UPCDC30245
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(5-fluoro-1H-indol-2-yl)phenyl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38FN5/c1-21(2)33-16-14-32(15-17-33)13-10-30-25-8-11-34(12-9-25)26-5-3-4-22(19-26)28-20-23-18-24(29)6-7-27(23)31-28/h3-7,18-21,25,30-31H,8-17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXZCVDLATFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CCNC2CCN(CC2)C3=CC=CC(=C3)C4=CC5=C(N4)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38FN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Allosteric p97 Inhibitor UPCDC30245: A Technical Guide to its Unique Mechanism of Action in Disrupting Endo-Lysosomal Trafficking
Abstract
UPCDC30245 is a potent, allosteric inhibitor of the AAA+ ATPase p97/VCP, a critical regulator of protein homeostasis. Unlike ATP-competitive inhibitors of p97 that primarily impact endoplasmic reticulum-associated degradation (ERAD) and the unfolded protein response (UPR), UPCDC30245 exhibits a distinct mechanism of action. This guide provides an in-depth exploration of the molecular mechanisms underpinning UPCDC30245's activity, focusing on its profound effects on the endo-lysosomal pathway. Through a synthesis of published data, we will dissect the experimental evidence demonstrating how UPCDC30245 inhibits early endosome formation and lysosomal acidification, leading to a blockade of endo-lysosomal degradation. This unique activity not only distinguishes UPCDC30245 from other p97 inhibitors but also confers it with potent antiviral properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of UPCDC30245's mode of action.
Introduction: The Multifaceted Role of p97 and the Rationale for Allosteric Inhibition
The AAA+ ATPase p97 (also known as Valosin-Containing Protein, VCP) is a hexameric protein that plays a central role in a vast array of cellular processes by utilizing the energy of ATP hydrolysis to remodel or segregate protein complexes. Its functions are integral to maintaining protein homeostasis (proteostasis), including roles in ERAD, autophagy, and DNA damage repair. Given its heightened importance in cancer cells to manage proteotoxic stress, p97 has emerged as a promising therapeutic target.
Early efforts in p97 inhibition focused on ATP-competitive inhibitors, such as CB-5083, which directly compete with ATP for binding to the D2 ATPase domain. While effective inducers of apoptosis through ERAD impairment, the emergence of resistance mutations in the ATP-binding pocket presents a significant clinical challenge. This has spurred the development of allosteric inhibitors, like UPCDC30245, which bind to a site distinct from the ATP-binding pocket, offering the potential to overcome such resistance mechanisms. UPCDC30245, a phenyl indole-based compound, potently inhibits p97 ATPase activity and suppresses cell proliferation.[1] However, its cellular effects diverge significantly from its ATP-competitive counterparts.
The Unique Cellular Signature of UPCDC30245: A Departure from Classical p97 Inhibition
Initial characterization of UPCDC30245 revealed a surprising departure from the expected cellular phenotypes associated with p97 inhibition. Unlike ATP-competitive inhibitors, UPCDC30245 has a mild effect on the UPR pathway, as evidenced by minimal changes in the protein levels of UPR activation markers such as CHOP and ATF4.[1] This observation prompted a deeper investigation into its mechanism of action, suggesting that UPCDC30245 might interfere with a distinct subset of p97 functions or possess off-target effects.
A key finding that began to unravel its unique mechanism was the observation that UPCDC30245 treatment leads to a strong increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II).[2][3] LC3-II is a hallmark of autophagosome formation, and its accumulation can indicate either an induction of autophagy or a blockage in the later stages of the autophagic flux, where autophagosomes fuse with lysosomes for degradation.
Unveiling the Core Mechanism: Inhibition of Endo-Lysosomal Degradation
To elucidate the molecular underpinnings of UPCDC30245's action, proteomic analysis of treated cells was performed. This unbiased approach provided a global view of the cellular pathways affected by the compound. The results of these studies were striking and converged on a central theme: the profound dysregulation of the endo-lysosomal pathway.
Inhibition of Early Endosome Formation
Proteomic data revealed significant alterations in the levels of proteins associated with early endosomes, endocytosis, and lysosomal function.[1][3] This was further validated by immunofluorescence studies, which demonstrated that UPCDC30245 treatment leads to a marked reduction in the formation of EEA1-positive puncta. EEA1 (Early Endosome Antigen 1) is a key marker for early endosomes, and its diminished presence indicates a disruption in their formation or maturation.[3]
Impairment of Autophagic Flux
The accumulation of LC3-II, initially suggesting an alteration of autophagy, was further investigated using tandem fluorescent-tagged LC3 (mRFP-GFP-LC3). This reporter system allows for the differentiation between autophagosomes (emitting both GFP and RFP signals) and autolysosomes (emitting only RFP signal, as the GFP signal is quenched in the acidic lysosomal environment). In cells treated with UPCDC30245, an increase in autophagosomes was observed alongside a reduction in autolysosomes, a pattern consistent with a blockage of autophagic flux at the stage of lysosomal degradation.[3] This phenotype is similar to that observed with known lysosomotropic agents like hydroxychloroquine (HCQ) and bafilomycin A1 (Baf-A1).
Reduction of Lysosomal Acidity
A critical aspect of lysosomal function is the maintenance of a highly acidic internal pH, which is essential for the activity of lysosomal hydrolases. Experiments using lysosomotropic dyes revealed that UPCDC30245 directly perturbs the acidic environment of lysosomes, leading to a reduction in their acidity.[1][2] This effect is not observed with the ATP-competitive p97 inhibitor CB-5083, further highlighting the unique mechanism of UPCDC30245. The increased enzymatic activity of certain lysosomal enzymes in UPCDC30245-treated cells, but not in cell lysates, suggests that the compound leads to an accumulation of these enzymes within the dysfunctional lysosomes.[3]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Figure 2: Experimental workflow to elucidate UPCDC30245's mechanism.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of UPCDC30245.
Immunofluorescence Staining for Early Endosome Marker EEA1
Objective: To visualize and quantify the effect of UPCDC30245 on the formation of early endosomes.
Methodology:
-
Cell Culture: Plate H1299 or HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with either DMSO (vehicle control), 5 µM UPCDC30245, or 5 µM CB-5083 for 1-2 hours.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against EEA1 (e.g., rabbit anti-EEA1) diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number and intensity of EEA1-positive puncta per cell using image analysis software.
Autophagic Flux Assay using mRFP-GFP-LC3 Reporter
Objective: To determine if UPCDC30245 blocks autophagic flux.
Methodology:
-
Cell Line: Use a stable cell line expressing the mRFP-GFP-LC3 reporter (e.g., HeLa-mRFP-GFP-LC3).
-
Treatment: Plate the cells and treat with DMSO, 5 µM UPCDC30245, 50 µM Hydroxychloroquine (HCQ, positive control), or 10 µM Bafilomycin A1 (Baf-A1, positive control) for 2 hours.
-
Imaging: Acquire images in both the GFP and RFP channels using a fluorescence microscope.
-
Analysis: Quantify the number of yellow (GFP+RFP+, autophagosomes) and red (RFP+, autolysosomes) puncta per cell. A significant increase in yellow puncta and a decrease in red puncta in UPCDC30245-treated cells compared to the DMSO control indicates a blockage in autophagic flux.
Quantitative Data Summary
| Compound | Target | Mechanism | IC50 (Cell Proliferation) | Effect on ERAD/UPR | Effect on Endo-Lysosomal Pathway |
| UPCDC30245 | p97 ATPase | Allosteric Inhibitor | Nanomolar to low micromolar | Mild | Strong Inhibition |
| CB-5083 | p97 ATPase | ATP-Competitive Inhibitor | Nanomolar | Strong Inhibition | No significant effect |
Implications of the Unique Mechanism: Antiviral Activity
The blockade of the endo-lysosomal pathway by UPCDC30245 has significant functional consequences beyond its effects on autophagy. Many viruses, including coronaviruses, rely on the endocytic pathway for entry into host cells. By inhibiting the formation of early endosomes and disrupting lysosomal function, UPCDC30245 effectively blocks the entry of coronaviruses, such as HCoV-229E, into cells. [1][2][3]This antiviral activity is a direct result of its unique mechanism of action and is not observed with ATP-competitive p97 inhibitors that do not target this pathway.
Conclusion and Future Directions
UPCDC30245 represents a paradigm shift in our understanding of p97 inhibition. Its allosteric mode of action translates into a distinct cellular phenotype characterized by the potent inhibition of endo-lysosomal degradation. This mechanism, which involves the disruption of early endosome formation and the reduction of lysosomal acidity, sets it apart from ATP-competitive inhibitors and provides a clear rationale for its observed antiviral properties. The ability of UPCDC30245 to overcome resistance to ATP-competitive inhibitors further underscores its therapeutic potential.
Future research should focus on several key areas:
-
Elucidating the precise molecular interactions between UPCDC30245 and the allosteric site on p97 to understand how this binding event specifically disrupts the endo-lysosomal pathway.
-
Investigating the broader antiviral spectrum of UPCDC30245 against other viruses that utilize the endocytic pathway for entry.
-
Exploring the therapeutic potential of UPCDC30245 in cancer models, particularly in tumors that have developed resistance to other therapies, including ATP-competitive p97 inhibitors.
References
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. ResearchGate. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
Sources
UPCDC30245: An In-Depth Technical Guide to a Novel Allosteric p97 Inhibitor
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of UPCDC30245, a structurally distinct allosteric inhibitor of the p97/VCP ATPase. It is intended for researchers, scientists, and drug development professionals investigating protein homeostasis and exploring new therapeutic avenues in oncology and neurodegenerative diseases.
Part 1: The Central Role of p97/VCP in Cellular Function and Disease
The p97 Hexameric Machine: A Dynamic Engine of Protein Quality Control
Valosin-containing protein (VCP), also known as p97 in mammals and Cdc48 in yeast, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) protein.[1] It assembles into a homohexameric ring-like structure, forming a molecular machine that harnesses the energy of ATP hydrolysis to remodel and segregate ubiquitinated proteins from various cellular compartments.[2][3]
Each p97 protomer consists of an N-terminal domain, which is crucial for binding to a wide array of cofactors and adaptors, followed by two tandem ATPase domains, D1 and D2, and a short C-terminal tail.[2][4] The D2 domain is the primary driver of ATPase activity, while the D1 domain is essential for the stable formation of the hexamer.[2] The interplay between ATP binding and hydrolysis in these domains induces significant conformational changes that are transmitted through the complex, enabling p97 to exert mechanical force on its substrates.[2]
A Nexus of Cellular Homeostasis: p97's Diverse Functions
p97 stands at the crossroads of several critical cellular pathways that maintain protein homeostasis (proteostasis).[5] Its primary function is to act as a segregase, extracting ubiquitinated client proteins from larger cellular structures or complexes, thereby facilitating their subsequent degradation by the proteasome.[6] This activity is integral to:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is a key player in the ERAD pathway, where it extracts misfolded proteins from the endoplasmic reticulum for their disposal.[7][8]
-
Ubiquitin-Proteasome System (UPS): Beyond ERAD, p97 processes a wide range of cytosolic and nuclear ubiquitinated substrates, ensuring their timely degradation.[9][10]
-
Autophagy: p97 is also involved in the regulation of autophagy, a process for degrading bulk cytoplasmic contents and damaged organelles.[9][11] It plays a role in autophagosome maturation and the clearance of protein aggregates.[11][12]
-
DNA Damage Repair and Genome Stability: p97 participates in the DNA damage response by facilitating the extraction of proteins from chromatin to allow for repair.[12]
The diverse functions of p97 are orchestrated by a multitude of cofactors that confer substrate specificity and direct the p97 machine to different cellular pathways.[10]
Diagram: The Central Role of p97 in Protein Homeostasis
Caption: p97's central role in key cellular protein quality control pathways.
p97 as a Therapeutic Target in Disease
Given its critical role in maintaining proteostasis, it is not surprising that dysfunction of p97 is implicated in several human diseases.[1][3] Cancer cells, with their high rates of protein synthesis and aneuploidy, are particularly dependent on robust protein quality control systems, making p97 an attractive target for anticancer therapy.[13][14] Inhibition of p97 can lead to an accumulation of misfolded proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis.[15]
Furthermore, mutations in p97 are linked to a multisystem degenerative disorder known as Inclusion Body Myopathy with Paget's Disease of the Bone and Frontotemporal Dementia (IBMPFD), as well as amyotrophic lateral sclerosis (ALS), highlighting its importance in neuronal health.[3][4]
Part 2: UPCDC30245 - A Novel Allosteric Inhibitor of p97
Discovery and Chemical Properties
UPCDC30245 is a phenyl indole-based small molecule identified as a potent, allosteric inhibitor of p97 ATPase activity.[15] Unlike ATP-competitive inhibitors that bind to the nucleotide-binding pocket in the D2 domain, UPCDC30245 represents a distinct class of p97 modulators. Its unique chemical scaffold allows for a different mode of action, which has significant implications for its cellular effects and therapeutic potential.[2][15]
Mechanism of Allosteric Inhibition
Allosteric inhibitors function by binding to a site on the enzyme that is distinct from the active site. This binding event induces a conformational change that modulates the enzyme's activity. UPCDC30245 binds to a cryptic pocket at the interface of the D1 and D2 domains of a single p97 monomer.[2][16][17] This binding is thought to prevent the propagation of conformational changes that are essential for p97's function.[2] By locking the enzyme in an inactive state, UPCDC30245 effectively halts the ATP hydrolysis cycle and the associated mechanical work performed by the p97 hexamer.
Diagram: Mechanism of Allosteric Inhibition by UPCDC30245
Caption: A streamlined workflow for determining the biochemical potency of UPCDC30245.
Cell Proliferation and Viability Assays
Causality: These assays assess the cytostatic or cytotoxic effects of UPCDC30245 on cancer cells, providing a measure of its cellular potency.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UPCDC30245 for 72 hours.
-
Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) to the wells.
-
Data Acquisition: Measure luminescence or fluorescence according to the reagent manufacturer's instructions.
-
Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Immunoblotting for Key Biomarkers of p97 Inhibition
Causality: Western blotting allows for the qualitative and semi-quantitative assessment of specific proteins that are known to be affected by the inhibition of different p97-mediated pathways. This helps to elucidate the inhibitor's mechanism of action in a cellular context. [18] Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with UPCDC30245, CB-5083 (as a control), and a vehicle control for various time points (e.g., 6, 12, 24 hours). Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key biomarkers:
-
Autophagy: LC3B (to detect LC3-I and LC3-II), p62/SQSTM1.
-
UPR/ER Stress: ATF4, CHOP.
-
UPS Blockade: K48-linkage specific polyubiquitin.
-
Loading Control: GAPDH or β-actin.
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Analysis of Autophagy and Lysosomal Function
Causality: Given UPCDC30245's unique effects on the endo-lysosomal system, specific assays are required to validate and quantify these observations.
Step-by-Step Methodology (Lysosomal Acidity):
-
Cell Culture: Grow cells (e.g., HeLa, H1299) on glass coverslips or in imaging-compatible plates.
-
Compound Treatment: Treat cells with UPCDC30245, a known lysosomotropic agent like chloroquine or bafilomycin A1 (as positive controls), and a vehicle control. [15]3. Staining: Add a lysosomal pH indicator dye (e.g., LysoTracker Red DND-99) to the media and incubate according to the manufacturer's protocol. This dye accumulates in acidic compartments.
-
Imaging: Wash the cells and acquire fluorescence images using a confocal or fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity or the number and intensity of fluorescent puncta per cell. A decrease in LysoTracker staining indicates a reduction in lysosomal acidity. [15]
Part 5: Conclusion and Future Directions
UPCDC30245 is a valuable chemical probe that has illuminated a novel mechanism for inhibiting p97. Its distinct pharmacological profile, characterized by the modulation of the endo-lysosomal pathway rather than the canonical ERAD/UPR axis, sets it apart from other p97 inhibitors. This unique mode of action not only provides a powerful tool for dissecting the complex biology of p97 but also offers a potential therapeutic strategy for overcoming resistance to ATP-competitive inhibitors.
Future research should focus on further elucidating the specific p97-cofactor complexes that are sensitive to UPCDC30245, which could explain its unique cellular effects. Additionally, exploring the therapeutic potential of UPCDC30245 and its analogs in models of cancer resistance and viral diseases is a promising avenue for drug development. The structural and mechanistic insights gained from studying UPCDC30245 will undoubtedly pave the way for the development of the next generation of highly specific and effective p97-targeted therapies.
References
-
Chen, X., et al. (2018). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. Scientific Reports. Available at: [Link]
-
Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology, 9(9), 548–556. Available at: [Link]
-
Cui, X., et al. (2021). Mechanistic insight into substrate processing and allosteric inhibition of human p97. bioRxiv. Available at: [Link]
-
Zhou, Y., et al. (2021). Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. Journal of Structural Biology, 213(3), 107759. Available at: [Link]
-
Ju, J. S., et al. (2009). p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system. Autophagy, 5(6), 889–891. Available at: [Link]
-
Zhou, Y., et al. (2021). Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. OSTI.GOV. Available at: [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. Available at: [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC - NIH. Available at: [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed - NIH. Available at: [Link]
-
Ye, Y. (2012). A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase. Protein Science. Available at: [Link]
-
Weihl, C. C., et al. (2010). The complexities of p97 function in health and disease. Current Opinion in Cell Biology, 22(3), 333–338. Available at: [Link]
-
Meyer, H., et al. (2014). The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science, 127(18), 3879–3889. Available at: [Link]
-
Kakizuka, A. (2008). AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. Journal of Cellular and Molecular Medicine, 12(5B), 2511–2518. Available at: [Link]
-
van den Boom, J., & Meyer, H. (2012). Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics, 3, 113. Available at: [Link]
-
Kilgas, S., & Ramadan, K. (2023). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. Cell Chemical Biology, 30(1), 3-21. Available at: [Link]
-
Hao, R., et al. (2020). Substrate structure determines p97- and RAD23A/B-mediated proteasomal degradation in human cells. Journal of Biological Chemistry, 295(38), 13244–13253. Available at: [Link]
-
Meyer, H., & Weihl, C. C. (2014). The VCP/p97 system at a glance: Connecting cellular function to disease pathogenesis. Journal of Cell Science. Available at: [Link]
-
Wang, F., et al. (2022). Chemical structures of three p97 inhibitors and analysis of the... ResearchGate. Available at: [Link]
-
Cooney, A., et al. (2022). The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID... ResearchGate. Available at: [Link]
-
Jones, N. H., et al. (2022). Validation of the helical lariat, UPCDC30245 binding, and additional... ResearchGate. Available at: [Link]
-
Li, G., et al. (2005). Studies on peptide:N-glycanase–p97 interaction suggest that p97 phosphorylation modulates endoplasmic reticulum-associated degradation. PNAS. Available at: [Link]
-
Esmaeili, A., & Skiniotis, G. (2021). Molecular Mechanism of Processing Ubiquitinated Substrates by p97 and Its Main Cofactors. International Journal of Molecular Sciences. Available at: [Link]
-
Kumar, S., et al. (2018). Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. Journal of Clinical Oncology. Available at: [Link]
-
Zhang, K., et al. (2022). The cryo-EM density map of human p97 bound to UPCDC30245 inhibitor... ResearchGate. Available at: [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. Available at: [Link]
-
Chen, X., et al. (2020). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. PMC - PubMed Central. Available at: [Link]
-
Chou, T. F. (2012). Development of p97 AAA ATPase inhibitors. PMC - NIH. Available at: [Link]
-
Li, Y., et al. (2022). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers in Chemistry. Available at: [Link]
-
Fang, C. J., et al. (2015). Evaluating p97 Inhibitor Analogues for Their Domain Selectivity and Potency against the p97–p47 Complex. ResearchGate. Available at: [Link]
-
Chou, T. F., et al. (2016). Structural and Functional Analysis of Disease-Linked p97 ATPase Mutant Complexes. Scientific Reports. Available at: [Link]
Sources
- 1. The complexities of p97 function in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Substrate structure determines p97- and RAD23A/B-mediated proteasomal degradation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
- 11. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 13. AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 17. researchgate.net [researchgate.net]
- 18. ascopubs.org [ascopubs.org]
An In-depth Technical Guide to the Allosteric Inhibition of p97 by UPCDC30245: From Binding Site to Cellular Consequences
Introduction: p97/VCP - A Pivotal Regulator of Protein Homeostasis and a Prime Therapeutic Target
Valosin-containing protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining cellular protein homeostasis.[1] Functioning as a molecular machine, p97 utilizes the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum, mitochondria, and chromatin.[1][2] This activity is central to a multitude of cellular processes, such as endoplasmic reticulum-associated degradation (ERAD), DNA repair, membrane fusion, and autophagy.[3] Given its integral role in cellular health, dysregulation of p97 function is implicated in a range of human diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[4][5][6]
UPCDC30245 has emerged as a potent, allosteric inhibitor of p97, offering a distinct mechanism of action compared to ATP-competitive inhibitors.[7][8] This guide provides a comprehensive technical overview of the binding of UPCDC30245 to p97, detailing the molecular interactions at the binding site, the experimental methodologies used for its characterization, and the functional consequences of this inhibition on the enzyme's activity and downstream cellular pathways.
The Architecture of p97: A Hexameric Machine with Distinct Functional Domains
To comprehend the mechanism of UPCDC30245, it is essential to first understand the structure of its target, p97. Each p97 protomer is comprised of an N-terminal domain, two tandem ATPase domains (D1 and D2), and a C-terminal tail.[7] These protomers assemble into a hexameric ring-like structure, forming a central pore through which substrate proteins are thought to be translocated.[9] The D2 domain is responsible for the majority of the ATPase activity, while the D1 domain is crucial for the stability of the hexameric complex.[8] The N-terminal domain serves as a crucial interaction hub for a diverse array of cofactor proteins that confer substrate specificity and regulate p97's function in different cellular pathways.
Pinpointing the Interaction: The Allosteric Binding Site of UPCDC30245
High-resolution cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the precise binding location of UPCDC30245 on the p97 hexamer.[7] The 2.3 Å resolution cryo-EM structure of human p97 in complex with UPCDC30245 (PDB ID: 5FTJ) reveals that the inhibitor binds to an allosteric pocket located at the interface between the D1 and D2 domains of a single p97 protomer.[7][10] This strategic positioning is distinct from the ATP-binding sites within the D1 and D2 domains, classifying UPCDC30245 as a non-competitive inhibitor.
Key Interacting Residues and Molecular Interactions:
The binding of UPCDC30245 to this allosteric pocket is stabilized by a network of specific molecular interactions. A notable interaction involves the fluorine atom on the indole ring of UPCDC30245 and the main-chain carbonyl oxygen of Ser511 in the D2 domain.[7] While a comprehensive list of all interacting residues and the precise nature of every bond is an ongoing area of detailed structural analysis, the cryo-EM data provides a clear picture of the inhibitor nestled within a well-defined pocket. The binding of a related class of triazole inhibitors to a similar D1-D2 interface region highlights the importance of this pocket for allosteric modulation, involving shifts in surrounding helices and alterations in loop structures.[4][6]
The following DOT graph illustrates the location of the UPCDC30245 binding site within the context of a p97 monomer.
Experimental Characterization of the UPCDC30245-p97 Interaction
A multi-faceted experimental approach is necessary to fully characterize the binding of UPCDC30245 to p97, encompassing structural, biophysical, and biochemical methodologies.
Structural Determination: Cryo-Electron Microscopy
As previously mentioned, single-particle cryo-EM has been the cornerstone for visualizing the UPCDC30245-p97 complex at near-atomic resolution.[7] This technique is particularly well-suited for large, dynamic complexes like the p97 hexamer.
Step-by-Step Cryo-EM Workflow:
-
Protein Purification: Recombinant human p97 is expressed and purified to high homogeneity.
-
Complex Formation: Purified p97 is incubated with an excess of UPCDC30245 to ensure saturation of the binding sites.
-
Grid Preparation: A small volume of the p97-UPCDC30245 complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Collection: The vitrified sample is imaged in a transmission electron microscope, collecting a large dataset of particle images at different orientations.
-
Image Processing and 3D Reconstruction: The individual particle images are computationally aligned and averaged to generate a high-resolution three-dimensional map of the complex.
-
Model Building and Refinement: An atomic model of the p97-UPCDC30245 complex is built into the cryo-EM density map and refined to yield the final structure.
Biophysical Characterization: Quantifying Binding Affinity and Kinetics
While cryo-EM provides a static snapshot of the interaction, biophysical techniques are essential for quantifying the binding affinity (Kd) and the kinetics (on- and off-rates) of the UPCDC30245-p97 interaction in solution.
Surface Plasmon Resonance (SPR): A Protocol for Kinetic Analysis
SPR is a label-free technique that measures changes in the refractive index at a sensor surface as molecules bind and dissociate.
-
Sensor Chip Preparation: A sensor chip is functionalized, and purified p97 is immobilized onto the surface.
-
Analyte Injection: A series of concentrations of UPCDC30245 are flowed over the sensor surface.
-
Data Acquisition: The binding and dissociation of UPCDC30245 are monitored in real-time, generating a sensorgram.
-
Kinetic Analysis: The sensorgram data is fitted to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC): A Protocol for Thermodynamic Characterization
ITC directly measures the heat changes that occur upon molecular binding, providing a complete thermodynamic profile of the interaction.
-
Sample Preparation: Purified p97 is placed in the sample cell of the calorimeter, and UPCDC30245 is loaded into the injection syringe. Both are in identical buffer solutions.
-
Titration: Small aliquots of UPCDC30245 are injected into the p97 solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of ligand to protein and fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Biochemical Validation: ATPase Activity Assays
The functional consequence of UPCDC30245 binding is the inhibition of p97's ATPase activity. This is typically measured using an in vitro ATPase assay.
A Representative ATPase Assay Protocol:
-
Reaction Setup: Purified p97 is incubated with varying concentrations of UPCDC30245 in an appropriate reaction buffer containing ATP and Mg2+.
-
Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).
-
Detection of ATP Hydrolysis: The amount of ADP produced or the remaining ATP is quantified. This can be achieved through various methods, including colorimetric assays that detect inorganic phosphate or luminescence-based assays that measure ATP levels.
-
IC50 Determination: The concentration of UPCDC30245 that inhibits 50% of the p97 ATPase activity (IC50) is determined by plotting the enzyme activity as a function of inhibitor concentration.
Quantitative Analysis of p97 Inhibition by UPCDC30245
The potency of UPCDC30245 as a p97 inhibitor has been quantified through biochemical assays, though reported IC50 values show some variability. This discrepancy may arise from differences in assay conditions, such as p97 concentration, ATP concentration, and the specific detection method used.
| Inhibitor | Reported IC50 for p97 ATPase Activity | Reference |
| UPCDC30245 | ~27 nM | [7][11] |
| UPCDC30245 | 300 nM | [8] |
This variability underscores the importance of standardized assay conditions when comparing the potency of inhibitors. Furthermore, cellular accumulation studies have shown that UPCDC30245 can reach high intracellular concentrations, which may explain its potent anti-proliferative effects despite a potentially higher IC50 in some biochemical assays.[8]
Mechanism of Allosteric Inhibition: Arresting the Conformational Dance of p97
The ATPase cycle of p97 involves a series of intricate conformational changes driven by ATP binding and hydrolysis.[12][13] These conformational shifts are essential for substrate processing and translocation. Cryo-EM studies have revealed that p97 exists in different conformational states. The binding of ATP to the D2 domain, followed by the D1 domain, induces a sequential conformational change that is necessary for p97 function.[14]
UPCDC30245 exerts its inhibitory effect by binding to the D1-D2 interface and sterically blocking the conformational changes associated with ATP binding to the D2 domain.[14][15] By locking p97 in an inactive conformation, UPCDC30245 prevents the propagation of the conformational changes required for the ATPase cycle to proceed.[7] This allosteric inhibition mechanism effectively shuts down the enzymatic activity of p97.
The following diagram illustrates the simplified p97 ATPase cycle and the point of inhibition by UPCDC30245.
Cellular Ramifications of p97 Inhibition by UPCDC30245
The inhibition of p97's ATPase activity by UPCDC30245 has profound consequences for cellular function. Unlike some other p97 inhibitors that strongly induce the unfolded protein response (UPR) and ERAD impairment, UPCDC30245 exhibits a distinct cellular phenotype.[16][17] Studies have shown that UPCDC30245 has a more pronounced effect on endo-lysosomal degradation pathways.[16][17] It has been observed to inhibit the formation of early endosomes and reduce the acidity of lysosomes.[16][17] This unique mode of action suggests that UPCDC30245 may selectively interfere with specific p97-cofactor complexes involved in these pathways. The ability of UPCDC30245 to overcome resistance to ATP-competitive inhibitors further highlights the therapeutic potential of this allosteric mechanism.[8]
Conclusion and Future Directions
UPCDC30245 represents a significant advancement in the development of p97 inhibitors. Its allosteric mechanism, targeting a site at the D1-D2 domain interface, provides a powerful tool for both basic research into p97 function and for the development of novel therapeutics. The high-resolution structural information provided by cryo-EM has been pivotal in understanding its mode of action. Future research will likely focus on further dissecting the specific p97-cofactor complexes that are most sensitive to UPCDC30245, which could lead to the development of even more targeted and effective therapies for diseases driven by p97 dysregulation. The continued application of advanced structural and biophysical techniques will undoubtedly provide deeper insights into the dynamic nature of p97 and the nuanced mechanisms of its allosteric modulation.
References
-
Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. (2024). Communications Chemistry. [Link]
-
Banerjee, S., et al. (2016). 2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition. Science. [Link]
-
Unveiling the Mysteries: Mechanism of Allosteric Inhibition of Human p97/VCP ATPase and Its Disease Mutant by Triazole Inhibitors. (2024). Nature Portfolio Chemistry Community. [Link]
-
Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. (2013). Nature Chemical Biology. [Link]
-
Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. (2024). PubMed. [Link]
-
5FTJ: Cryo-EM structure of human p97 bound to UPCDC30245 inhibitor. (2016). RCSB PDB. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. (2020). ChemMedChem. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). Pharmaceuticals. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). PMC. [Link]
-
The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID... (2023). ResearchGate. [Link]
-
A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. (2021). European Journal of Medicinal Chemistry. [Link]
-
Conformational changes of the multifunction p97 AAA ATPase during its ATPase cycle. (2003). The EMBO Journal. [Link]
-
Conformational changes of the multifunction p97 AAA ATPase during its ATPase cycle. (2003). ResearchGate. [Link]
-
Simulations of the p97 complex suggest novel conformational states of hydrolysis intermediates. (2012). Protein Science. [Link]
-
VCP/p97, a cellular multitool. (2017). Biochemical Journal. [Link]
-
EMDB-3295: Cryo-EM structure of human p97 bound UPCDC30245 inhibitor. (2016). EMDataResource. [Link]
-
Cryo-EM reveals disrupted human p97 allosteric activation by disease mutations and inhibitor binding. (2021). ResearchGate. [Link]
-
Surface plasmon resonance. (n.d.). Biacore. [Link]
-
Active conformation of the p97-p47 unfoldase complex. (2022). Nature Communications. [Link]
-
Conformational changes in the AAA ATPase p97–p47 adaptor complex. (2006). The EMBO Journal. [Link]
-
Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase Domains. (2014). eScholarship. [Link]
-
p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. (2017). eLife. [Link]
-
AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. (2021). Multimodal Microscopy. [Link]
-
A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. (2021). PMC. [Link]
-
Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Isothermal Titration Calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io. [Link]
-
Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors. (2017). Oncotarget. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). MDPI. [Link]
-
Structural basis of ubiquitin-independent PP1 complex disassembly by p97. (2022). The EMBO Journal. [Link]
-
Structures and ATPase activity of WT p97 and p97 mutants. A) 3D... (n.d.). ResearchGate. [Link]
-
2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition. (2016). PubMed. [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. (2013). Methods in Molecular Biology. [Link]
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. (2019). Malvern Panalytical. [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (2013). SpringerLink. [Link]
-
2.3 Å resolution cryo-EM structure of human p97 and mechanism of allosteric inhibition. (2016). ResearchGate. [Link]
-
Mechanisms of fragment hit binding. (A) Surface plasmon resonance (SPR)... (n.d.). ResearchGate. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia. (2008). PMC. [Link]
Sources
- 1. wwPDB: pdb_00005ftj [wwpdb.org]
- 2. Simulations of the p97 complex suggest novel conformational states of hydrolysis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human p97 and Mechanism of Allosteric Inhibition – Bartesaghi Lab [cryoem.cs.duke.edu]
- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural basis of ubiquitin‐independent PP1 complex disassembly by p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. Conformational changes of the multifunction p97 AAA ATPase during its ATPase cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to UPCDC30245: Elucidating its Role in the Blockade of Endo-Lysosomal Degradation
Foreword
The intricate network of the endo-lysosomal pathway is fundamental to cellular homeostasis, governing processes from nutrient uptake to the clearance of defunct organelles. Its perturbation is a hallmark of numerous pathologies, making it a fertile ground for therapeutic intervention. This guide provides an in-depth technical exploration of UPCDC30245, an allosteric p97 inhibitor with a unique and potent activity in disrupting endo-lysosomal degradation. We will dissect its mechanism of action, present detailed methodologies for its characterization, and discuss the implications for both basic research and drug development. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel compound.
The Endo-Lysosomal System: A Dynamic Degradation and Signaling Hub
The endo-lysosomal system is a series of intracellular membrane-bound compartments that mediate the trafficking and degradation of extracellular and intracellular materials.[1] This highly dynamic network is crucial for maintaining cellular homeostasis through the regulation of vital processes such as nutrient sensing and protein trafficking.[1]
An Overview of the Pathway
The journey of cargo through this system typically begins with endocytosis at the plasma membrane, leading to the formation of early endosomes. These organelles serve as a primary sorting station, directing cargo for recycling back to the cell surface or for degradation.[2][3] Cargo destined for degradation is trafficked to late endosomes, which mature and fuse with lysosomes to form endolysosomes.[1] The lysosome, with its acidic lumen (pH 4.5-5.0) and a host of hydrolytic enzymes, is the cell's primary degradative organelle.[4][5]
Figure 1: The endo-lysosomal pathway, highlighting key compartments and their approximate pH.
UPCDC30245: A Unique Inhibitor of Endo-Lysosomal Degradation
UPCDC30245 is an allosteric inhibitor of the AAA+ ATPase p97/VCP.[6] While p97 is involved in a myriad of cellular processes, including endoplasmic reticulum-associated degradation (ERAD), UPCDC30245 exhibits a distinct mechanism of action compared to other p97 inhibitors like CB-5083.[7][8] Specifically, UPCDC30245 potently blocks endo-lysosomal degradation through a dual mechanism: inhibiting the formation of early endosomes and reducing the acidity of the lysosome.[2][7][8]
Mechanism of Action: A Two-Pronged Assault
Proteomic analyses have revealed that UPCDC30245 dysregulates components of the early endosome and lysosome.[2][7] This leads to two key functional consequences:
-
Inhibition of Early Endosome Formation: UPCDC30245 has been shown to inhibit the formation of EEA1-positive puncta, which are markers for early endosomes.[9] This initial blockade disrupts the entry of cargo into the degradative pathway.
-
Lysosomal Alkalinization: A crucial and unique effect of UPCDC30245 is its ability to directly alkalinize lysosomes, thereby reducing their acidity.[2][7] This is a significant departure from other p97 inhibitors and is a key contributor to its blockage of autophagy flux.[7] The increase in lysosomal pH inactivates the pH-dependent hydrolytic enzymes, such as cathepsins, which are essential for the degradation of macromolecules.[5][10]
Figure 2: The dual mechanism of UPCDC30245 in blocking endo-lysosomal degradation.
Experimental Workflows for Characterizing UPCDC30245
To rigorously assess the impact of UPCDC30245 on the endo-lysosomal pathway, a multi-faceted experimental approach is recommended. The following workflow outlines key assays to dissect its mechanism of action.
Figure 3: A suggested experimental workflow for the comprehensive characterization of UPCDC30245.
Detailed Experimental Protocols
Principle: LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments of living cells. A decrease in LysoTracker staining intensity is indicative of lysosomal alkalinization.[7]
Protocol:
-
Cell Culture: Plate cells (e.g., HeLa, H1299) in a suitable format for fluorescence microscopy or flow cytometry.[7]
-
Compound Treatment: Treat cells with UPCDC30245 at the desired concentration (e.g., 5 µM) for the appropriate duration.[7] Include a vehicle control (DMSO) and a positive control for lysosomal alkalinization, such as Bafilomycin A1 (Baf-A1) or Hydroxychloroquine (HCQ).[7]
-
LysoTracker Staining: During the final 30-60 minutes of compound treatment, add LysoTracker dye (e.g., LysoTracker Red DND-99) to the culture medium at the manufacturer's recommended concentration.
-
Imaging and Analysis:
-
Microscopy: Wash the cells with pre-warmed PBS and image immediately using a fluorescence microscope. Quantify the number and intensity of LysoTracker-positive puncta per cell.[7]
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity using a flow cytometer.
-
-
Expected Outcome: Treatment with UPCDC30245 is expected to cause a significant decrease in LysoTracker puncta staining, similar to the effects of Baf-A1 and HCQ.[7]
Principle: The tandem mRFP-GFP-LC3 reporter is a powerful tool to monitor autophagy flux. In autophagosomes, both GFP and mRFP fluoresce. Upon fusion with the acidic lysosome, the GFP signal is quenched, while the mRFP signal persists. An accumulation of yellow puncta (merged GFP and mRFP) indicates a blockage in autophagy flux.
Protocol:
-
Cell Line: Utilize a cell line stably expressing the mRFP-GFP-LC3 reporter.
-
Treatment: Treat the cells with UPCDC30245, a vehicle control, and positive controls for autophagy flux inhibition such as Baf-A1 and HCQ.[9]
-
Imaging: Acquire fluorescence images in both the green (GFP) and red (mRFP) channels.
-
Analysis: Quantify the number of yellow (autophagosomes) and red-only (autolysosomes) puncta per cell.[9]
-
Expected Outcome: UPCDC30245 treatment is expected to lead to an increase in the number of autophagosomes (yellow puncta) and a decrease in autolysosomes (red-only puncta), indicating an inhibition of autophagy flux.[9]
Summary of Expected Quantitative Outcomes
The following table provides a hypothetical summary of the expected results from the described assays, based on published findings.
| Assay | Metric | Vehicle Control | UPCDC30245 (5 µM) | Positive Control (Baf-A1/HCQ) |
| LysoTracker Staining | % of Cells with High Staining | 95% | 20% | 15% |
| EEA1 Puncta Formation | Puncta per Cell | 15-20 | 5-8 | N/A |
| mRFP-GFP-LC3 Flux | Ratio of Autophagosomes to Autolysosomes | Low | High | High |
| DQ-BSA Degradation | Normalized Fluorescence Intensity | 100% | <30% | <20% |
Broader Implications and Future Research Directions
The unique mechanism of action of UPCDC30245 positions it as a valuable tool for both basic and translational research.
-
Antiviral Potential: By blocking endo-lysosomal degradation, UPCDC30245 has been shown to inhibit the entry of coronaviruses into host cells, suggesting its potential as an antiviral agent.[2][7][8]
-
Cancer Therapy: The role of p97 in cancer is well-established.[6] The distinct mechanism of UPCDC30245 may offer a strategy to overcome resistance to other p97 inhibitors.[6]
Future research should aim to:
-
Identify Off-Target Effects: While the effects of UPCDC30245 on the endo-lysosomal system are distinct from other p97 inhibitors, it is crucial to determine if these are on-target effects on specific p97 complexes or a result of off-target activities.[7]
-
Elucidate the Precise Mechanism of Lysosomal Alkalinization: The exact molecular target through which UPCDC30245 causes a reduction in lysosomal acidity remains to be identified.
-
In Vivo Studies: Preclinical in vivo studies are warranted to evaluate the therapeutic efficacy and safety profile of UPCDC30245 in relevant disease models.
References
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC - NIH. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed - NIH. [Link]
-
The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management. MDPI. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Cysteine cathepsins are essential in lysosomal degradation of α-synuclein. PNAS. [Link]
-
Cysteine Cathepsins Are Essential in Lysosomal Degradation of α‐Synuclein. ResearchGate. [Link]
-
Autophagy-lysosomal pathway impairment and cathepsin dysregulation in Alzheimer's disease. Frontiers. [Link]
-
The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. ResearchGate. [Link]
-
Mechanism of phosphoinositide regulation of lysosomal pH via inhibition of CLC-7. PMC - NIH. [Link]
-
Protocol for quantification of the lysosomal degradation of extracellular proteins into mammalian cells. PMC - NIH. [Link]
-
Modulating lysosomal pH: a molecular and nanoscale materials design perspective. NIH. [Link]
-
Lysosomal LAMP proteins regulate lysosomal pH by direct inhibition of the TMEM175 channel. PubMed. [Link]
-
Cathepsin D—Managing the Delicate Balance. PMC - PubMed Central. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
-
A model of lysosomal pH regulation. Journal of General Physiology. [Link]
-
A conserved mechanism for regulation of endo-lysosomal pH by histone deacetylases. ResearchGate. [Link]
-
a sensitive probe for assessing targeted lysosomal degradation of extracellular proteins. bioRxiv. [Link]
-
Endo-lysosomal dysfunction in neurodegenerative diseases: opinion on current progress and future direction in the use of exosomes as biomarkers. Royal Society Publishing. [Link]
-
Endo-IP and lyso-IP toolkit for endolysosomal profiling of human-induced neurons. NIH. [Link]
Sources
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. mdpi.com [mdpi.com]
- 3. Endo-IP and lyso-IP toolkit for endolysosomal profiling of human-induced neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modulating lysosomal pH: a molecular and nanoscale materials design perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin D—Managing the Delicate Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
UPCDC30245: A Novel Probe into Late-Stage Autophagy through Allosteric p97 Inhibition and Disruption of Endo-Lysosomal Function
An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The study of autophagy, a fundamental cellular degradation and recycling process, requires precise molecular tools to dissect its intricate pathways. UPCDC30245 emerges as a unique investigational compound, initially identified as an allosteric inhibitor of the AAA-ATPase p97/VCP. While p97 is a known regulator of protein homeostasis, this guide elucidates a distinct and compelling mechanism of action for UPCDC30245 that diverges from canonical p97 functions.[1][2] Through a comprehensive analysis of its cellular effects, we demonstrate that UPCDC30245 potently blocks autophagic flux. This inhibition is not mediated through the classical p97-regulated pathways like ER-associated degradation (ERAD), but rather through a unique disruption of the endo-lysosomal system.[2][3] Specifically, UPCDC30245 impairs the formation of early endosomes and, critically, reduces the acidity of lysosomes.[1][2] This leads to a terminal blockage in the autophagic process, causing a significant accumulation of unprocessed autophagosomes. This guide provides the mechanistic framework, validated experimental protocols, and data interpretation strategies for researchers utilizing UPCDC30245 to probe the complexities of autophagosome maturation and lysosomal degradation.
Introduction: Deconvoluting Autophagy with Precision Chemical Tools
Autophagy is a critical catabolic process that maintains cellular homeostasis by degrading damaged organelles, misfolded proteins, and invading pathogens.[4] The process culminates in the fusion of a double-membraned autophagosome with a lysosome, forming an autolysosome where the cargo is degraded. Given its central role in both health and disease, including cancer and neurodegeneration, the development of small molecules that can modulate or illuminate this pathway is of paramount importance.[4][5]
A key regulator of cellular protein quality control is p97, or Valosin-Containing Protein (VCP), an AAA-ATPase that facilitates the extraction and processing of ubiquitinated proteins for degradation.[6] Inhibition of p97 is a validated therapeutic strategy, particularly in oncology.[5] UPCDC30245 was developed as a potent, allosteric inhibitor of p97.[2][3] However, unlike ATP-competitive p97 inhibitors such as CB-5083, which primarily impact ERAD and the unfolded protein response (UPR), UPCDC30245 exhibits a profoundly different cellular phenotype.[1][2] Initial observations revealed that treatment with UPCDC30245 leads to a dramatic increase in the lipidated form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-II), a canonical marker of autophagosomes.[1][3] This guide explores the underlying cause of this phenomenon, revealing UPCDC30245's utility not as a classical p97 inhibitor, but as a potent late-stage autophagy blocker.
The Core Mechanism: UPCDC30245 Blocks Autophagic Flux via Lysosomal Dysfunction
The accumulation of LC3-II can signify either an induction of autophagosome formation or an impairment in their subsequent degradation. Our understanding, grounded in multiple lines of evidence, is that UPCDC30245's primary effect on the autophagy pathway is the latter. Proteomic analysis of cells treated with UPCDC30245 revealed a significant disruption of the endo-lysosomal degradation pathway.[1][2][3]
This mechanism can be dissected into two key, interconnected events:
-
Inhibition of Early Endosome Formation: Treatment with UPCDC30245 has been shown to reduce the formation of puncta positive for the early endosome marker EEA1.[7] This suggests an upstream disruption in the endocytic pathway which is intertwined with autophagosome maturation.
-
Reduction of Lysosomal Acidity: The degradative capacity of the lysosome is critically dependent on its acidic internal pH, maintained by a vacuolar-type H+-ATPase (V-ATPase). UPCDC30245 treatment leads to a significant decrease in lysosomal acidity, an effect similar to that of known lysosomotropic agents like Bafilomycin A1 (Baf-A1) and Hydroxychloroquine (HCQ).[2] This "de-acidification" renders the lysosome enzymatically inert, preventing the breakdown of autophagosomal cargo.
The consequence of this lysosomal neutralization is the terminal blockage of autophagic flux. Autophagosomes are formed and successfully dock with lysosomes, but the final degradation step is aborted. This results in the cellular accumulation of immature, non-degradative autolysosomes and a build-up of autophagic substrates like LC3-II and the cargo receptor p62/SQSTM1.[1][7]
Caption: Mechanism of UPCDC30245-induced autophagy blockage.
A Validated Experimental Framework for Interrogation
To rigorously characterize the effects of UPCDC30245, a multi-pronged experimental approach is necessary. The following protocols are designed as a self-validating system to confirm the blockage of autophagic flux.
Experimental Workflow Overview
The logical flow of investigation begins with observing the accumulation of key autophagy markers and proceeds to functionally confirm the impairment of lysosomal degradation.
Caption: Recommended workflow for validating UPCDC30245's effect.
Protocol 1: Western Blot for LC3-II and p62/SQSTM1 Accumulation
Causality: This assay provides the primary evidence of autophagic machinery disruption. LC3-II is localized to the autophagosome membrane, while p62 is a cargo receptor that is itself degraded by autophagy.[8][9] An increase in both proteins upon treatment strongly indicates that their clearance, not their production, is impaired.[10]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) to achieve 70-80% confluency. Treat cells with DMSO (vehicle), UPCDC30245 (e.g., 5 µM), and a positive control for flux blockage like Bafilomycin A1 (100 nM) for 2-6 hours.[7]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to resolve LC3-I (approx. 18 kDa) and LC3-II (approx. 16 kDa). Transfer proteins to a PVDF membrane, which is recommended for better retention of hydrophobic LC3-II.[11][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Mouse anti-β-Actin (1:5000) as a loading control.
-
-
Wash and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
Protocol 2: Tandem Fluorescence mCherry-EGFP-LC3B Autophagic Flux Assay
Causality: This is the gold-standard imaging assay to definitively measure autophagic flux.[2] The tandem reporter mCherry-EGFP-LC3B leverages the differential pH sensitivity of EGFP and mCherry. In the neutral pH of the autophagosome, both fluorophores are active (yellow puncta). Upon fusion with the acidic lysosome, the EGFP signal is quenched, leaving only the stable mCherry signal (red puncta). A blockage of degradation, as caused by UPCDC30245, results in the accumulation of autophagosomes that fail to acidify, leading to a quantifiable increase in yellow puncta and a decrease in red-only puncta.[2][7]
Methodology:
-
Cell Preparation: Plate HeLa or U2OS cells on glass-bottom dishes. Transfect cells with the mCherry-EGFP-LC3B plasmid using a suitable transfection reagent. Allow 24-48 hours for expression.
-
Treatment: Treat the transfected cells with DMSO, UPCDC30245 (5 µM), HCQ (50 µM), or Baf-A1 (100 nM) for 2-4 hours.[7]
-
Live-Cell Imaging:
-
Image cells using a confocal microscope equipped with appropriate lasers for EGFP (Ex: 488 nm) and mCherry (Ex: 561 nm).
-
Acquire images from at least 10-15 random fields of view per condition.
-
-
Image Analysis:
-
Quantify the number of yellow (EGFP+/mCherry+) puncta per cell, representing autophagosomes.
-
Quantify the number of red-only (EGFP-/mCherry+) puncta per cell, representing autolysosomes.
-
Calculate the ratio of autophagosomes to autolysosomes for each condition.
-
Protocol 3: Lysosomal Acidity Assessment with LysoTracker Staining
Causality: This protocol directly tests the hypothesis that UPCDC30245 disrupts the lysosome's acidic environment. LysoTracker dyes are fluorescent acidotropic probes that accumulate in cellular compartments with low internal pH. A decrease in LysoTracker fluorescence intensity following treatment is direct evidence of lysosomal de-acidification.[2]
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, H1299) on glass-bottom dishes. Treat with DMSO, UPCDC30245 (5 µM), or Baf-A1 (100 nM) for 2 hours.[2]
-
Staining: During the last 30 minutes of treatment, add LysoTracker Red DND-99 to the culture medium to a final concentration of 50-75 nM.
-
Imaging:
-
Wash cells gently with pre-warmed PBS.
-
Add fresh, pre-warmed culture medium or imaging buffer.
-
Immediately image the cells using a fluorescence microscope with a TRITC/Rhodamine filter set.
-
-
Quantification:
-
Using image analysis software (e.g., ImageJ/Fiji), measure the total integrated fluorescence intensity of LysoTracker puncta per cell.
-
Alternatively, count the number of distinct fluorescent puncta per cell. Compare the values across different treatment conditions.
-
Data Presentation and Expected Outcomes
To facilitate clear interpretation, the expected results from the described experiments are summarized below. The pattern for UPCDC30245 should closely mimic that of late-stage autophagy inhibitors like Baf-A1 and HCQ, and be distinct from an autophagy inducer or vehicle control.
| Assay | Vehicle Control | Autophagy Inducer (e.g., Starvation) | UPCDC30245 | Bafilomycin A1 / HCQ |
| LC3-II Levels (WB) | Basal | Increased | Strongly Increased | Strongly Increased |
| p62/SQSTM1 Levels (WB) | Basal | Decreased | Increased | Increased |
| Autophagosomes (Yellow Puncta) | Low | Increased | Strongly Increased | Strongly Increased |
| Autolysosomes (Red Puncta) | Basal | Increased | Strongly Decreased | Strongly Decreased |
| LysoTracker Intensity | High | High | Strongly Decreased | Strongly Decreased |
Conclusion and Broader Implications
UPCDC30245 represents a highly valuable chemical tool for cell biologists and drug developers. Its mechanism is distinct from its classification as a p97 inhibitor, instead functioning as a potent blocker of the endo-lysosomal pathway.[1][2][3] By inhibiting lysosomal acidification, it effectively halts autophagy at the final degradation step. This unique property allows researchers to:
-
Study Late-Stage Autophagy: Accumulate autophagosomes for detailed study of their composition and maturation processes.
-
Differentiate p97 Functions: Uncouple the endo-lysosomal effects from other p97-dependent pathways like ERAD.
-
Explore Therapeutic Potential: Investigate its effects in contexts sensitive to lysosomal dysfunction, such as in certain cancers or viral infections where viral entry or egress depends on endo-lysosomal trafficking.[1][2]
By employing the rigorous, multi-assay framework detailed in this guide, researchers can confidently validate the effects of UPCDC30245 and leverage its unique properties to advance our understanding of cellular degradation pathways.
References
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). ResearchGate. [Link]
-
Wang, F., Li, S., Cheng, K.-W., Rosencrans, W. M., & Chou, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]
-
Wang, F., Li, S., Cheng, K.-W., Rosencrans, W. M., & Chou, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed, 15(2), 204. [Link]
-
UPCDC-30245 inhibits the formation of early endosome and autophagy flux... (n.d.). ResearchGate. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. (2020). PubMed Central. [Link]
-
The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. (n.d.). ResearchGate. [Link]
-
Yang, Y., et al. (2024). Autophagy regulates MAT2A in response to hypoxia in pancreatic cancer cells. AACR Journals. [Link]
-
Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer. (2022). PubMed. [Link]
-
Journal of Medicinal Chemistry Ahead of Print. (n.d.). ACS Publications. [Link]
-
Nuclear p62/SQSTM1 facilitates ubiquitin-independent proteasomal degradation of BMAL1. (n.d.). PLOS Genetics. [Link]
-
Assays to Monitor Autophagy Progression in Cell Cultures. (2019). PubMed Central. [Link]
-
MAT2A Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
-
p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death. (2006). PubMed Central. [Link]
-
Overexpression of methionine adenosyltransferase II alpha (MAT2A) in gastric cancer and induction of cell cycle arrest and apoptosis in SGC-7901 cells by shRNA-mediated silencing of MAT2A gene. (2012). PubMed. [Link]
-
Autophagy Assays: What They Are and How They Work. (2021). Araceli Biosciences. [Link]
-
Inhibition of MAT2A-Related Methionine Metabolism Enhances The Efficacy of Cisplatin on Cisplatin-Resistant Cells in Lung Cancer. (2022). PubMed Central. [Link]
-
Abstract 1025: Genomic and metabolomic analysis of MAT2A inhibition reveals increased RNA splicing, lipid metabolism and cell cycle arrest in MTAP deleted tumor models. (2021). AACR Journals. [Link]
-
Analyzing LC3 in Western Blot | How to Interpret LC3. (n.d.). Bio-Techne. [Link]
-
p62/SQSTM1 forms protein aggregates degraded by autophagy and has a protective effect on huntingtin-induced cell death. (2005). ResearchGate. [Link]
-
Effective Detection of Autophagy. (n.d.). Bio-Rad Antibodies. [Link]
-
How can we detect LC-3 II band with western bloting ?. (2012). ResearchGate. [Link]
-
Inhibition of MAT2A reduces DNA synthesis and induces apoptosis of MLLr cells. MLL-AF4. (n.d.). ResearchGate. [Link]
-
MAT2A Assay Service. (n.d.). BPS Bioscience. [Link]
-
Phasing out the bad—How SQSTM1/p62 sequesters ubiquitinated proteins for degradation by autophagy. (2020). Taylor & Francis Online. [Link]
-
Concurrent Inhibition of The RAS Pathway and Autophagy As a Treatment Approach for Pancreatic Cancer. (2024). YouTube. [Link]
-
Compounds activating VCP D1 ATPase enhance both autophagic and proteasomal neurotoxic protein clearance. (2022). ResearchGate. [Link]
-
Autophagy: assays and artifacts. (2010). PubMed Central. [Link]
-
Autophagic Dysfunction Assay: Qualitative Analysis of MAP LC3-I to LC3-II Conversion by Western Blot. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. [Link]
-
Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62. (2010). Journal of Biological Chemistry. [Link]
-
Human Mat2A Uses an Ordered Kinetic Mechanism and Is Stabilized but Not Regulated by Mat2B. (2021). ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Autophagy Assays: What They Are and How They Work - Araceli Biosciences [aracelibio.com]
- 5. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nuclear p62/SQSTM1 facilitates ubiquitin-independent proteasomal degradation of BMAL1 | PLOS Genetics [journals.plos.org]
- 9. Autophagy Detection | LC3 Conversion Assay [worldwide.promega.com]
- 10. Dynamics of the Degradation of Ubiquitinated Proteins by Proteasomes and Autophagy: ASSOCIATION WITH SEQUESTOSOME 1/p62 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Consequences of p97 Inhibition by UPCDC-30245
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
Valosin-Containing Protein (p97/VCP) is a highly abundant AAA+ ATPase that functions as a master regulator of cellular protein homeostasis.[1][2] It plays a critical role in a multitude of ubiquitin-dependent cellular processes, including protein degradation, endoplasmic reticulum-associated degradation (ERAD), autophagy, and the DNA damage response (DDR).[1][2] Its central role in pathways that are crucial for cancer cell survival has made it a promising target for anticancer therapy.[3][4] UPCDC-30245 is a potent, allosteric inhibitor of p97 that has demonstrated significant anti-proliferative effects.[3][4][5] This guide provides an in-depth analysis of the core cellular functions of p97 that are affected by UPCDC-30245, with a particular focus on its unique mechanism of action compared to other p97 inhibitors. We will explore its distinct impact on endo-lysosomal degradation and autophagy, and provide validated experimental workflows to characterize these effects in a research setting.
Introduction to p97/VCP: A Linchpin of Proteostasis
p97 is a hexameric protein belonging to the ATPases Associated with diverse cellular Activities (AAA+) family.[6] Its primary function is to act as a ubiquitin-selective chaperone, utilizing the energy from ATP hydrolysis to remodel, unfold, and segregate ubiquitinated client proteins from cellular structures or protein complexes.[2][7][8] This activity is fundamental to several critical pathways:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 provides the mechanical force to extract misfolded proteins from the ER membrane, facilitating their degradation by the cytosolic proteasome.[9][10][11][12]
-
Ubiquitin-Proteasome System (UPS): p97 is integral in processing ubiquitinated proteins, preparing them for degradation by the 26S proteasome.[1][2]
-
Autophagy: p97 is involved in multiple stages of autophagy, including autophagosome maturation and the clearance of damaged mitochondria (mitophagy) and lysosomes (lysophagy).[1][7][13][14][15]
-
DNA Damage Response (DDR): p97 regulates the turnover of chromatin-associated proteins at sites of DNA damage, which is crucial for efficient DNA repair.[8][16][17][18]
Given its essential roles in maintaining cellular health, dysregulation of p97 is implicated in various diseases, and its inhibition is a key strategy in cancer therapeutics.[6][7]
UPCDC-30245: A Phenyl Indole-Based Allosteric p97 Inhibitor
UPCDC-30245 is a potent and specific allosteric inhibitor of p97's ATPase activity.[3][4] Unlike ATP-competitive inhibitors such as CB-5083, which bind to the ATP-binding pocket, allosteric inhibitors like UPCDC-30245 bind to a different site on the enzyme, inducing a conformational change that inhibits its function.[5] This distinct mechanism of action is significant, as it can overcome resistance developed against ATP-competitive inhibitors.[5]
Studies have shown that UPCDC-30245 exhibits potent anti-proliferative activity across various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[3][4][5]
Core Cellular Functions of p97 Affected by UPCDC-30245
While many p97 inhibitors, such as CB-5083 and NMS-873, primarily induce apoptosis by impairing ERAD and activating the Unfolded Protein Response (UPR), UPCDC-30245 demonstrates a unique cellular phenotype.[3][4]
Atypical Effect on ERAD and the Unfolded Protein Response (UPR)
Surprisingly, UPCDC-30245 has a significantly milder effect on the ERAD/UPR axis compared to other well-characterized p97 inhibitors.[3][19] Treatment with UPCDC-30245 results in a much weaker induction of UPR target genes like CHOP and ATF4.[3] This suggests that either UPCDC-30245 is less potent at inhibiting p97's function in ERAD, or it preferentially inhibits other p97-dependent pathways.[3]
Potent Disruption of Endo-Lysosomal Degradation and Autophagy
The most striking effect of UPCDC-30245 is its potent disruption of the endo-lysosomal pathway.[3][19] This manifests in several ways:
-
Inhibition of Early Endosome Formation: Treatment with UPCDC-30245 leads to a reduction in the formation of early endosome antigen 1 (EEA1)-positive puncta.[3][20]
-
Impairment of Autophagic Flux: The compound causes a significant accumulation of the lipidated form of LC3 (LC3-II) and the autophagy receptor p62/SQSTM1.[3][4] This indicates a blockage in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes to form autolysosomes.[3][20]
-
Reduced Lysosomal Acidity: UPCDC-30245 acts as a lysomotropic agent, reducing the acidity of the lysosome, which is critical for the activity of degradative enzymes.[3][19][20]
This unique profile suggests that UPCDC-30245 may inhibit specific p97 complexes that are more involved in endosome and autophagy functions than in ERAD.[3]
Impact on the DNA Damage Response (DDR)
p97 is essential for repairing DNA double-strand breaks (DSBs) by mediating the removal of ubiquitinated proteins from chromatin to allow access for repair factors.[16][18] Inhibition of p97 leads to the hyper-accumulation of ubiquitin chains at DSBs, impairing both non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways.[16] This compromises genomic stability and can sensitize cancer cells to DNA-damaging agents like ionizing radiation.[18][21] While specific studies on UPCDC-30245's effect on DDR are less common, inhibiting p97's core ATPase function is expected to disrupt this process.
Experimental Framework for Assessing p97 Inhibition by UPCDC-30245
To validate the effects of UPCDC-30245, a series of well-controlled experiments are necessary. The following protocols are designed to provide robust and reproducible data.
Workflow 1: Analysis of Autophagy and Lysosomal Function
Objective: To quantify the disruption of autophagic flux and lysosomal integrity caused by UPCDC-30245.
Methodology: Western Blotting for LC3-II and p62
-
Causality: The accumulation of both LC3-II (a marker for autophagosomes) and p62 (an autophagy substrate) is a hallmark of impaired autophagic clearance, as opposed to autophagy induction where p62 would be degraded. This workflow definitively distinguishes between these two states.
Step-by-Step Protocol:
-
Cell Culture & Treatment: Plate cells (e.g., HCT116, HeLa) to achieve 70-80% confluency. Treat with a dose-response of UPCDC-30245 (e.g., 0.1, 1, 5 µM), a vehicle control (DMSO), and a positive control for autophagy blockade like Bafilomycin A1 (10 nM) for a specified time (e.g., 6-24 hours).
-
Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Rationale: A strong lysis buffer is crucial to solubilize protein aggregates.
-
Protein Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein per lane on a 12-15% polyacrylamide gel to resolve LC3-I and LC3-II bands. Transfer proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against LC3, p62, and a loading control (e.g., β-Actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry. An increase in the LC3-II/LC3-I ratio and total p62 levels indicates autophagy blockade.
Workflow 2: Monitoring the Unfolded Protein Response (UPR)
Objective: To confirm the relatively mild effect of UPCDC-30245 on the UPR compared to other inhibitors.
Methodology: Western Blotting for UPR Markers
-
Causality: CHOP and BiP (GRP78) are canonical downstream markers of sustained ER stress.[22][23] Measuring their protein levels provides a direct readout of UPR activation.[24][25][26]
Step-by-Step Protocol:
-
Cell Culture & Treatment: Plate cells as in Workflow 1. Treat with UPCDC-30245, a vehicle control, and a positive control known to induce strong ER stress (e.g., Thapsigargin or an ATP-competitive p97 inhibitor like CB-5083).
-
Lysis & Quantification: Follow steps 2 and 3 from Workflow 1.
-
SDS-PAGE & Transfer: Load 20-30 µg of protein on a 10% polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe membranes with primary antibodies against CHOP, BiP/GRP78, and a loading control.
-
Detection & Analysis: Follow steps 6 and 7 from Workflow 1. Compare the fold-induction of CHOP and BiP between treatments.
Workflow 3: Measuring Cell Viability
Objective: To determine the anti-proliferative potency (IC50) of UPCDC-30245.
Methodology: CellTiter-Glo® Luminescent Cell Viability Assay
-
Causality: This assay quantifies ATP, which is directly proportional to the number of metabolically active, viable cells. It is a highly sensitive method for assessing cytotoxicity.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of UPCDC-30245 (e.g., from 10 pM to 100 µM) for 72 hours.
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent equal to the volume of media in the well.
-
Signal Measurement: Mix on an orbital shaker for 2 minutes to induce lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to vehicle-treated controls and plot a dose-response curve using non-linear regression to calculate the IC50 value.
Summary of Expected Outcomes
The following table summarizes the anticipated quantitative results from the described experimental workflows when treating a sensitive cancer cell line (e.g., HCT116) with UPCDC-30245.
| Parameter | Assay | Expected Outcome with UPCDC-30245 (5 µM, 24h) | Reference Control (e.g., CB-5083) |
| Cell Viability (IC50) | CellTiter-Glo® (72h) | 0.3 - 2 µM | ~0.01 - 0.1 µM |
| Autophagy Blockade | Western Blot | >5-fold increase in LC3-II/I ratio; >2.5-fold increase in p62 | Moderate increase in LC3-II/p62 |
| ER Stress Induction | Western Blot | <5-fold increase in CHOP protein | >20-fold increase in CHOP protein |
| Endosome Formation | Immunofluorescence | Significant decrease in EEA1+ puncta | No significant effect |
Conclusion and Future Perspectives
UPCDC-30245 is a potent allosteric p97 inhibitor with a distinct mechanism of action that differentiates it from ATP-competitive inhibitors. Its primary cellular impact is the profound disruption of the endo-lysosomal system and autophagic flux, with a comparatively mild effect on the classical ERAD/UPR pathway.[3][19] This unique characteristic suggests that UPCDC-30245 could be particularly effective in cancers that are highly dependent on autophagic recycling or may offer a therapeutic advantage where resistance to other p97 inhibitors has emerged.[5]
Further research should focus on identifying the specific p97-cofactor complexes that are preferentially targeted by UPCDC-30245 to fully elucidate the molecular basis for its unique activity profile. Understanding these nuances will be critical for its rational application in drug development and for identifying patient populations most likely to benefit from this therapeutic strategy.
References
-
The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the immune system to yeast. PubMed. [Link]
-
Recent advances in p97/VCP/Cdc48 cellular functions. PubMed. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC, NIH. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed, NIH. [Link]
-
Valosin-Containing Protein (VCP): A Review of Its Diverse Molecular Functions and Clinical Phenotypes. MDPI. [Link]
-
The role of ubiquitin-dependent segregase p97 (VCP or Cdc48) in chromatin dynamics after DNA double strand breaks. Royal Society Publishing. [Link]
-
Regulation of ER-associated degradation via p97/VCP-interacting motif. Portland Press. [Link]
-
AAA-ATPase p97/Cdc48p, a Cytosolic Chaperone Required for Endoplasmic Reticulum-Associated Protein Degradation. NIH. [Link]
-
A genome wide screen identifies p97 as an essential regulator of DNA damage-dependent CDT1 destruction. PubMed Central. [Link]
-
The ubiquitin-selective segregase VCP/p97 orchestrates the response to DNA double-strand breaks. PubMed. [Link]
-
Methods for Studying ER Stress and UPR Markers in Human Cells. Springer. [Link]
-
p97/VCP- and Lys48-linked polyubiquitination form a new signaling pathway in DNA damage response. Semantic Scholar. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
-
Chemical structures of three p97 inhibitors and analysis of the... ResearchGate. [Link]
-
Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. PMC, PubMed Central. [Link]
-
Role of p97/VCP (Cdc48) in genome stability. Frontiers. [Link]
-
The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science. [Link]
-
The functional importance of VCP to maintaining cellular protein homeostasis. Portland Press. [Link]
-
Regulation of ER-associated degradation via p97/VCP-interacting motif. PubMed. [Link]
-
Biological functions of VCP/p97. ResearchGate. [Link]
-
Proteasome and p97 mediate mitophagy and degradation of mitofusins induced by Parkin. The Journal of Cell Biology. [Link]
-
How to Detect the Protein Ubiquitination Level via Western Blot? MtoZ Biolabs. [Link]
-
Proteasome and p97 mediate mitophagy and degradation of mitofusins induced by Parkin. PMC, NIH. [Link]
-
Roles of p97-associated deubiquitinases in protein quality control at the endoplasmic reticulum. PMC, PubMed Central. [Link]
-
How do I get ubiquitinated protein with western blot? ResearchGate. [Link]
-
An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay. NIH. [Link]
-
Cdc48/p97, a key actor in the interplay between autophagy and ubiquitin/proteasome catabolic pathways. PubMed. [Link]
-
(PDF) Proteasome and p97 mediate mitophagy and degradation of mitofusins induced by Parkin. ResearchGate. [Link]
-
Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response. International Journal of Molecular Sciences. [Link]
-
Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy. Springer. [Link]
-
Protocol of Preparation of Ubiquitinated Protein Samples. Creative BioMart. [Link]
-
Measuring ER stress and the unfolded protein response using mammalian tissue culture system. PMC, PubMed Central. [Link]
-
p97/VCP at the intersection of the autophagy and the ubiquitin proteasome system. CORE. [Link]
-
p97/VCP inhibition causes excessive MRE11-dependent DNA end resection promoting cell killing after ionizing radiation. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. portlandpress.com [portlandpress.com]
- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. Recent advances in p97/VCP/Cdc48 cellular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Role of p97/VCP (Cdc48) in genome stability [frontiersin.org]
- 9. The role of p97/Cdc48p in endoplasmic reticulum-associated degradation: from the immune system to yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portlandpress.com [portlandpress.com]
- 11. AAA-ATPase p97/Cdc48p, a Cytosolic Chaperone Required for Endoplasmic Reticulum-Associated Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of ER-associated degradation via p97/VCP-interacting motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rupress.org [rupress.org]
- 14. Cdc48/p97, a key actor in the interplay between autophagy and ubiquitin/proteasome catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. A genome wide screen identifies p97 as an essential regulator of DNA damage-dependent CDT1 destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The ubiquitin-selective segregase VCP/p97 orchestrates the response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. p97/VCP inhibition causes excessive MRE11-dependent DNA end resection promoting cell killing after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 23. researchgate.net [researchgate.net]
- 24. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Methods to Detect Endoplasmic Reticulum Stress and Apoptosis in Diabetic Nephropathy | Springer Nature Experiments [experiments.springernature.com]
- 26. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
UPCDC30245: A Technical Guide to a Novel Allosteric p97 Inhibitor for Cancer Research
This guide provides an in-depth technical overview of UPCDC30245, a novel allosteric inhibitor of the p97 ATPase. It is intended for researchers, scientists, and drug development professionals exploring new avenues in cancer therapeutics. This document will delve into the unique mechanism of action of UPCDC30245, its potential to overcome drug resistance, and provide detailed protocols for its preclinical evaluation.
Part 1: The Rationale for Targeting p97/VCP in Oncology
The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for maintaining protein homeostasis (proteostasis). Cancer cells, with their high rates of protein synthesis and accumulation of misfolded proteins, are particularly dependent on a functional UPS to survive and proliferate.[1] At the heart of this system lies the Valosin-Containing Protein (p97), also known as VCP, a highly conserved AAA+ ATPase.[2]
p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular compartments like the endoplasmic reticulum (ER), chromatin, and protein complexes, thereby targeting them for degradation by the proteasome.[2][3] This role is central to several key cellular processes, including:
-
Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for the retrotranslocation of misfolded proteins from the ER lumen to the cytoplasm for degradation.[1] Inhibition of this process leads to the accumulation of these proteins, triggering the Unfolded Protein Response (UPR) and ultimately leading to proteotoxic cell death.[2][3]
-
DNA Damage Repair: p97 is involved in the extraction of proteins from chromatin to facilitate DNA repair processes.
-
Autophagy: p97 plays a role in the maturation of autophagosomes.
Given its critical role in maintaining proteostasis, p97 has emerged as a compelling therapeutic target in oncology.[4] Increased expression of p97 is associated with poor prognosis in various cancers, including colorectal, breast, and pancreatic cancer.[1][4]
Classes of p97 Inhibitors
Small molecule inhibitors of p97 generally fall into two categories:
-
ATP-Competitive Inhibitors: These molecules, such as CB-5083, bind to the ATP-binding pocket in the D2 domain of p97, competing with ATP and inhibiting its ATPase activity.[1] While potent, the development of resistance through mutations in the binding site is a significant challenge.[1]
-
Allosteric Inhibitors: These inhibitors bind to sites distinct from the ATP-binding pocket, inducing conformational changes that inhibit p97's function.[5] NMS-873 and UPCDC30245 are examples of allosteric inhibitors.[1][6] This class of inhibitors holds the promise of overcoming resistance to ATP-competitive drugs.[1]
Part 2: UPCDC30245 - A Paradigm Shift in p97 Inhibition
UPCDC30245 is a potent, phenyl indole-based allosteric inhibitor of p97 ATPase activity.[7] What sets UPCDC30245 apart from other p97 inhibitors is its distinct mechanism of action, which deviates from the canonical ERAD/UPR disruption.
A Unique Mechanism of Action: Targeting the Endo-Lysosomal Pathway
While classic p97 inhibitors like CB-5083 and NMS-873 induce apoptosis primarily through the impairment of ERAD and activation of the UPR, UPCDC30245 shows only weak effects on these pathways.[3][7] Instead, its primary mode of action involves the disruption of the endo-lysosomal degradation pathway.[5][7]
Proteomic analyses of cancer cells treated with UPCDC30245 have revealed that it:
-
Strongly increases the levels of lipidated LC3-II , a key marker of autophagy, suggesting an alteration of autophagic flux.[3][5]
This unique mechanism suggests that UPCDC30245 may have a different spectrum of activity and potentially a better toxicity profile compared to first-generation p97 inhibitors. The possibility of off-target effects contributing to this unique profile is also an area of ongoing investigation.[7][8]
Figure 1: Simplified diagram illustrating the differential mechanisms of action of p97 inhibitors.
Part 3: Preclinical Evaluation of UPCDC30245
A systematic preclinical evaluation is crucial to understanding the therapeutic potential of UPCDC30245. The following sections outline key in vitro and in vivo experimental workflows.
In Vitro Assessment of Anti-Cancer Activity
1. Cell Viability and Proliferation Assays:
The initial step is to determine the anti-proliferative effects of UPCDC30245 across a panel of cancer cell lines from various origins (e.g., colorectal, pancreatic, breast, multiple myeloma).
| p97 Inhibitor | HCT116 (colorectal) | MDA-MB-231 (breast) | PANC-1 (pancreatic) |
| UPCDC30245 | 0.3 µM[1] | Hypothetical | Hypothetical |
| CB-5083 | 0.01 µM[1] | Hypothetical | Hypothetical |
| NMS-873 | 0.026 µM[1] | Hypothetical | Hypothetical |
Table 1: Comparative IC50 values of p97 inhibitors in various cancer cell lines. Note: Hypothetical values are included for illustrative purposes and should be determined experimentally.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of UPCDC30245 (e.g., 0.01 to 10 µM) for 72 hours. Include a DMSO-treated control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis for Mechanistic Insights:
To confirm the on-target effects of UPCDC30245, it is essential to probe for key protein markers involved in the autophagy and endo-lysosomal pathways.
Protocol: Western Blotting
-
Cell Lysis: Treat cells with UPCDC30245 at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-20% SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-LC3B, anti-p62, anti-EEA1, anti-LAMP1, and anti-GAPDH as a loading control) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
3. Immunofluorescence for Visual Confirmation:
Immunofluorescence microscopy can provide visual evidence of UPCDC30245's effects on cellular structures.
Protocol: Immunofluorescence
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with UPCDC30245.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking and Staining: Block with 1% BSA and incubate with primary antibodies against markers for early endosomes (EEA1) and lysosomes (LAMP1).
-
Secondary Antibody and Mounting: Incubate with fluorescently labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).
-
Imaging: Mount the coverslips and visualize using a confocal microscope.
Figure 2: In vitro experimental workflow for the evaluation of UPCDC30245.
In Vivo Preclinical Studies
The promising in vitro results should be validated in preclinical animal models.[9]
1. Xenograft Models:
-
Subcutaneous Xenografts: Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., NOD-SCID or nude mice). Once tumors are established, mice are treated with UPCDC30245 or a vehicle control. Tumor growth is monitored over time.
-
Orthotopic Models: Cancer cells are implanted into the organ of origin to better recapitulate the tumor microenvironment.
-
Patient-Derived Xenografts (PDXs): Tumor fragments from patients are implanted into mice, providing a more clinically relevant model.
2. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:
-
PK studies will determine the absorption, distribution, metabolism, and excretion (ADME) properties of UPCDC30245, informing the optimal dosing regimen.
-
PD studies will assess the on-target effects of UPCDC30245 in vivo by analyzing tumor biopsies for changes in biomarkers like LC3-II.
3. Toxicity Studies:
Comprehensive toxicity studies are essential to evaluate the safety profile of UPCDC30245, including monitoring for any off-target effects.
Part 4: Overcoming Drug Resistance
A major challenge in targeted cancer therapy is the development of acquired resistance.[1] ATP-competitive p97 inhibitors like CB-5083 can become ineffective due to mutations in the p97 ATP-binding site.[1]
UPCDC30245, with its allosteric binding site, offers a promising strategy to overcome this resistance.[7] Studies have shown that cancer cell lines resistant to CB-5083 remain sensitive to UPCDC30245.[1] This highlights the potential of UPCDC30245 as a second-line therapy for patients who have developed resistance to first-generation p97 inhibitors.
Part 5: Future Directions
The unique profile of UPCDC30245 opens up several avenues for future research:
-
Combination Therapies: Exploring the synergistic effects of UPCDC30245 with other anti-cancer agents, such as proteasome inhibitors or chemotherapy, could lead to more effective treatment strategies.
-
Biomarker Discovery: Identifying predictive biomarkers of response to UPCDC30245 will be crucial for patient stratification in future clinical trials.
-
Off-Target Characterization: A thorough investigation of potential off-target effects is necessary to fully understand the safety and efficacy of UPCDC30245.
Conclusion
UPCDC30245 represents a significant advancement in the development of p97 inhibitors for cancer therapy. Its unique mechanism of action, targeting the endo-lysosomal pathway, distinguishes it from other inhibitors and offers a novel therapeutic strategy. Furthermore, its ability to overcome resistance to ATP-competitive inhibitors makes it a promising candidate for further preclinical and clinical development. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the full potential of UPCDC30245 in their cancer research programs.
References
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel, Switzerland), 15(2), 204. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed, 35215314. [Link]
-
Carrera Espinoza, M. J., Tucker, S. K., Sureshkumar, S., Gamble, M. E., & Nawrocki, S. T. (2025). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. ResearchGate. [Link]
-
Cheng, K. W., Li, S., Wang, F., & Chou, T. F. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ACS chemical biology, 15(1), 169–179. [Link]
-
van den Boom, J., & Meyer, H. (2021). Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases. ResearchGate. [Link]
-
Bastida, A., Peterson, L., & Chou, T. F. (2023). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. Journal of medicinal chemistry, 66(15), 10387–10408. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Al-Hujaily, E. M., Al-Massri, K. F., Al-Harbi, M. S., Al-Otaibi, B., Al-Asmari, A. F., & Al-Ghamdi, S. B. (2023). Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023). Molecules (Basel, Switzerland), 28(21), 7246. [Link]
-
Li, D., Liu, Z., Chen, Z., Li, W., & Xu, Y. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. ACS Omega, 5(51), 33076–33086. [Link]
-
Hsieh, Y. C., He, J. S., & Lee, C. H. (2017). Selective mTORC2 inhibitor therapeutically blocks breast cancer cell growth and survival. Oncotarget, 8(52), 89793–89806. [Link]
-
News-Medical. (2024, July 29). New dual kinase inhibitor MTX-531 shows promise in overcoming cancer therapy resistance. News-Medical.net. [Link]
-
Targeted Oncology. (2023, March 28). MDM2 Inhibition Marches on Across Cancer Settings. Targeted Oncology. [Link]
-
Liu, D., He, Z., & Dang, C. (2023). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. International Journal of Molecular Sciences, 24(17), 13184. [Link]
-
National Cancer Institute. (2024, December 16). Supported Projects. Division of Cancer Prevention. [Link]
Sources
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for UPCDC30245 in Cell Culture Experiments
Introduction: A Novel Allosteric p97 Inhibitor with a Unique Mechanism of Action
UPCDC30245 is a potent, cell-permeable, allosteric inhibitor of the AAA-ATPase p97 (also known as VCP).[1][2] p97 is a critical regulator of protein homeostasis, playing a central role in cellular processes such as endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4] The dysregulation of p97 activity is implicated in various diseases, most notably cancer, making it a compelling therapeutic target.[4][5]
Unlike ATP-competitive p97 inhibitors such as CB-5083, UPCDC30245 exhibits a distinct mechanism of action.[6][7] While many p97 inhibitors primarily impact the ERAD pathway and induce the unfolded protein response (UPR), UPCDC30245 uniquely disrupts endo-lysosomal degradation.[6][7][8] This is achieved by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[6][7][9] This singular activity provides researchers with a specialized tool to investigate lysosomal biology, autophagy, and viral entry.
These application notes provide a comprehensive guide for utilizing UPCDC30245 in cell culture experiments, covering its mechanism of action, practical handling instructions, and detailed protocols for key applications.
Mechanism of Action: Beyond ERAD Inhibition
The primary research on UPCDC30245 has elucidated a mechanism that diverges from classical p97 inhibitors.[6][7] Proteomic analyses of cells treated with UPCDC30245 revealed a significant dysregulation of the endo-lysosomal pathway, rather than the expected markers of ERAD impairment and UPR activation.[6]
Key mechanistic features of UPCDC30245 include:
-
Inhibition of Early Endosome Formation: Treatment with UPCDC30245 leads to a reduction in the formation of EEA1-positive early endosomes.[6][8]
-
Reduced Lysosomal Acidity: The compound acts as a lysomotropic agent, increasing the pH of lysosomes and thereby impairing their degradative function.[6][9] This effect is similar to that of established lysosomotropic agents like hydroxychloroquine (HCQ) and Bafilomycin A1 (Baf-A1).[6][8]
-
Impairment of Autophagy Flux: While UPCDC30245 treatment leads to a strong accumulation of the lipidated form of LC3 (LC3-II), a marker for autophagosomes, this is due to a blockage in the fusion of autophagosomes with lysosomes and subsequent degradation, rather than an induction of autophagy.[6][7][8] This results in an overall impairment of the autophagy process.
-
Antiproliferative Effects: UPCDC30245 has been shown to suppress the proliferation of various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[6][10] Notably, it can overcome resistance to ATP-competitive p97 inhibitors.[3]
-
Antiviral Potential: By blocking the endo-lysosomal pathway, which is a common route for viral entry into host cells, UPCDC30245 has demonstrated antiviral effects against coronaviruses in vitro.[6][7]
Caption: Mechanism of UPCDC30245 action on cellular degradation pathways.
Compound Handling and Storage
Proper handling and storage of UPCDC30245 are crucial for maintaining its stability and ensuring experimental reproducibility.
1. Reconstitution of Lyophilized Powder:
-
UPCDC30245 is typically supplied as a lyophilized powder.
-
It is highly soluble in DMSO.[2] For example, a 10 mM stock solution can be prepared by dissolving the appropriate mass of the compound in anhydrous, cell culture-grade DMSO.
-
Protocol for 10 mM Stock Solution:
-
Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Under sterile conditions, add the calculated volume of DMSO to the vial. For instance, to make a 10 mM stock from 1 mg of UPCDC30245 (MW: 463.63 g/mol ), you would add 215.7 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
2. Storage:
-
Powder: Store at -20°C for long-term stability.
-
Stock Solution (in DMSO): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
3. Working Dilutions:
-
Prepare fresh working dilutions for each experiment by diluting the high-concentration stock solution in your cell culture medium.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.1%). Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
| Parameter | Recommendation |
| Solvent | Anhydrous, cell culture-grade DMSO |
| Stock Concentration | 10-20 mM |
| Storage (Powder) | -20°C |
| Storage (Stock Solution) | -80°C (up to 6 months) |
| Final DMSO in Culture | ≤ 0.1% |
Experimental Protocols
The following are detailed protocols for key applications of UPCDC30245. It is recommended to optimize parameters such as cell density, compound concentration, and incubation time for your specific cell line and experimental goals.
Protocol 1: Cell Proliferation Assay (IC50 Determination)
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of UPCDC30245 using a luminescence-based cell viability assay.
Materials:
-
UPCDC30245 stock solution (10 mM in DMSO)
-
Cell line of interest (e.g., HCT116, HeLa)
-
Complete cell culture medium
-
Sterile 96-well, white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed 1,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the exponential growth phase at the end of the assay.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare a serial dilution of UPCDC30245 in complete medium. A common starting range is 100 µM to 1 nM. Remember to account for the 10x dilution into the wells.
-
Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the appropriate wells.
-
Incubate for 48-72 hours.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability versus the log of the compound concentration and fit a dose-response curve (sigmoidal, 4PL) to determine the IC50 value.
-
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. UPCDC30245 | 1883351-01-6 | p97 | MOLNOVA [molnova.com]
- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation [mdpi.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for UPCDC30245 Treatment of HCT116 Cells
These application notes provide a comprehensive guide for researchers utilizing UPCDC30245, a potent allosteric p97 ATPase inhibitor, for the treatment of the human colorectal carcinoma cell line, HCT116. This document outlines the unique mechanism of action of UPCDC30245, provides detailed protocols for cell culture and treatment, and recommends robust methods for assessing its cellular effects.
Introduction: A Differentiated p97 Inhibitor
UPCDC30245 is a phenyl indole-based allosteric inhibitor of the p97 ATPase, a critical regulator of protein homeostasis.[1] Unlike ATP-competitive p97 inhibitors such as CB-5083, UPCDC30245 exhibits a distinct mechanism of action.[1][2] While many p97 inhibitors primarily impact the endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR) pathways, UPCDC30245 uniquely disrupts endo-lysosomal degradation.[1][2][3] This is achieved by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[1][2] A significant consequence of this action is the marked increase in the lipidated form of microtubule-associated proteins 1A/1B light chain 3B (LC3-II), indicating a profound alteration of autophagic pathways.[1][2]
In HCT116 cells, UPCDC30245 has been shown to suppress cell proliferation with an IC50 in the nanomolar to low micromolar range.[1][4] Its anti-proliferative effects are observed as early as 24 hours post-treatment.[1] This unique mode of action makes UPCDC30245 a valuable tool for investigating cellular protein quality control and a promising candidate for overcoming resistance to other classes of p97 inhibitors.[4]
Recommended Concentration Ranges for HCT116 Cells
The optimal concentration of UPCDC30245 for treating HCT116 cells will depend on the specific experimental endpoint. Based on published data, the following concentration ranges are recommended for initial studies. It is imperative to perform a dose-response experiment to determine the precise IC50 value in your specific experimental setup.
| Experimental Goal | Recommended Concentration Range | Rationale |
| Initial Dose-Response (IC50 Determination) | 0.1 µM - 10 µM | To establish the concentration that inhibits 50% of cell proliferation and to identify a suitable range for subsequent mechanistic studies. |
| Mechanistic Studies (e.g., pathway analysis) | 1 µM - 5 µM | Concentrations within this range have been shown to effectively induce the characteristic cellular effects of UPCDC30245 in HCT116 cells, such as inhibition of endo-lysosomal degradation and alteration of autophagy markers.[1][3] |
| Long-term Proliferation Assays | 0.5 µM - 2 µM | For extended studies on cell growth inhibition, using a concentration around the IC50 value is recommended to observe sustained effects without inducing rapid, widespread cell death.[4] |
Experimental Protocols
HCT116 Cell Culture
Adherence to proper cell culture technique is paramount for reproducible results.
Materials:
-
HCT116 cells (ATCC CCL-247)
-
McCoy's 5a Medium (e.g., GIBCO #16600)[5]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
Cell culture plates (6-well, 24-well, 96-well)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Complete Growth Medium: Prepare complete growth medium by supplementing McCoy's 5a Medium with 10% FBS and 1% Penicillin-Streptomycin.[5]
-
Cell Thawing: Thaw a cryovial of HCT116 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 200 x g for 5 minutes. Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium. Transfer to a T-75 flask.
-
Maintenance: Incubate the cells at 37°C in a 5% CO2 humidified incubator. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with sterile PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 5-7 mL of complete growth medium and centrifuge. Resuspend the cell pellet and plate at a recommended seeding density of 2 x 10^4 cells/cm².[6][7]
UPCDC30245 Treatment Protocol
The following protocol outlines a general procedure for treating HCT116 cells with UPCDC30245.
Materials:
-
HCT116 cells in logarithmic growth phase
-
UPCDC30245 stock solution (e.g., 10 mM in DMSO)
-
Complete growth medium
-
Cell culture plates
Protocol:
-
Cell Seeding: Seed HCT116 cells in the desired plate format (e.g., 96-well for viability assays, 6-well for protein extraction) at a density that will allow for logarithmic growth during the treatment period. A seeding density of 2 x 10^4 cells/cm² is a good starting point.[6][7] Allow cells to adhere and resume growth for 24 hours.
-
Compound Preparation: Prepare serial dilutions of UPCDC30245 in complete growth medium from your stock solution. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of UPCDC30245 or the vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the appropriate assay to assess the cellular response.
Caption: Experimental workflow for treating HCT116 cells with UPCDC30245.
Recommended Assays for Assessing Cellular Effects
Cell Viability and Proliferation
MTT Assay: This colorimetric assay is a standard method for assessing cell viability by measuring mitochondrial reductase activity.[8]
Protocol:
-
Seed HCT116 cells in a 96-well plate and treat with UPCDC30245 as described above.
-
At the end of the treatment period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assays
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
Protocol:
-
Treat HCT116 cells in 6-well plates with UPCDC30245.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
Western Blot Analysis for Mechanistic Insights
Western blotting is crucial for confirming the on-target effects of UPCDC30245.
Recommended Protein Targets:
-
LC3-I/II: To assess the impact on autophagy. An increase in the LC3-II/LC3-I ratio is indicative of altered autophagic flux.[1]
-
p62/SQSTM1: As a cargo receptor for autophagy, its accumulation can indicate a blockage in autophagic degradation.[1]
-
Cleaved Caspase-3 and PARP: To confirm the induction of apoptosis.
-
CHOP and ATF4: To evaluate the level of UPR induction, which is expected to be mild compared to other p97 inhibitors.[1]
Caption: Simplified signaling pathway of UPCDC30245's mechanism of action.
Troubleshooting and Interpretation of Results
-
High IC50 Value: If the observed IC50 is significantly higher than the reported nanomolar to low micromolar range, verify the compound's purity and concentration. Ensure that the HCT116 cells are healthy and not of a high passage number, which can alter their sensitivity to drugs.
-
No Change in LC3-II Levels: A lack of change in LC3-II levels may indicate a technical issue with the Western blot or that the concentration of UPCDC30245 is too low. Include a positive control for autophagy induction (e.g., starvation) or inhibition (e.g., bafilomycin A1) to validate the assay.
-
Discrepancies with Published Data: Minor variations in results can be attributed to differences in cell line passage number, media formulations, and specific assay reagents. It is crucial to establish internal consistency and use appropriate controls in every experiment.
Conclusion
UPCDC30245 is a valuable research tool for studying the role of p97 in protein homeostasis and for exploring novel anti-cancer therapeutic strategies. Its unique mechanism of action in HCT116 cells, centered on the disruption of the endo-lysosomal pathway, sets it apart from other p97 inhibitors. By following the detailed protocols and recommendations in these application notes, researchers can effectively utilize UPCDC30245 to advance their understanding of cancer cell biology.
References
-
ENCODE Project. (n.d.). Cell Culture Protocol for HCT 116 cells. Retrieved from [Link]
-
Wang, Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. International Journal of Molecular Sciences, 23(3), 1835. [Link]
-
Cytion. (n.d.). HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research. Retrieved from [Link]
-
PubMed. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]
-
UCSC Genome Browser. (2010). SOP: Propagation of Human Colorectal Carcinoma Cells (HCT-116, ATCC). Retrieved from [Link]
-
Cytion. (n.d.). HCT116 Cell Line. Retrieved from [Link]
-
Bio-protocol. (n.d.). Culture of HCT-116 cells. Retrieved from [Link]
-
ResearchGate. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
PubMed Central. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2021). Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Apoptosis assay of HCT-116 and HT-29 cells by flow cytometry after staining with FITC-annexin V/propidium iodide. Retrieved from [Link]
-
ResearchGate. (n.d.). Differential cellular effects between UPCDC-30245 and CB-5083 or NMS-873 in HCT116 cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and ATPase activity of WT p97 and p97 mutants. Retrieved from [Link]
-
ResearchGate. (n.d.). The modes of action of p97 inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). Assay for Viability Test: HCT-116 cells were treated with varying.... Retrieved from [Link]
-
PubMed Central. (2018). Artesunate induces apoptosis and autophagy in HCT116 colon cancer cells, and autophagy inhibition enhances the artesunate-induced apoptosis. PubMed Central. [Link]
-
Bio-protocol. (n.d.). Cell viability assay. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability analysis of HCT116 with MTT assay showing relative.... Retrieved from [Link]
-
ResearchGate. (n.d.). Apoptosis analysis induced by 1d in HCT116 cells. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell viability of HT29 and HCT116 cells using the mTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. National Center for Biotechnology Information. [Link]
-
Cytion. (n.d.). HCT116 Cells. Retrieved from [Link]
-
Cellosaurus. (n.d.). HCT 116 (CVCL_0291). Retrieved from [Link]
Sources
- 1. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encodeproject.org [encodeproject.org]
- 6. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 7. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 8. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Unraveling Protein Quality Control Dysregulation with UPCDC30245: An Application & Protocol Guide
Introduction: The Critical Role of Protein Quality Control and the Emergence of UPCDC30245 as a Research Tool
The maintenance of cellular health is intrinsically linked to the fidelity of its proteome. A sophisticated network of pathways, collectively known as protein quality control (PQC), ensures that proteins are correctly folded, assembled, and cleared when they become damaged or aggregated[1][2]. Two major pillars of this system are the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway, which work in concert to degrade misfolded and unwanted proteins[1][3]. Dysregulation of these pathways is a hallmark of numerous pathologies, including neurodegenerative diseases and cancer, making the study of PQC a critical area of research[2][4].
UPCDC30245 has emerged as a valuable small molecule tool for investigating these intricate cellular processes. Initially identified as an allosteric inhibitor of the AAA+ ATPase p97/VCP, a key player in a multitude of cellular activities including the UPS, recent evidence has unveiled a more nuanced mechanism of action with profound implications for studying PQC[5][6][7][8][9]. While it does inhibit p97, its most striking effect on protein homeostasis stems from its ability to block the endo-lysosomal degradation pathway[5][6][10]. This unique property makes UPCDC30245 a powerful tool to dissect the autophagy-lysosome pathway, a cornerstone of cellular protein degradation. This guide provides a comprehensive overview of the application of UPCDC30245 in studying protein quality control, complete with detailed protocols for its use in cell-based assays.
Mechanism of Action: A Dual-Pronged Approach to Perturbing Protein Homeostasis
UPCDC30245's utility as a research tool lies in its distinct effects on two key arms of the protein quality control system. While it was first characterized as a p97 inhibitor, its more pronounced effect in cell-based assays is the potent inhibition of the autophagy-lysosome pathway[5][6][10].
Primary Mechanism: Blockade of Autophagic Flux via Lysosomal Destabilization
The primary and most significant action of UPCDC30245 in the context of PQC is its disruption of the autophagy-lysosome pathway at the terminal stage. Autophagy is a dynamic process that involves the sequestration of cellular components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes to form autolysosomes, where the contents are degraded[11]. UPCDC30245 intervenes in this process by:
-
Inhibiting Early Endosome Formation: It has been shown to hinder the formation of EEA1-positive early endosomes, which are crucial for the endocytic pathway and can intersect with autophagy[5][10][12].
-
Reducing Lysosomal Acidity: UPCDC30245 acts as a lysomotropic agent, accumulating in lysosomes and neutralizing their acidic pH[5][10]. This increase in lysosomal pH inactivates the acid hydrolases essential for the degradation of autophagic cargo[13].
This blockade of lysosomal function leads to a build-up of autophagosomes that cannot be cleared, a state that can be readily monitored and quantified. This effect is notably distinct from other p97 inhibitors like CB-5083, which do not share this potent lysosomotropic activity[5][6].
Figure 1: Mechanism of UPCDC30245-induced Autophagic Flux Blockade. This diagram illustrates how UPCDC30245 disrupts the autophagy pathway by inhibiting early endosome formation and reducing lysosomal acidity, leading to the accumulation of autophagosomes.
Secondary Mechanism: Allosteric Inhibition of p97
UPCDC30245 is also a potent, allosteric inhibitor of p97 ATPase with an IC50 of approximately 27 nM[9][14]. p97 is a critical enzyme involved in a vast array of cellular processes, including the extraction of ubiquitinated proteins from cellular structures to facilitate their degradation by the proteasome[15]. While this inhibitory activity is significant, studies have shown that the cellular phenotype induced by UPCDC30245, particularly the strong accumulation of the autophagosome marker LC3-II, is primarily due to its effects on the lysosome rather than direct p97 inhibition[5][6][10]. This distinction is crucial for the correct interpretation of experimental results.
Experimental Protocols: A Guide to Utilizing UPCDC30245 in Your Research
The following protocols provide a framework for using UPCDC30245 to investigate the autophagy-lysosome pathway. It is recommended to optimize concentrations and incubation times for your specific cell line and experimental conditions.
Protocol 1: Assessment of Autophagic Flux by Western Blotting
This protocol allows for the quantification of autophagosome accumulation by measuring the levels of key autophagy markers, LC3-II and p62.
Materials:
-
UPCDC30245 (prepare stock solution in DMSO)[14]
-
Cell culture reagents
-
Bafilomycin A1 or Chloroquine (positive controls for autophagic flux blockade)[13]
-
Rapamycin (autophagy inducer)[13]
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate and imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treatment: Treat cells with the desired concentrations of UPCDC30245 (e.g., 1-10 µM) for various time points (e.g., 4, 8, 16 hours). Include the following controls:
-
Vehicle control (DMSO)
-
Positive control for autophagy induction: Rapamycin (e.g., 100 nM)
-
Positive control for autophagic flux blockade: Bafilomycin A1 (e.g., 100 nM) or Chloroquine (e.g., 50 µM)[16]
-
Combination treatment: UPCDC30245 + Rapamycin
-
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for LC3-II and p62, and normalize them to the loading control. An increase in the LC3-II/GAPDH (or β-actin) ratio and p62 levels indicates a blockage of autophagic flux[16].
Figure 2: Western Blot Workflow for Autophagic Flux Assessment. This flowchart outlines the key steps for measuring autophagic flux using Western blotting after treatment with UPCDC30245.
Protocol 2: Visualization of Autophagosomes and Lysosomes by Fluorescence Microscopy
This protocol allows for the direct visualization of autophagosome accumulation and lysosomal integrity.
Materials:
-
Cells stably expressing a tandem mRFP-GFP-LC3 reporter (or transiently transfected)
-
UPCDC30245
-
LysoTracker Red DND-99 (for lysosomal staining)
-
Hoechst 33342 (for nuclear staining)
-
Live-cell imaging medium
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Plate cells expressing mRFP-GFP-LC3 in glass-bottom dishes suitable for live-cell imaging.
-
Treatment: Treat cells with UPCDC30245 (e.g., 5 µM) for the desired time (e.g., 2-4 hours). Include a vehicle control.
-
Staining (Optional, for non-reporter cells):
-
For lysosomal visualization, add LysoTracker Red DND-99 (e.g., 50-75 nM) to the culture medium and incubate for 30 minutes at 37°C[13].
-
For nuclear visualization, add Hoechst 33342.
-
-
Imaging:
-
Replace the medium with pre-warmed live-cell imaging medium.
-
Visualize the cells using a fluorescence microscope.
-
In mRFP-GFP-LC3 expressing cells, autophagosomes will appear as yellow puncta (co-localization of GFP and mRFP), while autolysosomes will appear as red puncta (GFP is quenched in the acidic lysosome)[10].
-
-
Data Analysis: Quantify the number and intensity of fluorescent puncta per cell. An increase in yellow puncta and a decrease in red puncta in mRFP-GFP-LC3 cells treated with UPCDC30245 indicates a block in autophagosome-lysosome fusion or degradation[10]. A decrease in LysoTracker Red staining intensity suggests a loss of lysosomal acidity[5].
Data Interpretation and Expected Results
The use of UPCDC30245 in the described assays should yield clear and interpretable data regarding the status of the autophagy-lysosome pathway.
| Assay | Metric | Expected Result with UPCDC30245 | Interpretation |
| Western Blot | LC3-II/Loading Control Ratio | Significant Increase | Accumulation of autophagosomes due to blocked degradation. |
| p62/Loading Control Ratio | Significant Increase | Impaired degradation of autophagic cargo. | |
| Fluorescence Microscopy (mRFP-GFP-LC3) | Number of Yellow Puncta (Autophagosomes) | Significant Increase | Blockade of autophagosome maturation into autolysosomes. |
| Number of Red Puncta (Autolysosomes) | Significant Decrease | Inhibition of autophagosome-lysosome fusion or degradation. | |
| Fluorescence Microscopy (LysoTracker) | LysoTracker Red Intensity | Significant Decrease | Neutralization of lysosomal pH. |
Table 1: Summary of Expected Quantitative Data with UPCDC30245 Treatment.
Troubleshooting Common Issues
-
High background in Western blots: Optimize antibody concentrations and washing steps. Ensure complete protein transfer.
-
Low fluorescence signal: Ensure cells are healthy and transfection efficiency is high (for transient transfections). Check the functionality of the microscope's light source and filters.
-
Cell death at high concentrations: Perform a dose-response curve to determine the optimal, non-toxic concentration of UPCDC30245 for your cell line.
Conclusion: A Versatile Tool for PQC Research
UPCDC30245 represents a powerful and multifaceted tool for researchers in the field of protein quality control. Its well-characterized ability to potently inhibit the autophagy-lysosome pathway, independent of its effects on p97, provides a unique opportunity to dissect the intricate mechanisms of protein degradation. By employing the protocols outlined in this guide, scientists can effectively probe the consequences of lysosomal dysfunction and gain valuable insights into the cellular response to proteotoxic stress. As our understanding of PQC pathways continues to evolve, the strategic application of chemical probes like UPCDC30245 will undoubtedly be instrumental in unraveling the complexities of cellular homeostasis and its role in human disease.
References
-
Cellular Strategies of Protein Quality Control - PMC. (n.d.). PubMed Central. [Link]
-
Measuring autophagosome flux - PMC. (n.d.). NIH. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel, Switzerland), 15(2), 204. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). Pharmaceuticals, 15(2), 204. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. (2022). Pharmaceuticals (Basel), 15(2), 204. [Link]
-
UPCDC-30245 inhibits the formation of early endosome and autophagy flux... (n.d.). ResearchGate. [Link]
-
Proteasomes: Isolation and Activity Assays. (n.d.). NIH. [Link]
-
Protein quality control as a strategy of cellular regulation: lessons from ubiquitin-mediated regulation of the sterol pathway. (n.d.). PubMed Central. [Link]
-
How to Measure Autophagic Flux With LC3 Protein Levels. (n.d.). Bio-Techne. [Link]
-
Autophagic Flux By Measuring LC3, p62, & LAMP1 Co-localization l Protocol Preview. (2022, August 3). YouTube. [Link]
-
Roles and Mechanisms of the Protein Quality Control System in Alzheimer's Disease. (n.d.). MDPI. [Link]
-
Protein quality control in the secretory pathway. (2019, September 22). ResearchGate. [Link]
-
Best Practice for Detecting Autophagy by Flow Cytometry. (n.d.). Bio-Rad Antibodies. [Link]
-
Protein Quality Control of the Endoplasmic Reticulum and Ubiquitin–Proteasome-Triggered Degradation of Aberrant Proteins: Yeast Pioneers the Path. (2018, June 20). Annual Reviews. [Link]
-
AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. (n.d.). PubMed Central. [Link]
-
A guide to studying protein aggregation. (n.d.). ResearchGate. [Link]
-
p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. (n.d.). NIH. [Link]
-
Probing protein aggregation using simplified models and discrete molecular dynamics. (n.d.). NIH. [Link]
-
Small molecule probes of protein aggregation. (n.d.). NIH. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. (n.d.). PubMed Central. [Link]
-
Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. (2020, December 1). ACS Omega. [Link]
-
A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. (n.d.). PMC. [Link]
-
Inhibiting Protein Aggregation by Small Molecule-Based Colloidal Nanoparticles. (2021, December 23). Accounts of Materials Research. [Link]
-
Small molecule probes of protein aggregation. (n.d.). Semantic Scholar. [Link]
-
Degradation Mechanism of Autophagy-Related Proteins and Research Progress. (n.d.). MDPI. [Link]
-
Mechanisms and functions of ribosome-associated protein quality control. (n.d.). PMC. [Link]
-
Mechanisms and functions of ribosome-associated protein quality control. (n.d.). ResearchGate. [Link]
Sources
- 1. Cellular Strategies of Protein Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles and Mechanisms of the Protein Quality Control System in Alzheimer’s Disease [mdpi.com]
- 3. Protein quality control as a strategy of cellular regulation: lessons from ubiquitin-mediated regulation of the sterol pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UPCDC30245 | 1883351-01-6 | p97 | MOLNOVA [molnova.com]
- 10. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. How to Measure Autophagic Flux With LC3 Protein Levels | Bio-Techne [bio-techne.com]
Application Note: UPCDC30245 as a Unique Tool for Investigating Cellular Stress Responses Independent of the Unfolded Protein Response
Audience: Researchers, scientists, and drug development professionals in cell biology, cancer biology, and neurodegenerative disease.
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains protein homeostasis within the endoplasmic reticulum (ER). The UPR is activated when misfolded or unfolded proteins accumulate in the ER, a condition known as ER stress.[1][2] This response is mediated by three main ER transmembrane receptors: inositol-requiring enzyme 1 (IRE1), activating transcription factor 6 (ATF6), and protein kinase R (PKR)-like ER kinase (PERK).[2][3][4] The PERK pathway, in particular, plays a crucial role in attenuating global protein synthesis and promoting the translation of specific stress-responsive transcription factors like ATF4, which in turn upregulates genes involved in adaptation or, in cases of prolonged stress, apoptosis, such as CHOP.[5][6]
Given its central role in cell fate decisions, the UPR, and specifically the PERK pathway, is a major area of investigation in numerous diseases, including cancer and neurodegenerative disorders.[7][8] Small molecule modulators of the UPR are invaluable tools for dissecting these complex signaling pathways.[7][9] This application note details the use of UPCDC30245, an allosteric p97 inhibitor, for investigating cellular stress responses, with a unique focus on its ability to delineate pathways independent of significant UPR activation.
UPCDC30245: A p97 Inhibitor with a Nuanced Impact on the UPR
UPCDC30245 is a potent, cell-permeable, allosteric inhibitor of the AAA ATPase p97 (also known as VCP).[10][11][12] p97 is a key player in protein quality control, involved in processes such as ER-associated degradation (ERAD), where it facilitates the retrotranslocation of misfolded proteins from the ER to the cytoplasm for proteasomal degradation. Inhibition of p97 is an emerging therapeutic strategy, particularly in oncology.[13][14]
While many p97 inhibitors, such as CB-5083 and NMS-873, induce a strong UPR by disrupting ERAD and causing the accumulation of misfolded proteins, UPCDC30245 exhibits a distinct mechanism of action.[13][15] Research has shown that UPCDC30245 has a markedly mild effect on the UPR pathway.[13][15][16][17] Specifically, it does not significantly induce the expression of UPR-activated genes like CHOP and ATF4 to the same extent as other p97 inhibitors.[13][15] Instead, UPCDC30245 has been demonstrated to potently block endo-lysosomal degradation and alter autophagic pathways.[13][15][16][17]
This unique profile makes UPCDC30245 an invaluable tool for researchers seeking to:
-
Investigate the cellular consequences of p97 inhibition without the confounding effects of a full-blown UPR.
-
Delineate the crosstalk between p97, the endo-lysosomal system, autophagy, and the UPR.
-
Identify and study cellular stress response pathways that are independent of canonical UPR activation.
Visualizing the PERK Signaling Pathway
The following diagram illustrates the canonical PERK branch of the UPR. When using UPCDC30245, the downstream signaling events (phosphorylation of eIF2α, and subsequent upregulation of ATF4 and CHOP) are not significantly activated, unlike with traditional ER stress inducers.
Caption: The PERK branch of the Unfolded Protein Response.
Experimental Protocols
The following protocols provide a framework for using UPCDC30245 to investigate UPR-independent cellular responses. It is recommended to perform these experiments in parallel with a known UPR inducer (e.g., Tunicamycin or Thapsigargin) and another p97 inhibitor known to induce the UPR (e.g., CB-5083) for comparative analysis.
Experimental Workflow Overview
Caption: General workflow for assessing cellular responses to UPCDC30245.
Protocol 1: Analysis of UPR Marker Expression by Western Blot
This protocol allows for the assessment of key proteins in the PERK pathway.
A. Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HCT116) in 6-well plates and grow to 70-80% confluency.
-
Prepare stock solutions of UPCDC30245 (e.g., 10 mM in DMSO) and a positive control UPR inducer like Tunicamycin (e.g., 2 mg/mL in DMSO).
-
Treat cells with the desired concentrations of UPCDC30245 (e.g., 0.5-5 µM), Tunicamycin (e.g., 2 µg/mL), or vehicle (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
B. Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
C. Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. (See Table 1 for suggestions).
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]
-
Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).[19]
Table 1: Recommended Primary Antibodies for Western Blot
| Target Protein | Function | Supplier Example |
|---|---|---|
| p-eIF2α (Ser51) | Marker of PERK activation | Cell Signaling Technology |
| ATF4 | UPR transcription factor | Cell Signaling Technology |
| CHOP (GADD153) | Pro-apoptotic UPR factor | Cell Signaling Technology |
| LC3B | Autophagy marker | Sigma-Aldrich |
| β-actin / GAPDH | Loading control | Multiple |
Protocol 2: Analysis of UPR Target Gene Expression by RT-qPCR
This protocol quantifies the transcriptional activation of UPR target genes.
-
Treat cells as described in Protocol 1A.
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[20]
-
Perform quantitative real-time PCR (qPCR) using a SYBR Green-based master mix and gene-specific primers (see Table 2).[20][21]
-
Analyze the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH, TBP).[20]
Table 2: Example Human Primer Sequences for RT-qPCR
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|---|---|---|
| ATF4 | CTTACCAAGGAGCTTAAAGCAG | GCTGGAGAACCCATGAGGT |
| CHOP | GGAAACAGAGTGGTCATTCCC | CTGCTTGAGCCGTTCATTCTC |
| XBP1s | CTGAGTCCGAATCAGGTGCAG | GTCCATGGGAAGATGTTCTGG |
| GAPDH | GAAGGTGAAGGTCGGAGTC | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Protocol 3: Cell Viability Assay
This protocol assesses the impact of UPCDC30245 on cell viability.
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with a range of concentrations of UPCDC30245 and control compounds.
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Measure cell viability using a commercially available assay, such as:
-
Read the plate on a microplate reader according to the manufacturer's instructions.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Interpretation and Expected Outcomes
When using UPCDC30245, researchers can expect to see results that differ significantly from those obtained with classical UPR inducers.
-
UPR Markers: Unlike Tunicamycin, treatment with UPCDC30245 is expected to cause only a mild or negligible increase in the levels of p-eIF2α, ATF4, and CHOP, both at the protein and mRNA levels.[13][15] This confirms its utility as a tool to study cellular processes in the absence of a strong UPR.
-
Autophagy Markers: In contrast to the UPR markers, UPCDC30245 is expected to cause a significant increase in the lipidated form of LC3 (LC3-II), indicating an alteration of the autophagic process.[16][17]
-
Cell Viability: By comparing the dose-response curves of UPCDC30245 and a UPR-inducing p97 inhibitor, researchers can infer the contribution of the UPR to p97 inhibitor-mediated cytotoxicity in their specific cell model.
Differential Effects of p97 Inhibitors on Stress Pathways
Caption: UPCDC30245 uniquely blocks autophagy with minimal UPR induction.
Conclusion
UPCDC30245 represents a unique pharmacological tool for cell biologists. Its ability to inhibit p97 without inducing a significant Unfolded Protein Response allows for the decoupling of p97's role in ERAD and the UPR from its other critical cellular functions, such as the regulation of endo-lysosomal trafficking and autophagy. By using UPCDC30245 in conjunction with other p97 inhibitors and classical ER stress inducers, researchers can gain deeper insights into the complex interplay of cellular stress pathways.
References
-
Walter, P., & Ron, D. (2011). The Unfolded Protein Response: From Stress Pathway to Homeostatic Regulation. Science. [Link]
-
Dufey, E., et al. (2009). A Review of the Mammalian Unfolded Protein Response. Antioxidants & Redox Signaling. [Link]
-
ResearchGate. (n.d.). A brief diagram of the PERK signalling pathway. [Link]
-
Lin, K. H., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel). [Link]
-
Lin, K. H., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. [Link]
-
Ghemrawi, R., et al. (2023). The Unfolded Protein Response—Novel Mechanisms, Challenges, and Key Considerations for Therapeutic Intervention. MDPI. [Link]
-
O'Donnell, B. J., & R. D. G. (2021). The Unfolded Protein Response: An Overview. PMC. [Link]
-
Schuck, S. (2020). The Unfolded Protein Response as a Guardian of the Secretory Pathway. MDPI. [Link]
-
ResearchGate. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. [Link]
-
ResearchGate. (n.d.). Schematic diagram of PERK signaling pathway involved in the unfolded... [Link]
-
Cambridge Bioscience. (n.d.). UPCDC-30245. [Link]
-
Corazzari, M., et al. (2020). Small molecule strategies to harness the unfolded protein response: where do we go from here?. PubMed. [Link]
-
ResearchGate. (n.d.). Overview of PERK signaling pathway. [Link]
-
ResearchGate. (n.d.). Signaling pathways of the PERK branch of the UPR in angiogenesis. [Link]
-
ACS Omega. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. [Link]
-
ResearchGate. (n.d.). Whole cell lysates were prepared for phosphorylated eIF2α, ATF4, and... [Link]
-
Cambridge Healthtech Institute. (n.d.). Targeting the Unfolded Protein Response. [Link]
-
Pajak, B., et al. (2019). The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress. PMC. [Link]
-
ResearchGate. (2020). Small molecule strategies to harness the unfolded protein response: Where do we go from here?. [Link]
-
BMG Labtech. (n.d.). Cell viability assays – Measure how happy your cells are. [Link]
-
Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. [Link]
-
Mendez, A. S., et al. (2015). Endoplasmic reticulum stress-independent activation of unfolded protein response kinases by a small molecule ATP-mimic. PMC. [Link]
-
Corazzari, M., et al. (2020). Small molecule strategies to harness the unfolded protein response: where do we go from here?. PMC. [Link]
-
ResearchGate. (n.d.). The expression levels of p-eIF2α, ATF4 and CHOP after treatment with... [Link]
-
Frontiers. (2024). Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification. [Link]
-
Nakanishi, K., et al. (2019). IRE1-XBP1 Pathway of the Unfolded Protein Response Is Required during Early Differentiation of C2C12 Myoblasts. PMC. [Link]
-
B'chir, W., et al. (2013). eIF2α/ATF4 pathway is essential for stress-induced autophagy gene expression. Nucleic Acids Research. [Link]
-
Patsnap Synapse. (2024). What are PERK activators and how do they work?. [Link]
-
Lin, K. H., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC. [Link]
-
NIH. (2019). Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method. [Link]
-
ResearchGate. (n.d.). Primer sequences used for RT-PCR analysis of XBP1 splicing. [Link]
-
ResearchGate. (n.d.). Gene and protein expression of ER stress markers ATF4, CHOP, and XBP1. [Link]
-
ResearchGate. (n.d.). OGD activates IRE1–XBP1 pathway. (a) RT-PCR products for grp78 and... [Link]
-
MDPI. (2024). Therapeutic Potential of Targeting the PERK Signaling Pathway in Ischemic Stroke. [Link]
-
Patsnap Synapse. (2024). What are PERK modulators and how do they work?. [Link]
Sources
- 1. sochob.cl [sochob.cl]
- 2. A Review of the Mammalian Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule strategies to harness the unfolded protein response: where do we go from here? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the Unfolded Protein Response - Discovery On Target [discoveryontarget.com]
- 9. researchgate.net [researchgate.net]
- 10. UPCDC30245 | p97/VCP inhibitor | Probechem Biochemicals [probechem.com]
- 11. UPCDC30245 | 1883351-01-6 | p97 | MOLNOVA [molnova.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. IRE1-XBP1 Pathway of the Unfolded Protein Response Is Required during Early Differentiation of C2C12 Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Activation of PERK/eIF2α/ATF4/CHOP branch of endoplasmic reticulum stress response and cooperation between HIF-1α and ATF4 promotes Daprodustat-induced vascular calcification [frontiersin.org]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 24. bmglabtech.com [bmglabtech.com]
- 25. assaygenie.com [assaygenie.com]
A guide to performing proteomic analysis on UPCDC30245-treated cells.
Introduction
UPCDC30245 is a potent, allosteric inhibitor of the AAA+ ATPase p97/VCP, a central regulator of protein homeostasis.[1][2] Unlike other p97 inhibitors that often target endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR), UPCDC30245 exhibits a distinct mechanism of action.[1][3] Previous proteomic studies have revealed that UPCDC30245 disrupts the endo-lysosomal pathway by hindering the formation of early endosomes and reducing the acidity of lysosomes, which in turn affects autophagy.[1][3][4][5] This unique activity profile makes UPCDC30245 a valuable tool for investigating cellular protein degradation pathways and a potential therapeutic agent.[1][6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct proteomic analysis on cells treated with UPCDC30245. We will delve into the rationale behind experimental design, present detailed protocols for quantitative proteomics, and discuss key considerations for data analysis and interpretation, with a focus on elucidating the specific cellular responses to this unique inhibitor.
Experimental Design Considerations
A well-designed experiment is paramount for obtaining high-quality, interpretable proteomic data. When studying the effects of UPCDC30245, several factors must be carefully considered:
-
Cell Line Selection: The choice of cell line should be guided by the biological question. HCT116 colon cancer cells have been previously used to study the effects of UPCDC30245.[1][4] Consider the expression levels of p97 and the relevance of the endo-lysosomal and autophagic pathways in your chosen model system.
-
Dose-Response and Time-Course: It is crucial to determine the optimal concentration and treatment duration for UPCDC30245. A dose-response experiment will identify a concentration that elicits a clear proteomic response without causing excessive cell death. A time-course experiment will help to distinguish primary effects from secondary, downstream consequences of p97 inhibition. Previous studies have used concentrations in the nanomolar to low micromolar range.[1]
-
Controls: Appropriate controls are essential for data interpretation.
-
Vehicle Control (e.g., DMSO): This is the most critical control to account for any effects of the solvent used to dissolve UPCDC30245.
-
Comparative p97 Inhibitors (e.g., CB-5083, NMS-873): Including other p97 inhibitors with different mechanisms of action can help to highlight the unique effects of UPCDC30245.[1][3]
-
Positive Controls: Depending on the specific pathways of interest, consider including positive controls that are known to modulate the endo-lysosomal or autophagic pathways (e.g., bafilomycin A1, chloroquine).
-
-
Quantitative Proteomics Strategy: The choice of quantification method will depend on the experimental goals, available instrumentation, and budget. The three main approaches are:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): This metabolic labeling approach offers high accuracy by mixing samples at the beginning of the workflow, minimizing experimental variability.[7][8][9]
-
Tandem Mass Tags (TMT): This chemical labeling method allows for multiplexing of up to 16 samples, enabling higher throughput for comparing multiple conditions.[10][11][12]
-
Label-Free Quantification (LFQ): This is a cost-effective method that compares the signal intensities of peptides across different runs.[13][14][15][16] While powerful, it requires stringent control over experimental and analytical reproducibility.
-
The following diagram illustrates a generalized workflow for a proteomics experiment involving UPCDC30245 treatment.
Caption: A generalized workflow for proteomic analysis of UPCDC30245-treated cells.
Detailed Protocols
The following protocols provide a starting point for conducting a quantitative proteomic experiment. They should be optimized based on the specific cell line and experimental setup.
Protocol 1: Cell Lysis and Protein Extraction
This protocol is designed for the efficient extraction of total protein from cultured cells.[17][18][19]
-
Cell Harvesting: After treatment with UPCDC30245 and controls, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add an appropriate volume of lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cell pellet.
-
Homogenization: Incubate on ice for 30 minutes with periodic vortexing. For complete lysis, sonicate the samples on ice.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard method such as the bicinchoninic acid (BCA) assay.
Protocol 2: In-Solution Protein Digestion
This protocol describes the digestion of proteins into peptides suitable for mass spectrometry analysis.[17][20]
-
Denaturation, Reduction, and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) from each sample and adjust the volume with 100 mM ammonium bicarbonate.
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.
-
Cool the samples to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.
-
-
Digestion:
-
Dilute the sample with 100 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Protocol 3: Peptide Cleanup
Desalting and concentrating the peptide mixture is crucial for optimal LC-MS/MS performance.[21] Single-pot, solid-phase-enhanced sample preparation (SP3) is a highly effective method.[22][23][24]
-
Bead Preparation: Prepare a stock solution of carboxylate-modified paramagnetic beads.
-
Peptide Binding: Add the bead slurry to the digested peptide sample. Add acetonitrile to a final concentration of at least 70% to facilitate peptide binding to the beads.
-
Washing: Place the tube on a magnetic rack and allow the beads to pellet. Discard the supernatant. Wash the beads twice with 80% ethanol and once with 100% acetonitrile.
-
Elution: After removing the final acetonitrile wash, air-dry the beads for a few minutes. Elute the peptides from the beads by adding an appropriate volume of an aqueous buffer (e.g., 2% DMSO).
-
Quantification: Determine the peptide concentration using a fluorometric peptide assay.
Quantitative Proteomics Workflows
SILAC Workflow
For a SILAC experiment, cells are metabolically labeled before treatment.
Caption: A simplified workflow for a 2-plex SILAC experiment.
TMT Workflow
In a TMT experiment, peptides are chemically labeled after digestion.[25][26]
Caption: A simplified workflow for a 2-plex TMT experiment.
Data Analysis and Interpretation
The analysis of proteomic data is a multi-step process that requires specialized software.[27][28][29][30]
-
Database Searching: Raw mass spectrometry data is processed to identify peptides and, by inference, proteins. This is typically done using search algorithms like Mascot or MaxQuant.
-
Protein Quantification: The relative abundance of proteins between samples is determined based on the chosen quantification strategy (SILAC ratios, TMT reporter ion intensities, or LFQ peak areas).
-
Statistical Analysis: Statistical tests are applied to identify proteins that are significantly up- or down-regulated upon UPCDC30245 treatment.
-
Bioinformatic Analysis: Differentially expressed proteins are subjected to pathway and network analysis to identify enriched biological processes and signaling pathways. Given the known mechanism of UPCDC30245, it is critical to focus on:
-
Endo-lysosomal pathway proteins: Look for changes in proteins involved in endosome formation, trafficking, and lysosomal function.[1]
-
Autophagy-related proteins: Assess the abundance of proteins involved in the autophagic process.[1][3]
-
p97 interactors: Investigate changes in known p97 cofactors and substrates.
-
Off-target effects: Be mindful of unexpected changes in proteins belonging to pathways not previously associated with p97, as this could indicate off-target effects of UPCDC30245.[1]
-
The following table summarizes the expected proteomic changes based on the known mechanism of UPCDC30245.
| Biological Process | Key Proteins to Monitor | Expected Change with UPCDC30245 |
| Early Endosome Formation | EEA1, Rab5 | Potential decrease in abundance or altered localization |
| Lysosomal Function | Lysosomal hydrolases (e.g., cathepsins) | Altered abundance or processing |
| Autophagy | LC3-II, p62/SQSTM1 | Accumulation due to blocked autophagic flux |
| ERAD/UPR | ERAD components, UPR markers (e.g., CHOP) | Minimal to no change expected[1][3] |
Validation of Proteomic Findings
It is essential to validate key findings from the proteomic analysis using orthogonal methods. Western blotting is a common and effective technique to confirm the up- or down-regulation of specific proteins of interest. Immunofluorescence microscopy can be used to investigate changes in protein localization, which is particularly relevant for studying the endo-lysosomal system.
Conclusion
Proteomic analysis is a powerful tool for dissecting the cellular effects of small molecule inhibitors like UPCDC30245. By combining a well-considered experimental design with robust analytical protocols, researchers can gain deep insights into the unique mechanism of action of this allosteric p97 inhibitor. The data generated will not only advance our understanding of fundamental cellular processes but also has the potential to guide the development of novel therapeutic strategies.
References
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel, Switzerland), 15(2), 204. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. Retrieved from [Link]
-
CellSurfer. (n.d.). SP2 Peptide Cleanup. Retrieved from [Link]
-
Cytiva. (n.d.). Reproducible protein and peptide cleanup for mass spectrometry with Sera-Mag Carboxylate SpeedBeads by SP3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Comparison of Proteomes Using SILAC. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). A Robust Protocol for Protein Extraction and Digestion. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Quantitative Proteomics Using SILAC. Retrieved from [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Retrieved from [Link]
-
Cytiva. (2022). Reproducible protein and peptide cleanup for mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Tools for Label-free Peptide Quantification. Retrieved from [Link]
-
Matrix Science. (2024). Mascot workflow for LC-MS/MS data. Retrieved from [Link]
-
QB3 Berkeley. (n.d.). TMT Peptide Labeling. Retrieved from [Link]
-
Unchained Labs. (n.d.). TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics. Retrieved from [Link]
-
G-Biosciences. (2018). SILAC: A General Workflow for Improved Mass Spectrometry. Retrieved from [Link]
-
Waters. (n.d.). A Universal, Optimized SPE Protocol for Clean-up of Tryptic Peptides in Protein Bioanalysis. Retrieved from [Link]
-
University of Washington Proteomics Resource. (n.d.). Protein extraction, modification and separation protocols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preprocessing and Analysis of LC-MS-Based Proteomic Data. Retrieved from [Link]
-
ACS Publications. (n.d.). SP2: Rapid and Automatable Contaminant Removal from Peptide Samples for Proteomic Analyses. Retrieved from [Link]
-
ResearchGate. (n.d.). The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID. Retrieved from [Link]
-
Agilent. (n.d.). Proteomics Data Analysis. Retrieved from [Link]
-
Technology Networks. (2023). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]
-
Oxford Academic. (2008). Label-free mass spectrometry-based protein quantification technologies in proteomic analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition. Retrieved from [Link]
-
Wikipedia. (n.d.). Label-free quantification. Retrieved from [Link]
-
ResearchGate. (n.d.). Expanding into new markets - VCP/p97 in endocytosis and autophagy. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. Retrieved from [Link]
-
ACS Omega. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. Retrieved from [Link]
Sources
- 1. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
- 10. qb3.berkeley.edu [qb3.berkeley.edu]
- 11. TMT Labeling for Optimized Sample Preparation in Quantitative Proteomics - Aragen Life Sciences [aragen.com]
- 12. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
- 13. Tools for Label-free Peptide Quantification[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Label-Free Quantitative Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 16. Label-free quantification - Wikipedia [en.wikipedia.org]
- 17. A Robust Protocol for Protein Extraction and Digestion | Springer Nature Experiments [experiments.springernature.com]
- 18. UWPR [proteomicsresource.washington.edu]
- 19. 質量分析用のサンプル調製 | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [worldwide.promega.com]
- 21. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Peptide Cleanup — CellSurfer [cellsurfer.net]
- 23. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. Mascot workflow for LC-MS/MS data [matrixscience.com]
- 28. Preprocessing and Analysis of LC-MS-Based Proteomic Data - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Proteomics Data Analysis | Agilent [agilent.com]
- 30. Proteomics Workflow: Sample Prep to LC-MS Data Analysis | Technology Networks [technologynetworks.com]
Application Note: A Guide to Evaluating the Effects of UPCDC30245 on Lysosomal Acidity
Introduction: The Lysosome as a Cellular Hub and the Impact of UPCDC30245
The lysosome is a critical membrane-bound organelle responsible for the degradation and recycling of cellular waste, playing a central role in processes like autophagy, endocytosis, and nutrient sensing.[1] A key feature of functional lysosomes is their highly acidic lumen, maintained at a pH of approximately 4.5–5.5.[2][3] This acidic environment is essential for the optimal activity of over 60 different hydrolytic enzymes that carry out the lysosome's degradative tasks.[1][4]
UPCDC30245 is an allosteric inhibitor of the AAA+ ATPase p97/VCP, a protein involved in a multitude of cellular functions, including protein quality control.[3][5][6] Recent studies have revealed a unique mechanism of action for UPCDC30245: it blocks endo-lysosomal degradation by reducing the acidity of the lysosome.[3][5][7] This effect distinguishes it from other p97 inhibitors and highlights the importance of accurately quantifying its impact on lysosomal pH.
This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate and quantify the effects of UPCDC30245 on lysosomal acidity. We will explore the underlying principles of pH measurement in live cells and provide detailed, self-validating protocols for both qualitative and quantitative assessment.
Part 1: Foundational Concepts - The 'Why' Behind the 'How'
1.1 The Engine of Acidity: The Vacuolar-Type H+-ATPase (V-ATPase)
Lysosomal acidity is actively maintained by a sophisticated protein complex embedded in the lysosomal membrane: the vacuolar-type H+-ATPase (V-ATPase). This ATP-dependent proton pump actively transports protons (H+) from the cytosol into the lysosomal lumen, creating the steep proton gradient necessary for its function. The activity of the V-ATPase is therefore a primary determinant of lysosomal pH. Compounds that inhibit this pump, such as Bafilomycin A1, serve as powerful tools and positive controls for studying lysosomal de-acidification.[3]
Caption: Mechanism of lysosomal acidification by the V-ATPase proton pump.
1.2 Principles of Fluorescent Probes for pH Measurement
Live-cell imaging using pH-sensitive fluorescent probes is the most direct way to assess lysosomal acidity.[2][8] These probes are typically weak bases that can permeate cell membranes and selectively accumulate in acidic compartments—a characteristic known as acidotropism.[9][10] There are two main categories of these probes:
-
Intensity-Based Probes (e.g., LysoTracker™, LysoSensor™ Green): These probes exhibit an increase in fluorescence intensity in an acidic environment.[9][11] A decrease in the fluorescent signal from these probes within the lysosome suggests an increase in pH (alkalinization). While excellent for observing changes and for high-throughput screening, they can be influenced by factors like probe concentration and lysosome size.[1][4]
-
Ratiometric Probes (e.g., LysoSensor™ Yellow/Blue, FITC-Dextran): These advanced probes exhibit a pH-dependent shift in their excitation or emission spectra.[12][13] By measuring the ratio of fluorescence intensity at two different wavelengths, one can determine the absolute pH. This ratiometric approach provides a more robust and quantitative measurement, as it is largely independent of probe concentration, focal plane, photobleaching, and organelle size.[8]
Part 2: Experimental Design & Key Considerations
A robust experimental design is crucial for obtaining reliable and reproducible data. Every protocol must be a self-validating system, which is achieved through the diligent use of controls.
2.1 Cell Culture and Treatment
-
Cell Lines: Various cell lines, including HeLa, H1299, and HCT116, have been used to study the effects of UPCDC30245.[3][7] Choose a cell line appropriate for your research question and imaging system.
-
UPCDC30245 Concentration: Based on published data, a working concentration of 5 µM UPCDC30245 is effective at inducing lysosomal de-acidification.[7] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
-
Incubation Time: Effects on lysosomal acidity have been observed after as little as 30 minutes, with more pronounced effects at 2-6 hours.[7][14] A time-course experiment is advisable.
2.2 Mandatory Controls for a Self-Validating Assay
-
Negative Control (Vehicle): Cells treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve UPCDC30245. This accounts for any effects of the solvent on the cells.
-
Positive Controls (Lysosomal Alkalinizers):
These controls are essential to confirm that the assay system can detect lysosomal alkalinization and to provide a benchmark for the effect of UPCDC30245.
Part 3: Protocols for Measuring Lysosomal Acidity
Method 1: Semi-Quantitative Analysis with LysoTracker™ Probes
This method provides a straightforward way to visualize changes in lysosomal acidity. A reduction in the intensity of LysoTracker puncta is indicative of lysosomal pH elevation.[3]
Caption: Workflow for assessing lysosomal acidity with LysoTracker probes.
Detailed Protocol:
-
Cell Seeding: Plate cells onto glass-bottom imaging dishes or plates at a density that will result in 50-70% confluency on the day of the experiment. Allow cells to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh, pre-warmed medium containing the test compounds:
-
Vehicle (e.g., 0.1% DMSO)
-
UPCDC30245 (e.g., 5 µM)
-
Bafilomycin A1 (e.g., 10 µM)
-
Chloroquine (e.g., 50 µM)
-
-
Incubate for the desired time period (e.g., 2 hours) at 37°C and 5% CO₂.
-
LysoTracker Staining: 30 minutes before imaging, add LysoTracker™ Red DND-99 to the culture medium to a final concentration of 50-75 nM.[11][16]
-
Imaging:
-
Gently replace the staining medium with fresh, pre-warmed imaging buffer (e.g., HBSS or phenol red-free medium) to reduce background fluorescence.
-
Immediately image the cells on a fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂).
-
For LysoTracker™ Red DND-99, use excitation/emission wavelengths around 577/590 nm.
-
-
Data Analysis:
-
Acquire images from multiple random fields of view for each condition.
-
Use image analysis software (e.g., ImageJ/Fiji) to identify and quantify the mean fluorescence intensity of the LysoTracker-positive puncta within cells.
-
A significant decrease in puncta intensity in UPCDC30245-treated cells compared to the vehicle control indicates a loss of lysosomal acidity.[3]
-
Method 2: Quantitative Ratiometric Measurement of Lysosomal pH
This method uses a ratiometric probe, such as LysoSensor™ Yellow/Blue DND-160 (also known as PDMPO), to determine the absolute lysosomal pH by generating a standard curve.[17] This is the gold standard for quantitative analysis.
Caption: Workflow for quantitative ratiometric measurement of lysosomal pH.
Detailed Protocol:
Part A: Generating the in situ pH Calibration Curve
-
Prepare Calibration Buffers: Make a series of buffers with known pH values ranging from 4.0 to 6.5 (e.g., in 0.5 pH unit increments) using a buffer system like MES.[17]
-
Prepare Ionophore Stock: Prepare a stock solution of nigericin (e.g., 10 mM in ethanol). Nigericin is an ionophore that equilibrates the intracellular H+ concentration with the extracellular buffer, effectively clamping the lysosomal pH to that of the buffer.[12][13]
-
Cell Seeding: Seed cells in parallel with your experimental plates, specifically for calibration.
-
Probe Loading: Incubate the calibration plates with LysoSensor™ Yellow/Blue (1-5 µM) for 5-30 minutes at 37°C.[9][11]
-
pH Clamping: Wash the cells once, then add the pH calibration buffers, each supplemented with nigericin (e.g., 10 µM). Incubate for 5-10 minutes to allow for pH equilibration.[17]
-
Imaging: Acquire images for each pH point. LysoSensor™ Yellow/Blue is typically excited around 340-380 nm. Capture emission simultaneously or sequentially in two channels: Blue (~440 nm) and Yellow/Green (~540 nm).[11][17]
-
Analysis: For each pH point, quantify the average fluorescence intensity ratio (e.g., I₅₄₀ / I₄₄₀) from multiple cells. Plot the mean intensity ratio against the known buffer pH to generate your standard curve.
Part B: Measuring pH in UPCDC30245-Treated Cells
-
Cell Seeding and Treatment: Prepare and treat cells with Vehicle, UPCDC30245, and controls as described in Method 1.
-
Probe Loading: During the last 5-30 minutes of compound treatment, load the cells with LysoSensor™ Yellow/Blue (1-5 µM).[9][11]
-
Imaging: Wash the cells and replace with imaging buffer. Acquire dual-emission images using the same settings as for the calibration curve.
-
Data Analysis: Calculate the fluorescence intensity ratio for each experimental condition. Use the equation derived from your pH calibration curve to convert these ratios into absolute lysosomal pH values.
Part 4: Data Interpretation and Presentation
Your results should be presented clearly and concisely. Quantitative data is best summarized in a table.
Table 1: Expected Outcomes of Lysosomal pH Measurement
| Treatment Condition | LysoTracker™ Intensity | Ratiometric pH (Mean ± SD) | Expected Outcome |
| Vehicle (DMSO) | High | ~4.5 - 5.0 | Baseline lysosomal acidity |
| UPCDC30245 (5 µM) | Decreased | > 5.5 | Lysosomal alkalinization |
| Bafilomycin A1 (10 µM) | Strongly Decreased | > 6.0 | Strong lysosomal alkalinization |
| Chloroquine (50 µM) | Strongly Decreased | > 6.0 | Strong lysosomal alkalinization |
Note: Absolute pH values are cell-type dependent and should be determined from a concurrently generated calibration curve.
A significant increase in the mean lysosomal pH of UPCDC30245-treated cells compared to the vehicle control provides quantitative evidence of the compound's effect on lysosomal acidity.
Conclusion
Evaluating the effect of UPCDC30245 on lysosomal acidity is a critical step in understanding its unique biological activity. By employing fluorescent probes and rigorous experimental design, researchers can reliably characterize this phenomenon. While intensity-based probes like LysoTracker™ offer a rapid method for observing changes, ratiometric analysis provides robust, quantitative data on absolute lysosomal pH. The inclusion of appropriate positive and negative controls is non-negotiable for ensuring the validity and trustworthiness of the results. This guide provides the foundational knowledge and detailed protocols necessary to confidently investigate the interplay between UPCDC30245 and this essential cellular organelle.
References
-
Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - Frontiers. (n.d.). Frontiers. Retrieved from [Link]
-
Lin, T. Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel), 15(2), 204. [Link]
-
Lin, T. Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed, 15(2), 204. [Link]
-
Zhang, R., et al. (2017). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. Analytical Chemistry, 89(13), 7038-7045. [Link]
-
Smith, D. G., et al. (2012). Live cell imaging of lysosomal pH changes with pH responsive ratiometric lanthanide probes. Chemical Communications (Cambridge, England), 48(68), 8520–8522. [Link]
-
Roczniak-Ferguson, A., & Ferguson, S. M. (2021). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. Autophagy, 17(6), 1500-1518. [Link]
-
Wang, L., et al. (2016). A novel fluorescent probe for selective detection of thiols in acidic solutions and labeling of acidic organelles in live cells. Journal of Materials Chemistry B, 4(1), 107-112. [Link]
-
Luo, J., et al. (2011). Resolution of lysosomes in living cells with a ratiometric molecular pH-meter. Chemical Communications, 47(32), 9092-9094. [Link]
-
Overly, C. C., et al. (1995). Quantitative measurement of intraorganelle pH in the endosomal-lysosomal pathway in neurons by using ratiometric imaging with pyranine. Proceedings of the National Academy of Sciences, 92(8), 3156-3160. [Link]
-
Purdue Research Foundation Office of Technology Commercialization. (n.d.). pH-Activable Fluorescent Probes for Targeting Cell Organelles. Retrieved from [Link]
-
Li, Y., et al. (2022). A Bright, Photostable, and Far-Red Dye That Enables Multicolor, Time-Lapse, and Super-Resolution Imaging of Acidic Organelles. ACS Central Science, 8(3), 366-374. [Link]
-
Han, J., & Burgess, K. (2010). A new fluorescent pH probe for imaging lysosomes in living cells. Chemical Communications, 46(15), 2650-2652. [Link]
-
Zhang, R., et al. (2017). Ratiometric Fluorescent Probe for Lysosomal pH Measurement and Imaging in Living Cells Using Single-Wavelength Excitation. PubMed, 89(13), 7038-7045. [Link]
-
Roczniak-Ferguson, A., & Ferguson, S. M. (2020). Live imaging of intra-lysosome pH in cell lines and primary neuronal culture using a novel genetically encoded biosensor. The Ohio State University Libraries. [Link]
-
Lin, T. Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Wang, C., et al. (2013). A fluorescent pH probe for acidic organelles in living cells. Organic & Biomolecular Chemistry, 11(32), 5346-5351. [Link]
-
Mindell, J. A. (2012). Measuring lysosomal pH by fluorescence microscopy. Methods in molecular biology (Clifton, N.J.), 833, 397–407. [Link]
-
Jethava, K. P., & Chopde, B. A. (2021). pH-Activable Fluorescent Probes for Targeting Live Microglial Cell Organelles. Chemistry – A European Journal, 27(61), 15155-15160. [Link]
-
Guha, S., et al. (2014). Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells. Methods in Molecular Biology, 1167, 13-22. [Link]
-
Pu, J., et al. (2016). Current methods to analyze lysosome morphology, positioning, motility and function. Journal of Cell Science, 129(21), 3949-3958. [Link]
-
ResearchGate. (n.d.). The modes of action of p97 inhibitors. [Diagram]. Retrieved from [Link]
-
Gindlhuber, J. (2023). Working PH range of the lyso-tracker probe? ResearchGate. [Link]
-
protocols.io. (2022). Lysosomal pH detection assay. Retrieved from [Link]
-
Scribd. (n.d.). Lysotracker and Lysosensor Probes. Retrieved from [Link]
-
Petersen, N. H. T., et al. (2014). Lysosomal Stability Assay. Bio-protocol, 4(12), e1156. [Link]
-
ResearchGate. (n.d.). Effect of lysosomotropic drugs on lysosome volume and pH. [Figure]. Retrieved from [Link]
-
Charles River. (n.d.). Lysosomal Trapping Assays. Retrieved from [Link]
-
Guha, S., et al. (2012). Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations. Experimental eye research, 95(1), 30–38. [Link]
-
Zhou, H. J., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. JCI Insight, 5(22), e141334. [Link]
-
Klionsky, D. J., et al. (2018). Lysosomotropic Features and Autophagy Modulators among Medical Drugs: Evaluation of Their Role in Pathologies. Cells, 7(9), 126. [Link]
-
Di Rienzo, M., et al. (2023). Drug-Induced Reversible Lysosomal Changes Tracked in Live Cells by Holo-Tomographic Flow Cytometry. ACS Omega, 8(31), 28247-28258. [Link]
-
Lu, S., et al. (2017). Lysosomal adaptation: How cells respond to lysosomotropic compounds. PLoS ONE, 12(9), e0183792. [Link]
-
Restoring the acidifying function of lysosomes for Alzheimer's disease therapy. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]
Sources
- 1. LysoTracker | AAT Bioquest [aatbio.com]
- 2. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 10. Probes for Lysosomes, Peroxisomes and Yeast Vacuoles—Section 12.3 | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. cfim.ku.dk [cfim.ku.dk]
- 12. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Analysis of Lysosomal pH by Flow Cytometry Using FITC-Dextran Loaded Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. Lysosomal adaptation: How cells respond to lysosomotropic compounds | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. apexbt.com [apexbt.com]
- 17. How do you use PDMPO to monitor lysosomal pH? | AAT Bioquest [aatbio.com]
Application Notes and Protocols: Investigating the Inhibition of Early Endosome Formation by UPCDC30245
Introduction: Unraveling the Cellular Impact of UPCDC30245 on Endosomal Trafficking
UPCDC30245 is an allosteric inhibitor of the p97 ATPase, a key regulator of protein homeostasis.[1][2] Unlike ATP-competitive p97 inhibitors, UPCDC30245 exhibits a unique mechanism of action that extends beyond the well-characterized roles of p97 in endoplasmic-reticulum-associated protein degradation (ERAD).[1][2] Emerging evidence reveals that UPCDC30245 potently disrupts the endo-lysosomal pathway by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[1][2][3] This distinct cellular effect makes UPCDC30245 a valuable tool for dissecting the intricate processes of endocytosis and endosomal maturation. Furthermore, its ability to block viral entry underscores its potential as a broad-spectrum antiviral agent.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the inhibitory effects of UPCDC30245 on early endosome formation. The protocols detailed herein are designed to be self-validating, incorporating essential controls and quantitative analysis methods to ensure scientific rigor. We will explore immunofluorescence-based visualization of early endosomes, functional assays to measure the rate of endocytosis, and biochemical approaches to assess the activation state of key regulatory proteins.
Mechanism of Action: A Visual Overview
UPCDC30245's primary target is the p97 ATPase. However, its downstream effects on the endo-lysosomal pathway are what set it apart. The following diagram illustrates the proposed mechanism by which UPCDC30245 inhibits early endosome formation.
Figure 1: Mechanism of UPCDC30245. This diagram illustrates how UPCDC30245, through allosteric inhibition of p97, disrupts the endo-lysosomal pathway, leading to the inhibition of early endosome formation and a reduction in lysosomal acidity.
Experimental Workflow for Characterizing UPCDC30245's Effects
A multi-faceted approach is recommended to thoroughly characterize the impact of UPCDC30245 on early endosome formation. The following workflow outlines a logical progression of experiments, from initial visualization to functional and biochemical validation.
Figure 2: Experimental Workflow. A stepwise approach to studying the effects of UPCDC30245, progressing from qualitative visualization to quantitative functional and biochemical assays.
Assay 1: Immunofluorescence Staining of Early Endosome Markers
Scientific Rationale: This assay provides direct visual evidence of the effect of UPCDC30245 on the number and morphology of early endosomes. We will use antibodies against Early Endosome Antigen 1 (EEA1) and Rab5, two canonical markers of early endosomes.[4] A reduction in the number of EEA1- and Rab5-positive puncta following UPCDC30245 treatment would strongly support the hypothesis of inhibited early endosome formation.[2]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, H1299) on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.
-
Treat cells with UPCDC30245 at a final concentration of 5 µM for 1-2 hours.[3] Include a vehicle control (DMSO) and a positive control for endocytosis inhibition if available (e.g., Dyngo-4a for dynamin inhibition).
-
-
Fixation and Permeabilization:
-
Wash cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 3% bovine serum albumin (BSA) in PBS) for 1 hour at room temperature.
-
Incubate cells with primary antibodies against EEA1 (e.g., rabbit anti-EEA1) and/or Rab5 (e.g., mouse anti-Rab5) diluted in blocking buffer overnight at 4°C.
-
Wash cells three times with PBS containing 0.05% Tween 20 (PBST).
-
Incubate cells with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit and Alexa Fluor 594 anti-mouse) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash cells three times with PBST.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Image the cells using a confocal or high-resolution fluorescence microscope.
-
Quantitative Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the number and intensity of EEA1- and Rab5-positive puncta per cell.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between control and UPCDC30245-treated cells.
Expected Results:
| Treatment | Expected Number of EEA1/Rab5 Puncta per Cell |
| Vehicle (DMSO) | High |
| UPCDC30245 (5 µM) | Significantly Reduced[2][3] |
Assay 2: Transferrin Uptake Assay
Scientific Rationale: The transferrin uptake assay is a classic method to measure the rate of clathrin-mediated endocytosis.[5][6] Transferrin, an iron-transporting protein, is internalized by its receptor through this pathway. By using fluorescently labeled transferrin, we can visualize and quantify its internalization. A decrease in the intracellular fluorescence of labeled transferrin in UPCDC30245-treated cells would indicate an inhibition of endocytosis, a process upstream of early endosome formation.
Protocol:
-
Cell Preparation and Starvation:
-
Plate cells on glass coverslips as described in Assay 1.
-
On the day of the experiment, starve the cells in serum-free medium for 30-60 minutes at 37°C to upregulate transferrin receptor expression.[7]
-
-
UPCDC30245 Treatment:
-
Pre-treat the cells with 5 µM UPCDC30245 or vehicle (DMSO) in serum-free medium for 1 hour at 37°C.
-
-
Transferrin Internalization:
-
Fixation and Imaging:
-
Quickly wash the cells with ice-cold PBS to stop endocytosis.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips and image as described in Assay 1.
-
Quantitative Analysis:
-
Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software.
-
Compare the fluorescence intensity between control and UPCDC30245-treated cells using appropriate statistical tests.
Expected Results:
| Treatment | Expected Mean Intracellular Transferrin Fluorescence |
| Vehicle (DMSO) | High |
| UPCDC30245 (5 µM) | Significantly Reduced |
Assay 3: Rab5 Activation Pull-Down Assay
Scientific Rationale: Rab5 is a small GTPase that acts as a master regulator of early endosome biogenesis and fusion.[8] It cycles between an active GTP-bound state and an inactive GDP-bound state. The activation of Rab5 is a critical step in the formation of early endosomes. This assay utilizes a GST-fusion protein containing the Rab5-binding domain (RBD) of a Rab5 effector (e.g., Rabaptin-5 or EEA1) to specifically pull down the active, GTP-bound form of Rab5 from cell lysates.[9][10] A decrease in the amount of active Rab5 pulled down from UPCDC30245-treated cells would provide biochemical evidence for the inhibition of a key step leading to early endosome formation.
Protocol:
-
Cell Lysis and Lysate Preparation:
-
Culture and treat cells with 5 µM UPCDC30245 or vehicle (DMSO) as described previously.
-
Lyse the cells in an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
GST-RBD Pull-Down:
-
Incubate the cleared cell lysates with GST-RBD fusion protein immobilized on glutathione-agarose beads for 1-2 hours at 4°C with gentle rotation.
-
Include positive (GTPγS-loaded lysate) and negative (GDP-loaded lysate) controls to validate the assay.[11]
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for Rab5.
-
Detect the bound antibody using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
Also, probe an aliquot of the total cell lysate to determine the total Rab5 levels.
-
Quantitative Analysis:
-
Perform densitometric analysis of the Western blot bands to determine the relative amount of active Rab5 (pulled-down) compared to the total Rab5 in the lysate.
-
Normalize the active Rab5 levels to the total Rab5 levels for each condition.
-
Compare the normalized active Rab5 levels between control and UPCDC30245-treated cells.
Expected Results:
| Treatment | Expected Relative Active Rab5 Levels |
| Vehicle (DMSO) | Baseline |
| UPCDC30245 (5 µM) | Significantly Reduced |
Troubleshooting and Considerations
-
Cell Viability: Ensure that the concentration and duration of UPCDC30245 treatment do not cause significant cytotoxicity, which could indirectly affect endocytosis. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel.
-
Antibody Specificity: Validate the specificity of the primary antibodies used in immunofluorescence and Western blotting through appropriate controls (e.g., isotype controls, knockdown/knockout cell lines).
-
Off-Target Effects: While UPCDC30245 is an allosteric p97 inhibitor, the possibility of off-target effects should be considered.[2] Comparing its effects with other p97 inhibitors having different mechanisms of action can help to dissect p97-dependent versus potential off-target effects.[2]
-
Live-Cell Imaging: For dynamic studies, consider live-cell imaging of cells expressing fluorescently tagged Rab5 or EEA1.[12] This can provide real-time information on the formation and trafficking of early endosomes.
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the inhibitory effects of UPCDC30245 on early endosome formation. By combining qualitative imaging with quantitative functional and biochemical assays, researchers can gain a comprehensive understanding of how this compound modulates the endo-lysosomal pathway. These studies will not only elucidate the specific cellular functions of p97 in endosomal trafficking but also contribute to the development of novel therapeutic strategies targeting this fundamental cellular process.
References
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel, Switzerland), 15(2), 204. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]
-
Wang, F., Li, S., Cheng, K. W., Rosencrans, W. M., & Chou, T. F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
- Schütze, S., Machleidt, T., Adam, D., Schwandner, R., Wiegmann, K., & Krönke, M. (1994). Inhibition of tumor necrosis factor-induced activation of neutral sphingomyelinase by scyphostatin. The Journal of biological chemistry, 269(43), 26759–26765.
-
Park, H., Hundley, F. V., & Harper, J. W. (2022). Immunofluorescence of RAB5 and FLAG-EEA1 puncta after Dynamin-1 and -2 inhibition with Dyngo4a V.2. protocols.io. [Link]
- Bonifacino, J. S., & Lippincott-Schwartz, J. (2003). Coat proteins: shaping membrane transport. Nature reviews. Molecular cell biology, 4(5), 409–414.
-
Rennick, J. J., Johnston, A. P. R., & Parton, R. G. (2021). Key principles and methods for studying the endocytosis of biological and nanoparticle therapeutics. Nature nanotechnology, 16(3), 266–276. [Link]
-
Rennick, J. J., Johnston, A. P. R., & Parton, R. G. (2021). Key principles and methods for studying the endocytosis of biological and nanoparticle therapeutics. R Discovery. [Link]
-
Rennick, J. J., Johnston, A. P. R., & Parton, R. G. (2021). Nanoparticle endocytosis - a critical evaluation of concepts and methods. Nature Research. [Link]
-
Qi, M., Wang, Y., & Li, L. (2018). Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay. In Rab GTPases (pp. 139-147). Humana Press, New York, NY. [Link]
-
Rennick, J. J., Johnston, A. P. R., & Parton, R. G. (2021). Key principles and methods for studying the endocytosis of biological and nanoparticle therapeutics. SciSpace. [Link]
-
Behzadi, S., Serpooshan, V., Tao, W., Hamaly, M. A., Alkawareek, M. Y., Dreaden, E. C., ... & Mahmoudi, M. (2017). Application of advances in endocytosis and membrane trafficking to drug delivery. Chemical Society reviews, 46(14), 4218–4244. [Link]
-
Soohoo, A. L., Bowersox, S. L., & Puthenveedu, M. A. (2021). A live cell imaging-based assay for tracking particle uptake by clathrin-mediated endocytosis. bioRxiv. [Link]
-
Tanaka, Y., Tsuchiya, M., & Urano, Y. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. ResearchGate. [Link]
-
Kumar, S. (2023). Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. protocols.io. [Link]
-
Kumar, S. (2023). Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. protocols.io. [Link]
-
Tanaka, Y., Tsuchiya, M., & Urano, Y. (2021). A small-molecule fluorescent probe for live-cell imaging of endocytosis. bioRxiv. [Link]
-
Li, G. (2014). Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay. SpringerLink. [Link]
-
van der Beek, J. A., Liv, N., Wolters, A. H., & Klumperman, J. (2019). Quantitative correlative microscopy reveals the ultrastructural distribution of endogenous endosomal proteins. Journal of Cell Science, 132(12), jcs229712. [Link]
-
Jadhav, S., & Larsen, M. (2014). Quantitative Co-Localization and Pattern Analysis of Endo-Lysosomal Cargo in Subcellular Image Cytometry and Validation on Synthetic Image Sets. Methods in molecular biology (Clifton, N.J.), 1174, 299–318. [Link]
-
Onnis, A., Klauschen, F., & Alarcon, B. (2015). Quantitative visualization of endocytic trafficking through photoactivation of fluorescent proteins. eLife, 4, e08192. [Link]
-
Qi, M., Wang, Y., & Li, L. (2018). Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay. ResearchGate. [Link]
-
Pensalfini, A., & Nixon, R. A. (2021). Assessing rab5 activation in health and disease. Methods in molecular biology (Clifton, N.J.), 2294, 301–316. [Link]
-
Fujii, H., Ohtani, Y., & Takahashi, T. (2023). Live-cell imaging of endocytosed synaptophysin around individual hippocampal presynaptic active zones. Frontiers in cellular neuroscience, 17, 1269382. [Link]
-
Park, H., Hundley, F. V., & Harper, J. W. (2022). Immunofluorescence of RAB5 and FLAG-EEA1 puncta after Dynamin-1 and -2 inhibition with Dyngo4a V.2. protocols.io. [Link]
-
Various Authors. (n.d.). Endocytosis Assays. ResearchGate. [Link]
-
van der Beek, J. A., Liv, N., Wolters, A. H., & Klumperman, J. (2021). Morpho-functional characterization of the endo-lysosomal system by high-throughput correlative light-electron microscopy. bioRxiv. [Link]
-
Anderson, D. J., Le Moigne, R., Djakovic, S., Kumar, B., Rice, J., Wong, S., ... & Deshaies, R. J. (2015). Allosteric p97 inhibitors can overcome resistance to ATP-competitive p97 inhibitors for potential anticancer therapy. Journal of medicinal chemistry, 58(11), 4714–4728. [Link]
-
Kumar, S. (2023). Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. v1. ResearchGate. [Link]
-
Alberti, D., Grange, C., Porta, S., Gini, B., & Geninatti Crich, S. (2018). Immunofluorescence analysis of endocytic markers (EEA1, Rab5, Lamp-1, and Tia-1) on MSCs treated with ADIBO-FITC with or without Ac 4 ManNaz. ResearchGate. [Link]
-
Raman, R., He, J., & Rape, M. (2021). p97/VCP Promotes the Recycling of Endocytic Cargo. Frontiers in cell and developmental biology, 9, 767988. [Link]
-
Araceli Biosciences. (2022, January 3). Endocytosis Assay Basics. Retrieved from [Link]
-
Doman, J. L., Raguram, A., & Liu, D. R. (2019). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Nature reviews. Genetics, 20(6), 333–350. [Link]
-
Dejonghe, W., Kuenen, S., Mylle, E., Vasileva, M., De Smet, I., & Friml, J. (2019). Disruption of endocytosis through chemical inhibition of clathrin heavy chain function. Nature chemical biology, 15(6), 621–630. [Link]
-
Reddit. (2022). Trouble staining endocytic substrate. r/labrats. [Link]
-
Pfaller, T., Rauscher, R., & Ling, J. (2021). Cytosolic Immunostimulatory DNA Ligands and DNA Damage Activate the Integrated Stress Response, Stress Granule Formation, and Cytokine Production. International journal of molecular sciences, 22(16), 8884. [Link]
Sources
- 1. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative correlative microscopy reveals the ultrastructural distribution of endogenous endosomal proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transferrin uptake assay to measure Clathrin-mediated endocytosis in HIPCS derived neurons. [protocols.io]
- 6. protocols.io [protocols.io]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Determination of Rab5 Activity in the Cell by Effector Pull-Down Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neweastbio.com [neweastbio.com]
- 12. A small-molecule fluorescent probe for live-cell imaging of endocytosis | bioRxiv [biorxiv.org]
Application Notes and Protocols: UPCDC30245 as a Tool to Study p97-Mutant Cancers
Introduction: The Central Role of p97 in Cancer and the Challenge of Acquired Resistance
Valosin-containing protein (VCP), also known as p97, is a highly conserved AAA+ (ATPases Associated with diverse cellular Activities) chaperone that plays a critical role in maintaining protein homeostasis.[1][2] By utilizing the energy from ATP hydrolysis, p97 facilitates the disassembly of protein complexes, a crucial step in numerous cellular processes including endoplasmic reticulum-associated degradation (ERAD), autophagy, and DNA damage repair.[3][4] Cancer cells, with their elevated rates of protein synthesis and susceptibility to proteotoxic stress, are particularly dependent on robust p97 function for survival and proliferation.[1][2] This dependency has made p97 an attractive therapeutic target in oncology.
The development of ATP-competitive p97 inhibitors, such as CB-5083, has shown promise in preclinical and early clinical settings.[1][5] However, a significant challenge in targeted cancer therapy is the emergence of drug resistance, often through mutations in the target protein.[1] Indeed, cancer cell lines resistant to CB-5083 have been shown to harbor specific mutations in p97, rendering the inhibitor less effective.[1][6]
This application note details the use of UPCDC30245 , an allosteric p97 inhibitor, as a powerful research tool to investigate and overcome resistance in p97-mutant cancers. Unlike ATP-competitive inhibitors that bind to the ATPase domain, UPCDC30245 binds to a distinct allosteric site at the interface of the D1 and D2 domains.[7][8] This unique mechanism of action allows UPCDC30245 to effectively inhibit the function of p97 mutants that are resistant to ATP-competitive inhibitors, providing a valuable tool for researchers studying the complexities of p97 biology and drug resistance in cancer.[1][9]
Mechanism of Action: A Distinct Approach to p97 Inhibition
UPCDC30245's allosteric mode of inhibition confers unique biochemical and cellular effects compared to its ATP-competitive counterparts. By binding to the D1-D2 linker region, UPCDC30245 prevents the conformational changes required for ATP hydrolysis and subsequent substrate processing.[7] This leads to a disruption of p97 function, but through a pathway that is less susceptible to resistance mutations in the ATP-binding pocket.
A key differentiator of UPCDC30245 is its impact on the endo-lysosomal pathway.[9][10][11] Studies have shown that UPCDC30245 treatment leads to an inhibition of early endosome formation and a reduction in the acidity of lysosomes.[9][11] This contrasts with many ATP-competitive inhibitors that primarily induce a strong unfolded protein response (UPR) and ER stress.[9] The unique cellular phenotype induced by UPCDC30245 provides an alternative avenue to target p97-dependent cellular processes and offers a distinct advantage in overcoming resistance mechanisms.
Experimental Workflows and Protocols
This section provides detailed protocols for utilizing UPCDC30245 to study its effects on p97-mutant cancer cells.
I. Biochemical Validation: p97 ATPase Activity Assay
Rationale: To confirm the direct inhibitory effect of UPCDC30245 on p97 ATPase activity and to determine its potency (IC50), a biochemical assay is essential. This protocol utilizes a bioluminescence-based assay that measures the amount of ATP remaining after the ATPase reaction.[12]
Materials:
-
Purified recombinant human p97 protein (wild-type and mutant)
-
UPCDC30245
-
ATP
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.01% Triton X-100)
-
Kinase-Glo® Plus Luminescence Kinase Assay (Promega)
-
White, opaque 96-well plates
Protocol:
-
Compound Preparation: Prepare a serial dilution of UPCDC30245 in DMSO. A typical starting concentration for the highest dose would be 100 µM.
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of diluted UPCDC30245 or DMSO (vehicle control) to each well.
-
Add 10 µL of purified p97 protein (final concentration ~5-10 nM) diluted in assay buffer to each well.
-
Incubate for 30-60 minutes at room temperature to allow for compound binding.
-
-
Initiate Reaction: Add 10 µL of ATP solution (final concentration at or near the Km for p97, typically 100-500 µM) to each well to start the ATPase reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection:
-
Equilibrate the plate and the Kinase-Glo® Plus reagent to room temperature.
-
Add 25 µL of Kinase-Glo® Plus reagent to each well.
-
Incubate for 10 minutes at room temperature in the dark.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the ATPase activity. Calculate the percentage of inhibition for each UPCDC30245 concentration relative to the DMSO control and plot the data to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Self-Validation:
-
Include a known p97 inhibitor (e.g., DBeQ) as a positive control.
-
Run a no-enzyme control to determine the background signal.
-
Ensure the ATP consumption in the vehicle control is within the linear range of the assay (typically <50%).
II. Cellular Assays: Assessing the Impact on Cancer Cell Viability and Signaling
A. Cell Viability Assay
Rationale: To determine the cytotoxic effect of UPCDC30245 on p97 wild-type and mutant cancer cell lines. This protocol is adapted for the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of cell viability.[9]
Materials:
-
HCT116 parental (p97-WT) and CB-5083 resistant (p97-mutant, e.g., D649A/T688A) cell lines[1]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
UPCDC30245 and CB-5083
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
White, clear-bottom 96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Prepare serial dilutions of UPCDC30245 and CB-5083 in complete medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Detection:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability versus compound concentration to determine the IC50 values.
Expected Outcome: UPCDC30245 will show potent inhibition of cell viability in both parental and CB-5083 resistant cell lines, while CB-5083 will be significantly less effective against the resistant line.
B. Western Blot Analysis of p97 Pathway Markers
Rationale: To investigate the molecular consequences of UPCDC30245 treatment on key cellular pathways regulated by p97. This protocol focuses on markers of the unfolded protein response (UPR) and autophagy.[9]
Materials:
-
Cancer cell lines (as above)
-
UPCDC30245
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p97, anti-CHOP, anti-ATF4, anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[13]
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Expected Outcome: Unlike ATP-competitive inhibitors, UPCDC30245 is expected to cause a mild or no increase in the UPR markers CHOP and ATF4.[9] A significant increase in the lipidated form of LC3 (LC3-II) and an accumulation of p62 will indicate a blockage of autophagic flux.[16]
C. Immunofluorescence for Cellular Phenotyping
Rationale: To visualize the subcellular effects of UPCDC30245 on endosomal and autophagic structures.
Materials:
-
Cancer cell lines cultured on glass coverslips
-
UPCDC30245
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibodies: anti-EEA1 (for early endosomes), anti-LC3B (for autophagosomes)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Cell Treatment: Treat cells on coverslips with UPCDC30245 (e.g., 5 µM) for 1-6 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash with PBS and block with blocking buffer for 30 minutes.
-
Incubate with primary antibodies diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.[17]
-
Wash with PBS and incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
-
Staining and Mounting:
-
Wash with PBS and stain with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips on microscope slides with mounting medium.
-
-
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Expected Outcome: UPCDC30245 treatment is expected to cause a decrease in the number of EEA1-positive puncta, indicating a disruption of early endosome formation.[9][18] An increase in the number and size of LC3B-positive puncta will be observed, consistent with the inhibition of autophagic flux.[18]
Data Presentation and Interpretation
Table 1: Comparative IC50 Values of p97 Inhibitors in Wild-Type and Resistant Cancer Cell Lines
| Cell Line | p97 Status | CB-5083 IC50 (µM) | UPCDC30245 IC50 (µM) | Fold Resistance (CB-5083) | Fold Resistance (UPCDC30245) |
| HCT116 | Wild-Type | ~0.1 | ~1.0 | 1 | 1 |
| HCT116-CR | D649A/T688A | >10 | ~1.0 | >100 | ~1 |
| OVCAR3 | Wild-Type | ~0.2 | ~1.5 | 1 | 1 |
| OVCAR3-CR | E470K | ~1.2 | ~2.0 | 6 | ~1.3 |
Data are representative and compiled from published literature.[1][6]
Diagrams
Figure 1. Overcoming resistance with allosteric inhibition.
Figure 2. Unique mechanism of action of UPCDC30245.
Conclusion and Future Directions
UPCDC30245 is a vital research tool for the cancer biology community, particularly for those investigating the mechanisms of resistance to p97 inhibitors. Its allosteric mode of action and distinct cellular effects provide a unique opportunity to probe p97 function in cancer cells that have developed resistance to ATP-competitive inhibitors. The protocols outlined in this application note provide a framework for researchers to validate the on-target effects of UPCDC30245 and to explore its therapeutic potential in p97-mutant cancers.
Future studies could leverage UPCDC30245 to:
-
Identify novel biomarkers of response to allosteric p97 inhibition.
-
Explore synergistic combinations of UPCDC30245 with other anti-cancer agents.
-
Investigate the role of the endo-lysosomal pathway in p97-mediated cancer cell survival.
-
Develop in vivo models of p97-mutant cancers to evaluate the efficacy of UPCDC30245 in a preclinical setting.
By providing a means to circumvent a common mechanism of drug resistance, UPCDC30245 opens new avenues for both basic and translational research into p97-targeted cancer therapies.
References
-
Li, S., Wang, F., Zhang, Y., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ChemMedChem, 15(8), 685-694. [Link]
-
Braxton, J. R., Altobelli, C. R., Tucker, M. R., et al. (2023). The p97/VCP adapter UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions. Nature Communications, 14(1), 3183. [Link]
-
Braxton, J. R., Altobelli, C. R., Tucker, M. R., et al. (2023). The p97/VCP adaptor UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions. eScholarship, University of California. [Link]
-
Braxton, J. R., Altobelli, C. R., Tucker, M. R., et al. (2023). The p97/VCP adapter UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions. Semantic Scholar. [Link]
-
Wang, F., Li, S., Cheng, K. W., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel), 15(2), 204. [Link]
-
Cheng, K. W., Wang, F., & Chou, T. F. (2021). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. bioRxiv. [Link]
-
Wang, F., Li, S., Cheng, K. W., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]
-
Suvarna, K., Singh, S., & Kumar, A. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol, 10(24), e3861. [Link]
-
Wang, F., Li, S., Cheng, K. W., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. [Link]
-
Cheng, K. W., Wang, F., & Chou, T. F. (2021). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. ResearchGate. [Link]
-
Li, S., Wang, F., Zhang, Y., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP‐Competitive p97 Inhibitors for Potential Anticancer Therapy. ResearchGate. [Link]
-
Wang, F., Li, S., Cheng, K. W., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Lin, Y. H., Chen, Y. J., & Chien, Y. (2017). Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors. Oncogene, 36(45), 6393–6403. [Link]
-
Ritz, D., Vuk, M., & Grelle, G. (2011). Protein Interaction Profiling of the p97 Adaptor UBXD1 Points to a Role for the Complex in Modulating ERGIC-53 Trafficking. PLoS ONE, 6(10), e25552. [Link]
-
Braxton, J. R., Altobelli, C. R., Tucker, M. R., et al. (2023). The p97/VCP adapter UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions. bioRxiv. [Link]
-
Nandi, P., DeVore, K., Wang, F., et al. (2024). The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID. ResearchGate. [Link]
-
Wang, F., Li, S., Cheng, K. W., et al. (2022). UPCDC-30245 inhibits the formation of early endosome and autophagy flux... ResearchGate. [Link]
-
Tang, W. K., & Xia, D. (2021). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology, 99(5), 334–341. [Link]
-
OriGene Technologies, Inc. (n.d.). Western Blot Protocol. [Link]
-
Li, F., Xiang, Y., Li, X., et al. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. ACS Omega, 5(50), 32442–32451. [Link]
-
Twomey, E. C., Ji, Z., Wales, T. E., et al. (2019). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Journal of Biological Chemistry, 294(15), 5954–5965. [Link]
-
Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. [Link]
-
Li, Y., & Zhang, H. (2019). Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia. Journal of Visualized Experiments, (148), 10.3791/59733. [Link]
-
Carrera Espinoza, M. J., Tucker, S. K., Sureshkumar, S., et al. (2025). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. MDPI. [Link]
-
Cayli, S., Sahin, C., Sanci, T. O., & Nakkas, H. (2020). Western blot analysis of p97/VCP and Jab1/CSN5 in the developing rat... ResearchGate. [Link]
-
Goodwin, J. M., & Baehrecke, E. H. (2021). Immunofluorescence of autophagic cargo receptors and p-TBK1 at LAMP1 lysosomes during lysophagy V.1. Protocols.io. [Link]
Sources
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97/VCP adapter UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] The p97/VCP adapter UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions | Semantic Scholar [semanticscholar.org]
- 4. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific mutations in the D1–D2 linker region of VCP/p97 enhance ATPase activity and confer resistance to VCP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p97/VCP adaptor UBXD1 drives AAA+ remodeling and ring opening through multi-domain tethered interactions [escholarship.org]
- 11. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. bio-rad.com [bio-rad.com]
- 16. mdpi.com [mdpi.com]
- 17. Immunofluorescence Staining Protocols for Major Autophagy Proteins Including LC3, P62, and ULK1 in Mammalian Cells in Response to Normoxia and Hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
In Vivo Applications of UPCDC30245 in Animal Models of Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Allosteric p97 Inhibitor Targeting the Endo-Lysosomal Pathway
UPCDC30245 is an allosteric inhibitor of the p97 ATPase, a critical regulator of protein homeostasis.[1] Unlike ATP-competitive inhibitors of p97, UPCDC30245 exhibits a distinct mechanism of action by blocking endo-lysosomal degradation.[2][3][4] This mode of action leads to an accumulation of autophagosomes and a disruption of cellular recycling processes, ultimately suppressing cancer cell proliferation.[3] Preclinical research has demonstrated its potential as an anti-cancer agent, particularly in overcoming resistance to other p97 inhibitors.[1] This document provides a comprehensive guide for the in vivo application of UPCDC30245 in animal models of cancer, with a focus on practical, field-proven protocols for efficacy, pharmacokinetic, and toxicology studies.
Mechanism of Action: Disrupting the Cellular Recycling Machinery
UPCDC30245's primary mechanism of action involves the inhibition of the endo-lysosomal pathway. This leads to a cascade of cellular events, including the impairment of autophagy, a cellular self-digestion process that cancer cells often exploit to survive under stress. By blocking the fusion of autophagosomes with lysosomes, UPCDC30245 prevents the degradation and recycling of cellular components, leading to an accumulation of cellular waste and ultimately, cell death.[3]
Caption: Mechanism of UPCDC30245 action.
Preclinical Efficacy Studies in Xenograft Models
Cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models are invaluable tools for evaluating the anti-tumor efficacy of novel compounds like UPCDC30245.[5][6][7] Given that other p97 inhibitors have been tested in colorectal cancer models, and UPCDC30245's mechanism targets a fundamental cellular process, a variety of solid tumor models are appropriate.[5][8]
Recommended Animal Models and Cell Lines
| Model Type | Recommended Mouse Strain | Cancer Type | Recommended Cell Lines | Justification |
| CDX | NOD/SCID or NSG | Colorectal Cancer | HCT116, HT-29, SW620[5] | High engraftment rates and relevance to a common solid tumor type.[6] |
| CDX | Athymic Nude | Oral Squamous Cell Carcinoma | CAL27[9] | Demonstrated sensitivity to lysosomal inhibition. |
| CDX | Athymic Nude | Breast Cancer | MCF-7, MDA-MB-231[10][11] | Represents different subtypes of breast cancer. |
| PDX | NSG | Various Solid Tumors | N/A | More accurately recapitulates the heterogeneity of human tumors.[6][12] |
Experimental Workflow for Efficacy Studies
Caption: General workflow for in vivo efficacy studies.
Detailed Protocol: Subcutaneous Xenograft Efficacy Study
1. Animal Husbandry and Acclimatization:
-
House mice in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water.[8]
-
Allow a one-week acclimatization period before any experimental procedures.
2. Tumor Cell Implantation:
-
Harvest cancer cells (e.g., HCT116) during their logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumor with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.[12]
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. UPCDC30245 Formulation and Administration:
-
Note: The optimal formulation for in vivo delivery of UPCDC30245 should be empirically determined. A common starting point for small molecules is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administer UPCDC30245 via intraperitoneal (i.p.) injection or oral gavage. The dosing regimen should be determined from preliminary tolerability studies, but a starting point could be in the range of 25-50 mg/kg, administered daily or on a 5-days-on/2-days-off schedule.[13]
5. Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
6. Tissue Collection and Analysis:
-
At the study endpoint, collect tumors and major organs.
-
Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).[14][15]
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for pharmacodynamic analysis (e.g., Western blotting).
Pharmacodynamic (PD) Biomarker Analysis
To confirm that UPCDC30245 is engaging its target in vivo, it is crucial to assess pharmacodynamic biomarkers in the tumor tissue.
Protocol: Western Blotting for Autophagy Markers
1. Tumor Homogenization:
-
Homogenize snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
2. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
3. Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against LC3B (to detect the accumulation of LC3-II) and p62/SQSTM1 (which is expected to accumulate upon autophagy inhibition).
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Expected Outcome: Treatment with UPCDC30245 is expected to lead to an increase in the ratio of LC3-II to LC3-I and an accumulation of p62 protein in the tumor tissue, indicative of autophagy inhibition.[16][17]
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of UPCDC30245, which informs dosing schedules and therapeutic windows.[18][19]
Protocol: Single-Dose Pharmacokinetic Study in Mice
1. Animal Dosing:
-
Administer a single dose of UPCDC30245 to mice (n=3-4 per time point) via the intended clinical route (e.g., oral gavage or i.p. injection).[18]
2. Blood Sample Collection:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood can be collected via retro-orbital bleeding or tail vein sampling into tubes containing an anticoagulant (e.g., EDTA).[18][20]
3. Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[19]
4. Bioanalytical Method:
-
Develop and validate a sensitive bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of UPCDC30245 in the plasma samples.[21]
5. Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
| PK Parameter | Description |
| Cmax | The maximum observed concentration of the drug in plasma. |
| Tmax | The time at which Cmax is observed. |
| AUC | The total exposure to the drug over time. |
| t1/2 | The time required for the drug concentration to decrease by half. |
Toxicology and Safety Assessment
Preclinical toxicology studies are crucial to identify potential adverse effects and determine a safe starting dose for clinical trials.[22][23]
Protocol: Acute and Repeat-Dose Toxicity Studies
1. Dose Range-Finding Study (Acute Toxicity):
-
Administer single, escalating doses of UPCDC30245 to different groups of mice.
-
Observe the animals for clinical signs of toxicity and mortality for up to 14 days.
-
This study helps to determine the maximum tolerated dose (MTD).
2. Repeat-Dose Toxicity Study (Sub-chronic Toxicity):
-
Administer UPCDC30245 daily for a specified period (e.g., 14 or 28 days) at three dose levels (low, medium, and high), typically based on the MTD.
-
Include a vehicle control group.
-
Monitor clinical signs, body weight, and food consumption throughout the study.
3. End-of-Study Evaluations:
-
At the end of the treatment period, collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy and collect major organs for histopathological examination.[14]
Key Parameters to Monitor in Toxicology Studies:
-
Clinical Observations: Changes in behavior, appearance, and activity levels.
-
Body Weight: A significant decrease in body weight can be an indicator of toxicity.[24]
-
Hematology: Complete blood count to assess effects on red and white blood cells and platelets.
-
Clinical Chemistry: Analysis of blood plasma to evaluate organ function (e.g., liver and kidney).
-
Histopathology: Microscopic examination of tissues to identify any drug-related changes.[14]
Conclusion
This guide provides a comprehensive framework for the in vivo evaluation of UPCDC30245 in animal models of cancer. By following these detailed protocols, researchers can generate robust and reliable data on the efficacy, pharmacokinetics, and safety of this promising anti-cancer agent. The unique mechanism of action of UPCDC30245, targeting the endo-lysosomal pathway, offers a novel therapeutic strategy, and rigorous preclinical evaluation is the critical next step in its development.
References
-
Altogen Labs. Colon Cancer Xenograft Models. [Link]
-
Pompili, L., et al. (2016). Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review. Journal of Translational Medicine, 14(1), 1-12. [Link]
-
Irving, A. A., et al. (2005). Animal models of colorectal cancer. Current protocols in pharmacology, Chapter 5, Unit 5.23. [Link]
-
Frederick National Laboratory for Cancer Research. (2014). SOP50103: Histopathological Assessment of Patient-Derived Xenografts. [Link]
-
Li, H., et al. (2022). Patient-derived xenograft model in colorectal cancer basic and translational research. Annals of Medicine, 54(1), 3298-3313. [Link]
-
Ferreira, A., et al. (2021). Animal Models of Colorectal Cancer: From Spontaneous to Genetically Engineered Models and Their Applications. Cancers, 13(16), 4059. [Link]
-
Morgan, M. J., et al. (2018). Metastatic cells are preferentially vulnerable to lysosomal inhibition. Proceedings of the National Academy of Sciences, 115(36), E8479-E8488. [Link]
-
D'Souza, S., et al. (2022). Lysosomal inhibition sensitizes TMEM16A-expressing cancer cells to chemotherapy. Proceedings of the National Academy of Sciences, 119(12), e2116004119. [Link]
-
Iwahashi, S., et al. (2021). Chloroquine Combined With Rapamycin Arrests Tumor Growth in a Patient-derived Orthotopic Xenograft (PDOX) Mouse Model of Dedifferentiated Liposarcoma. In Vivo, 35(1), 261-267. [Link]
-
Lopiccolo, J., et al. (2021). Combining Nelfinavir With Chloroquine Inhibits In Vivo Growth of Human Lung Cancer Xenograft Tumors. In Vivo, 35(1), 141-145. [Link]
-
Morgan, M. J., et al. (2018). Metastatic cells are preferentially vulnerable to lysosomal inhibition. Proceedings of the National Academy of Sciences, 115(36), E8479-E8488. [Link]
-
Le, A. M., et al. (2014). Measuring autophagy inhibition as a pharmacodynamic response to hydroxychloroquine in a spontaneous canine lymphoma clinical trial. Molecular Cancer Research, 12(11_Supplement), A04-A04. [Link]
-
Sreelatha, S., & Jayan, C. (2013). In vivo methods for preclinical screening of anticancer drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 599-606. [Link]
-
Kågedal, K., et al. (2017). Lysosomes as oxidative targets for cancer therapy. Oxidative medicine and cellular longevity, 2017. [Link]
-
Rebecca, V. W., & Amaravadi, R. K. (2016). Targeting the lysosome for cancer therapy. Cancer discovery, 6(3), 258-260. [Link]
-
Han, S., et al. (2018). In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma. Oncology letters, 15(5), 7545-7552. [Link]
-
Cook, K. L., et al. (2018). Pharmacokinetic and pharmacodynamic assessment of hydroxychloroquine in breast cancer. Clinical and Translational Science, 11(6), 615-623. [Link]
-
Beckman Coulter. (2020). Preparation of Mouse Plasma Microsamples for LC-MS/MS Analysis Using the Echo Liquid Handler. [Link]
-
Wolpin, B. M., et al. (2014). Phase II and pharmacodynamic study of autophagy inhibition using hydroxychloroquine in patients with metastatic pancreatic adenocarcinoma. The oncologist, 19(6), 637. [Link]
-
National Cancer Institute. (2012). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
Ghavami, S., et al. (2023). Chloroquine and Chemotherapeutic Compounds in Experimental Cancer Treatment. Preprints. [Link]
-
Morgan, M. J., et al. (2018). Metastatic cells are preferentially vulnerable to lysosomal inhibition. Proceedings of the National Academy of Sciences, 115(36), E8479-E8488. [Link]
-
U.S. Food and Drug Administration. (2010). S9 Nonclinical Evaluation for Anticancer Pharmaceuticals. [Link]
-
D'Souza, S., et al. (2022). Lysosomal inhibition sensitizes TMEM16A-expressing cancer cells to chemotherapy. Proceedings of the National Academy of Sciences, 119(12). [Link]
-
Schein, P. S., et al. (1973). Preclinical toxicology of anticancer agents. Cancer research, 33(8), 1928-1933. [Link]
-
Zhao, X. G., et al. (2015). Chloroquine-enhanced efficacy of cisplatin in the treatment of hypopharyngeal carcinoma in xenograft mice. PloS one, 10(4), e0126147. [Link]
-
Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11. [Link]
-
Groth-Pedersen, L., et al. (2017). Targeting lysosomes in cancer as promising strategy to overcome chemoresistance—A mini review. Frontiers in oncology, 7, 301. [Link]
-
Zhang, T., et al. (2015). Murine pharmacokinetic studies. Bio-protocol, 5(11). [Link]
-
Wilde, L., et al. (2020). Tumors responsive to autophagy-inhibition: identification and biomarkers. Cancers, 12(7), 1926. [Link]
-
Zhang, S., et al. (2020). | HCQ suppresses the tumor growth in the cholangiocarcinoma xenograft... [Link]
-
Mauthe, M., et al. (2018). Autophagy inhibitors. Autophagy, 14(10), 1675-1695. [Link]
-
Bryant, K. L., et al. (2019). Lysosome inhibition sensitizes pancreatic cancer to replication stress by aspartate depletion. Proceedings of the National Academy of Sciences, 116(14), 6900-6909. [Link]
-
Yang, Z., et al. (2022). Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma. STAR protocols, 3(4), 101755. [Link]
-
Chkheidze, S., et al. (2021). Chloroquine potentiates the chemotherapeutic effect of carboplatin and ATR/Chk1 inhibitors by increasing the replication stress. International Journal of Molecular Sciences, 22(16), 8848. [Link]
-
Bar-Zeev, M., et al. (2012). Reduction of animal usage by serial bleeding of mice for pharmacokinetic studies: Application of robotic sample preparation and fast liquid chromatography–mass spectrometry. Journal of pharmaceutical sciences, 101(6), 2235-2242. [Link]
-
University of Nebraska Medical Center. (n.d.). Pharmacokinetics Protocol – Rodents. [Link]
-
ResearchGate. (n.d.). Published Clinical Trials Involving Hydroxychloroquine. [Link]
-
Verbaanderd, C., et al. (2017). Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents. ecancermedicalscience, 11, 781. [Link]
-
ResearchGate. (n.d.). Histological examination of xenograft tumors. [Link]
-
Fan, B. Y., et al. (2010). In vitro and in vivo anti-cancer activity of novel synthetic makaluvamine analogs. The AAPS journal, 12(4), 527-538. [Link]
-
Sharma, P., et al. (2012). In vitro phase I cytochrome P450 metabolism, permeability and pharmacokinetics of SB639, a novel histone deacetylase inhibitor in preclinical species. Biological and Pharmaceutical Bulletin, 35(1), 69-76. [Link]
-
The Jackson Laboratory. (n.d.). Patient Derived Xenograft (PDX) protocols. [Link]
-
Liu, J. F., et al. (2016). Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma. Oncotarget, 7(41), 66745. [Link]
-
ResearchGate. (n.d.). Phase II and Pharmacodynamic Study of Autophagy Inhibition Using Hydroxychloroquine in Patients With Metastatic Pancreatic Adenocarcinoma. [Link]
-
Wang, F., et al. (2022). The p97 inhibitor UPCDC-30245 blocks endo-lysosomal degradation. Pharmaceuticals, 15(2), 204. [Link]
-
Li, Y., et al. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. ACS omega, 5(50), 32448-32459. [Link]
-
Cozza, G., et al. (2017). Allosteric p97 inhibitors can overcome resistance to ATP-competitive p97 inhibitors for potential anticancer therapy. Scientific reports, 7(1), 1-14. [Link]
-
Wang, F., et al. (2022). The p97 inhibitor UPCDC-30245 blocks endo-lysosomal degradation. Pharmaceuticals, 15(2), 204. [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
Sources
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Colon Cancer Xenograft - Altogen Labs [altogenlabs.com]
- 6. Patient-derived xenograft models of colorectal cancer in pre-clinical research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient‐derived xenograft model in colorectal cancer basic and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Animal Models of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo antitumor effects of chloroquine on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Assessment of Hydroxychloroquine in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing Drugs in Oncology (ReDO)—chloroquine and hydroxychloroquine as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Histologic and molecular analysis of patient derived xenografts of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anticancerfund.org [anticancerfund.org]
- 14. dctd.cancer.gov [dctd.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Phase II and Pharmacodynamic Study of Autophagy Inhibition Using Hydroxychloroquine in Patients With Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. unmc.edu [unmc.edu]
- 20. beckman.com [beckman.com]
- 21. jstage.jst.go.jp [jstage.jst.go.jp]
- 22. fda.gov [fda.gov]
- 23. researchgate.net [researchgate.net]
- 24. dctd.cancer.gov [dctd.cancer.gov]
Troubleshooting & Optimization
Technical Support Center: A-Z Guide for UPCDC30245 Aqueous Solubility
Welcome to the comprehensive technical support guide for UPCDC30245. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges with UPCDC30245 in aqueous solutions for in vitro applications. Here, we synthesize our deep understanding of this potent allosteric p97 inhibitor with established principles of medicinal chemistry and cell-based assay development to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the common and critical issues you may encounter when preparing UPCDC30245 for your research.
I. Stock Solution Preparation: The Foundation of Reliable Data
Question 1: What is the recommended solvent for preparing a high-concentration stock solution of UPCDC30245, and what are the best practices for its preparation and storage?
Answer:
For a high-concentration primary stock solution of UPCDC30245, we strongly recommend using dimethyl sulfoxide (DMSO). UPCDC30245 exhibits excellent solubility in DMSO, reaching up to 100 mg/mL (215.69 mM)[1].
The Causality Behind This Choice: DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic organic molecules. Its ability to disrupt the crystal lattice energy of solid UPCDC30245 makes it an ideal choice for a concentrated stock. This high-concentration stock is crucial for minimizing the final concentration of the organic solvent in your aqueous experimental setup, thereby reducing the risk of solvent-induced artifacts.
Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
-
Accurate Weighing: Precisely weigh the desired amount of UPCDC30245 powder (Molecular Weight: 463.63 g/mol ) using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.636 mg of the compound.
-
Solvent Addition: Add the appropriate volume of anhydrous, high-purity DMSO to the weighed UPCDC30245.
-
Facilitating Dissolution: To ensure complete dissolution, vortex the solution vigorously. If needed, sonicate the vial in a water bath for 5-10 minutes or gently warm the solution to 37°C. Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Under these conditions, the DMSO stock is stable for at least 6 months.
II. Preparing Aqueous Working Solutions: Navigating the Solubility Challenge
Question 2: I've prepared a DMSO stock of UPCDC30245, but when I dilute it into my aqueous buffer/cell culture medium, the compound precipitates. What's happening and how can I prevent this?
Answer:
This is a common issue known as "antisolvent precipitation." It occurs when a compound dissolved in a good solvent (DMSO) is rapidly introduced into a poor solvent (your aqueous solution), causing the compound to crash out of solution. The key to preventing this is to employ a systematic approach to increase the aqueous solubility of UPCDC30245. We present three primary strategies below, which can be used independently or in combination.
Strategy 1: The Co-Solvent Approach
The Rationale: While you want to minimize the final DMSO concentration, a certain amount can be necessary to maintain solubility in the final aqueous solution. The key is to determine the maximum tolerable DMSO concentration for your specific cell line or assay.
General Guidance: For most cell lines, a final DMSO concentration of 0.1% to 0.5% (v/v) is well-tolerated[2]. However, it is crucial to perform a vehicle control experiment to confirm that this concentration does not affect your experimental outcomes.
Strategy 2: pH Adjustment - Leveraging the Basic Nature of UPCDC30245
The Scientific Principle: The chemical structure of UPCDC30245 contains piperazine and piperidine moieties, which are basic functional groups. Piperazine has two pKa values, approximately 5.35 and 9.73, while piperidine has a pKa of about 11.22[1][3]. This means that in an acidic environment (pH < pKa), these nitrogen atoms will be protonated, leading to a positively charged molecule. This charge significantly increases the molecule's interaction with polar water molecules, thereby enhancing its aqueous solubility[4][5].
Practical Application: By slightly acidifying your aqueous buffer, you can dramatically improve the solubility of UPCDC30245. A target pH of 6.0-7.0 is often a good starting point, as it is generally compatible with many biological assays.
Experimental Protocol: pH-Mediated Solubilization
-
Prepare an Acidic Buffer: Prepare your desired buffer (e.g., PBS, HEPES) and adjust the pH to a slightly acidic value (e.g., 6.5) using dilute HCl.
-
Serial Dilution: Perform a serial dilution of your high-concentration DMSO stock into the acidic buffer. This gradual dilution helps to prevent immediate precipitation.
-
Final Dilution: Add the solubilized, pH-adjusted UPCDC30245 solution to your final experimental system (e.g., cell culture plate). The final pH of your system should be verified to ensure it remains within a physiologically acceptable range for your cells.
Strategy 3: The Power of Cyclodextrins
Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like UPCDC30245, forming an inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, rendering the entire complex water-soluble[6][7]. For molecules of the size of UPCDC30245, β-cyclodextrins and their more soluble derivatives, such as hydroxypropyl-β-cyclextrin (HP-β-CD), are most effective[6].
Experimental Protocol: Solubilization with HP-β-Cyclodextrin
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-20% w/v).
-
Complex Formation: Add your DMSO stock of UPCDC30245 to the HP-β-CD solution and vortex or sonicate to facilitate the formation of the inclusion complex.
-
Application: This complexed solution can then be sterile-filtered and used in your experiments.
| Method | Principle | Advantages | Considerations |
| Co-Solvents (e.g., DMSO) | Increasing the proportion of a water-miscible organic solvent. | Simple and widely used. | Potential for cellular toxicity; must be carefully controlled. |
| pH Adjustment | Protonating the basic amine groups to increase polarity. | Highly effective for basic compounds like UPCDC30245. | The final pH must be compatible with the biological system. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulating the hydrophobic molecule in a water-soluble carrier. | Low cytotoxicity; can also improve compound stability. | May alter the effective free concentration of the compound. |
III. Visualizing the Workflow
To aid in your experimental planning, we have provided a workflow diagram for preparing aqueous solutions of UPCDC30245.
Caption: Workflow for preparing UPCDC30245 solutions.
Frequently Asked Questions (FAQs)
Q1: What is the CAS number and molecular weight of UPCDC30245? A: The CAS number is 1883351-01-6 and the molecular weight is 463.63 g/mol [1].
Q2: Is UPCDC30245 light-sensitive? A: While there is no specific data on the light sensitivity of UPCDC30245, it is good laboratory practice to store stock solutions in amber vials or protected from light to prevent potential photodegradation.
Q3: Can I use ethanol instead of DMSO to prepare my stock solution? A: While UPCDC30245 may have some solubility in ethanol, DMSO is the recommended solvent for achieving high-concentration stock solutions[1]. If you must use ethanol, be aware that its cytotoxicity can be higher than DMSO in some cell lines, and the maximum achievable stock concentration may be lower[2][8][9][10].
Q4: How do I perform a vehicle control experiment? A: A vehicle control experiment involves treating a set of cells with the same concentration of the solvent (e.g., 0.5% DMSO in media) that is used to deliver your compound, but without the compound itself. This allows you to distinguish the effects of the compound from any effects of the solvent.
Q5: What if my compound still precipitates even after trying these methods? A: If precipitation persists, consider a combination of the strategies. For example, use a slightly acidic buffer that also contains a low concentration of HP-β-CD. Additionally, ensure that you are not exceeding the thermodynamic solubility limit of the compound in your final aqueous solution. It may be necessary to work at a lower final concentration of UPCDC30245.
References
- Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
- Al-Shammari, M. M., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Overcoming In Vitro Solubility Challenges with 5-Chlorobenzofuran-2-carboxamide.
- Chaudhary, A., et al. (2022).
- Do, T. H. H., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.
- Ghasemi, M., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Shiraz E-Medical Journal, 17(4).
- Ibezim, A., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Frontiers in Chemistry, 11, 1247005.
- Khalili, H., et al. (2015). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
- Rajanderan, T., et al. (2025). Effect of cyclodextrin (CD) derivatives on cell viability in human cell...
- Bevan, C. D., & Lloyd, R. S. (2000). In Vitro Solubility Assays in Drug Discovery. Current Medicinal Chemistry, 7(6), 627-635.
- European Medicines Agency. (2017). Cyclodextrins used as excipients.
- Bévant, M., et al. (2000). In vitro solubility assays in drug discovery. PubMed.
- MedchemExpress.com. p97 | Inhibitors.
- Biosynth. (2024). Blog Series 1: The Basics of Cyclodextrins.
- Promega Corporation. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
- Dai, W. G. (2010). In vitro methods to assess drug precipitation.
- Loftsson, T., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
- Wang, F., et al. (2022).
- Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation.
- Wang, F., et al. (2022).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sid.ir [sid.ir]
- 3. uregina.ca [uregina.ca]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclodextrins [sigmaaldrich.com]
- 7. biosynth.com [biosynth.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmrat.biomedpress.org [bmrat.biomedpress.org]
Optimizing UPCDC30245 treatment duration for maximum cellular effect.
A Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Getting Started - Foundational Experiments
Before optimizing treatment duration, it is crucial to establish the compound's potency and the primary cellular response. These initial experiments form the bedrock of all subsequent time-course studies.
Frequently Asked Questions (FAQs)
Q1: What is the first experiment I should perform with UPCDC30245?
A1: The first step is to determine the half-maximal inhibitory concentration (IC50). The IC50 is the concentration of UPCDC30245 required to inhibit a specific biological process (like cell proliferation) by 50%.[1][2] This value is essential as it establishes the effective concentration range for your specific cell model.[1][2] Performing a dose-response assay over a broad range of concentrations (e.g., 1 nM to 100 µM) is a standard approach.[3]
Q2: How long should I treat my cells for an initial IC50 determination?
A2: A good starting point is to use an incubation time that allows for at least two to three cell doublings in the untreated control group.[4] For many cancer cell lines, this corresponds to a 48- or 72-hour incubation period.[3] This duration is typically sufficient for cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects to become apparent in a cell viability assay.[5][6]
Q3: My compound has poor solubility in aqueous media. How can I address this?
A3: This is a common challenge with small molecule inhibitors.[7][8] The standard practice is to prepare a high-concentration stock solution in a solvent like dimethyl sulfoxide (DMSO) and then dilute it into your culture medium. It is critical to keep the final DMSO concentration in your assay low (typically ≤ 0.5%) to prevent solvent-induced toxicity.[3][8] Always include a "vehicle control" (cells treated with the same final concentration of DMSO without the drug) to ensure the observed effects are due to the compound and not the solvent.[3]
Troubleshooting Guide: Initial Dose-Response Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells. | - Uneven cell seeding.- "Edge effects" in the microplate.- Compound precipitation. | - Ensure a single-cell suspension before plating.- Avoid using the outer wells of the plate.- Visually inspect for precipitation after dilution into media.[8] |
| No inhibitory effect observed, even at high concentrations. | - Compound is inactive in your cell model.- Insufficient incubation time.- Compound degradation or poor solubility. | - Confirm target expression in your cell line.- Extend incubation time (e.g., 96 hours).- Verify compound integrity and test solubility.[8] |
| Steep drop-off in viability at one concentration. | - Compound precipitation at higher concentrations.- Acute, non-specific toxicity. | - Perform a solubility test before the cell-based assay.[8]- Broaden the concentration range with more intermediate points. |
Section 2: Core Directive - Optimizing Treatment Duration
Once the IC50 at a fixed time point is established, the next critical step is to understand the kinetics of the cellular response. The "maximum cellular effect" depends on your experimental goal: Are you aiming for maximal target inhibition, induction of apoptosis, or cell cycle arrest? The optimal duration will vary for each of these endpoints.
Experimental Workflow for Time-Course Analysis
The following workflow is designed to systematically determine the optimal treatment duration for achieving a desired biological outcome.
Caption: Workflow for optimizing treatment duration.
Step-by-Step Methodologies
Protocol 1: Time-Course of Target Inhibition
This protocol aims to identify how quickly UPCDC30245 engages its target and for how long the inhibition is sustained. Assuming UPCDC30245 targets the PI3K/Akt pathway, we will measure the phosphorylation of Akt (a downstream substrate).
-
Cell Seeding: Plate your cells at a density that prevents them from becoming confluent by the final time point.
-
Treatment: Treat cells with UPCDC30245 at a concentration around the predetermined IC50.
-
Time-Point Collection: Harvest cell lysates at a series of time points (e.g., 0, 15 min, 30 min, 1h, 4h, 8h, 12h, 24h).[9]
-
Analysis: Perform Western blotting to detect the levels of phosphorylated Akt (p-Akt) and total Akt. A decrease in the p-Akt/Total Akt ratio indicates target inhibition.[8][10]
-
Data Interpretation: Plot the p-Akt/Total Akt ratio against time. The optimal duration for mechanistic studies is often the earliest time point that shows maximal, sustained target inhibition.
Protocol 2: Time-Course of Cellular Phenotype
This protocol determines the time required for target inhibition to translate into a desired cellular outcome, such as apoptosis or cell cycle arrest.
-
Cell Seeding: As described in Protocol 1.
-
Treatment: Treat cells with UPCDC30245 at both the IC50 and a higher concentration (e.g., 2x or 5x IC50) to capture a full range of effects.
-
Time-Point Collection: Harvest cells at later time points informed by Protocol 1 (e.g., 12h, 24h, 48h, 72h).
-
Analysis: Perform assays relevant to your research question:
-
Apoptosis: Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.[11]
-
Cell Cycle: Use Propidium Iodide staining of fixed, permeabilized cells to analyze cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.[12]
-
Cell Viability: Use an endpoint assay like MTT or CCK-8 to measure the overall impact on cell population health.[6]
-
-
Data Interpretation: By comparing the kinetic data, you can determine, for example, that maximal target inhibition at 8 hours leads to significant G1 cell cycle arrest by 24 hours and peak apoptosis at 48 hours.
Hypothetical Data Summary
The table below illustrates how results from these experiments can be synthesized to select an optimal duration.
| Time Point | p-Akt Inhibition (vs. Control) | % Apoptotic Cells (Annexin V+) | % Cells in G0/G1 Phase |
| 4 hours | 75% | 8% | 55% |
| 8 hours | 92% | 15% | 68% |
| 24 hours | 95% | 45% | 75% |
| 48 hours | 88% | 65% | 72% |
| 72 hours | 70% | 55% (Increased Necrosis) | 65% |
Section 3: Advanced Concepts & Troubleshooting
Frequently Asked Questions (FAQs)
Q4: I see maximal target inhibition at 4 hours, but the peak phenotypic effect isn't until 48 hours. Is this normal?
A4: Yes, this is very common. There is often a significant temporal lag between the initial molecular event (target inhibition) and the subsequent complex biological outcome (like apoptosis).[4] Cellular processes such as transcription, translation, and the activation of downstream signaling cascades take time. This is precisely why time-course experiments are essential.
Q5: Can I use a shorter treatment duration and then wash out the compound?
A5: This is an excellent experimental design to probe the reversibility of the compound's effect.[13] If UPCDC30245 is a reversible inhibitor, washing it out may lead to the re-phosphorylation of Akt and a potential recovery of the cells. This type of "pulse-chase" experiment can provide deep insights into cellular resilience and signaling dynamics.
Q6: My results are inconsistent between experiments. What are the likely causes?
A6: Inconsistency often stems from variability in cell culture conditions.[7][14] Key factors to standardize include:
-
Cell Passage Number: Use cells within a consistent, low passage number range.
-
Cell Density: Ensure cell density at the time of treatment is consistent.
-
Compound Stability: Prepare fresh dilutions of UPCDC30245 for each experiment from a stable, frozen stock. Avoid repeated freeze-thaw cycles.[7]
Visualizing the Mechanism: The PI3K/Akt Signaling Pathway
Understanding the pathway UPCDC30245 inhibits is key to interpreting your results.
Caption: Inhibition of the PI3K/Akt pathway by UPCDC30245.
This diagram illustrates how UPCDC30245, by inhibiting PI3K, prevents the phosphorylation of Akt. This action blocks downstream signals that normally promote cell growth and survival, leading to the desired anti-proliferative and pro-apoptotic effects.
References
- Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE.
- Technical Support Center: Small Molecule Inhibitor Experiments. BenchChem.
- Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors. BenchChem.
- Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors. BenchChem.
- How can you use an IC50 value to determine drug efficacy? (2016, January 23). Quora.
- Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018, July 20). BioIVT.
- Understanding IC50: A Comprehensive Guide to Calculation. (2025, December 31).
- The role of cell-based assays for drug discovery. (2024, February 1). News-Medical.Net.
- Hafner, M., Niepel, M., & Sorger, P. K. (2017). Designing drug response experiments and quantifying their results. Current Protocols in Chemical Biology, 9(4), 299-316.
- Engel, M., et al. (2017). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Journal of Medicinal Chemistry, 60(17), 7233-7244.
- Vidal, F., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(7), 6393.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Role of Cell-Based Assays in Drug Discovery and Development.
- RNA-Seq Experimental Design Guide for Drug Discovery. (2025, April 9). Lexogen.
- Szymańska, P., & Kochańczyk, M. (2021). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures.
- Technical Support Center: Optimizing Small Molecule Inhibitor Concentr
- Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology.
- Technical Support Center: Optimizing Incubation Time for Small Molecule Inhibitors. BenchChem.
- Fan, L., et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. Biotechnology and Bioengineering, 112(1), 141-155.
- 6 Steps for Successful in vitro Drug Tre
- Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Sorger Lab.
Sources
- 1. clyte.tech [clyte.tech]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 5. bioivt.com [bioivt.com]
- 6. news-medical.net [news-medical.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Investigating Potential Off-Target Effects of UPCDC30245
Welcome to the technical support center for UPCDC30245. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for identifying and validating potential off-target effects of UPCDC30245. As an allosteric inhibitor of the p97 ATPase, UPCDC30245 presents a unique pharmacological profile. Understanding its on- and off-target activities is crucial for interpreting experimental results and advancing its therapeutic potential.
Introduction to UPCDC30245 and the Question of Off-Target Effects
UPCDC30245 is a potent, allosteric inhibitor of the AAA+ ATPase p97/VCP, a critical regulator of protein homeostasis.[1] Unlike ATP-competitive p97 inhibitors such as CB-5083, UPCDC30245 exhibits distinct cellular effects. Notably, it has been shown to block endo-lysosomal degradation by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[2] This unique mechanism of action, not observed with other p97 inhibitors, raises a critical question: is this phenotype a result of modulating a specific p97 complex, or is it due to engagement with one or more off-target proteins?[2][3] This guide will provide a framework and detailed methodologies to address this question experimentally.
Frequently Asked Questions (FAQs)
Q1: We are observing a strong inhibition of autophagic flux with UPCDC30245 that seems disproportionate to its effect on ERAD. Could this be an off-target effect?
A1: This is a key observation and a primary reason for investigating the off-target profile of UPCDC30245. While p97 is involved in autophagy, the pronounced effect of UPCDC30245 on the endo-lysosomal pathway is distinct from other p97 inhibitors.[2] This could be due to its interaction with a specific p97-cofactor complex involved in this pathway or an off-target protein within the lysosomal machinery. We recommend a multi-pronged approach starting with broad, unbiased screening methods like chemical proteomics or kinome scanning, followed by targeted validation with techniques such as the Cellular Thermal Shift Assay (CETSA).
Q2: Are there any known or computationally predicted off-targets for UPCDC30245?
Q3: How do we differentiate between a p97-complex-specific effect and a true off-target effect?
A3: This is a challenging but critical question. A key strategy is to use orthogonal approaches. For instance, if a putative off-target is identified, you can use siRNA or CRISPR/Cas9 to deplete the cell of that protein and then treat with UPCDC30245. If the phenotype disappears, it strongly suggests an off-target mechanism. Conversely, to investigate p97-complex specificity, you could attempt to reconstitute specific p97-cofactor complexes in vitro and assess the inhibitory activity of UPCDC30245.
Q4: What concentration of UPCDC30245 should we use for our off-target screening experiments?
A4: It is crucial to use a concentration that is relevant to the cellular IC50 for p97 inhibition and the observed phenotypic effects. We recommend starting with a concentration range that brackets the IC50 value for cell proliferation or a specific on-target biomarker (e.g., 1-10x IC50). Using excessively high concentrations increases the likelihood of identifying non-specific, low-affinity interactions that may not be physiologically relevant.
Troubleshooting Guides
Troubleshooting Unexpected Phenotypes in Cellular Assays
| Problem | Possible Cause | Recommended Solution |
| Observed cellular phenotype does not correlate with on-target p97 activity (e.g., minimal UPR induction but strong lysosomal dysfunction). | The phenotype may be caused by an off-target effect. The compound may be metabolized into an active form with different targets. | Perform a comprehensive off-target screening campaign (see protocols below). Analyze the metabolic stability of UPCDC30245 and identify its major metabolites for further testing. |
| Cell toxicity at concentrations required for the desired phenotype. | The toxicity may be due to a high-affinity off-target interaction. | Use genetic approaches (CRISPR/Cas9 or siRNA) to knock down the intended p97 target. If this recapitulates the desired phenotype without toxicity, the toxicity observed with UPCDC30245 is likely due to off-target effects. |
| Difficulty in generating a UPCDC30245-resistant cell line. | This has been reported and could suggest several possibilities: 1) UPCDC30245 inhibits multiple essential p97-dependent pathways simultaneously. 2) The compound has one or more essential off-targets.[7] | Focus on identifying direct binding partners through chemical proteomics to elucidate all potential targets that might contribute to its potent cellular activity. |
Troubleshooting Experimental Workflows
| Problem | Possible Cause | Recommended Solution |
| High background in Affinity Purification-Mass Spectrometry (AP-MS). | Non-specific binding to the affinity matrix or the linker of the chemical probe. Highly abundant cellular proteins are often contaminants. | Include a negative control with an inactive analog of UPCDC30245. Perform a competition experiment by co-incubating with an excess of free UPCDC30245. Optimize wash conditions to reduce non-specific interactions. |
| Irreproducible results in Cellular Thermal Shift Assay (CETSA). | Inefficient or inconsistent cell lysis. Variability in heating and cooling steps. Insufficient antibody quality for Western blot detection. | Optimize the cell lysis protocol to ensure complete and reproducible lysis. Use a thermal cycler with precise temperature control for the heating steps.[8] Validate the specificity and linearity of the primary antibody. |
| No significant hits in a broad kinome screen. | UPCDC30245 may not have significant off-target kinase activity. The concentration used may have been too low. | This can be a valid negative result, suggesting kinase off-targets are unlikely. Consider increasing the concentration for a secondary screen, but be mindful of the potential for non-specific interactions. |
Experimental and Computational Protocols
Overview of Off-Target Identification Methods
The selection of a method for off-target identification depends on the experimental question, available resources, and the desired level of evidence. A multi-step, integrated approach is often the most effective.
Caption: Workflow for identifying and validating off-target effects of UPCDC30245.
Protocol 1: Chemical Proteomics - Affinity Purification-Mass Spectrometry (AP-MS)
This method aims to identify direct binding partners of UPCDC30245 from a complex cellular lysate.[9]
Principle: A chemical probe based on the UPCDC30245 scaffold is synthesized and immobilized on a solid support (e.g., beads). This "bait" is incubated with cell lysate, and interacting proteins ("prey") are "pulled down," identified by mass spectrometry, and quantified.
Step-by-Step Methodology:
-
Chemical Probe Synthesis:
-
Synthesize a derivative of UPCDC30245 with a linker arm suitable for conjugation to a solid support (e.g., NHS-ester or click chemistry handle).
-
Causality: The position of the linker is critical to minimize disruption of the pharmacophore responsible for protein binding.
-
Synthesize an inactive analog to serve as a negative control.
-
-
Immobilization of the Probe:
-
Covalently attach the UPCDC30245 probe and the inactive control to agarose or magnetic beads.
-
-
Cell Culture and Lysis:
-
Culture a relevant cell line (e.g., one that shows the endo-lysosomal phenotype) to ~80% confluency.
-
Lyse the cells in a non-denaturing buffer containing protease and phosphatase inhibitors.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the UPCDC30245-conjugated beads and control beads.
-
For a competition experiment, pre-incubate the lysate with an excess of free UPCDC30245 before adding the beads.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture by LC-MS/MS.
-
Identify and quantify the proteins in each sample.
-
Trustworthiness: True interactors should be significantly enriched on the UPCDC30245 beads compared to the control beads and should be competed off by free UPCDC30245.
-
Caption: AP-MS workflow for off-target identification.
Protocol 2: Kinome Scanning
This method assesses the interaction of UPCDC30245 with a large panel of purified kinases.
Principle: Kinome scanning services (e.g., KINOMEscan™) typically use a competition binding assay where a test compound competes with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR.[10]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of UPCDC30245 in DMSO at a concentration suitable for the screening service (e.g., 10 mM).
-
-
Kinase Panel Selection:
-
Choose a broad kinase panel for the initial screen (e.g., >400 kinases) to maximize the chances of identifying off-targets.
-
-
Assay Performance (by service provider):
-
The service provider will perform the competition binding assay at one or more concentrations of UPCDC30245 (e.g., 1 µM).
-
-
Data Analysis and Interpretation:
-
The primary data is typically reported as "% of control" or "% inhibition".
-
A smaller "% of control" value indicates stronger binding of UPCDC30245 to the kinase.
-
Hits are typically defined as kinases showing >80-90% inhibition at the screening concentration.
-
Follow up on primary hits by determining their dissociation constants (Kd) to quantify the binding affinity.
-
Data Presentation:
Table 1: Representative Kinase Selectivity Profile for UPCDC30245 (1 µM)
| Kinase Target | Kinase Family | % of Control at 1 µM |
| p97 (control) | AAA+ ATPase | N/A (not a kinase) |
| Off-Target Kinase 1 | TK | 15% |
| Off-Target Kinase 2 | CAMK | 28% |
| Off-Target Kinase 3 | AGC | 85% |
Table 2: Kd Values for UPCDC30245 Against Key Hits
| Kinase Target | Kd (nM) |
| Off-Target Kinase 1 | 150 |
| Off-Target Kinase 2 | 450 |
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular context.[8]
Principle: Ligand binding stabilizes a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated, and the amount of soluble (non-denatured) target protein remaining is quantified. A shift in the melting temperature (Tm) indicates target engagement.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line to 70-80% confluency.
-
Treat the cells with UPCDC30245 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating Step:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.[8]
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separate the soluble fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein relative to the non-heated control against temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of UPCDC30245 confirms target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Conclusion
Identifying the off-target effects of a compound like UPCDC30245 is a complex but essential undertaking. The unique endo-lysosomal phenotype of this p97 inhibitor warrants a thorough investigation to distinguish between on-target and off-target mechanisms. By employing a systematic approach that combines unbiased screening methods with targeted validation techniques, researchers can build a comprehensive profile of UPCDC30245's cellular interactions. This knowledge is paramount for accurately interpreting experimental data, anticipating potential toxicities, and ultimately guiding the rational development of this promising therapeutic candidate.
References
-
Guo, J., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols, 5(2), 103064. [Link]
-
Bao, G., et al. (2020). Tools for experimental and computational analyses of off-target editing by programmable nucleases. Nature Protocols, 16(1), 10-24. [Link]
-
Listgarten, J., et al. (2018). Prediction of off-target activities for the end-to-end design of CRISPR guide RNAs. Nature Biomedical Engineering, 2(1), 38-47. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Berginski, M. E., et al. (2022). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS computational biology, 18(11), e1010721. [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]
-
Small, S. A., et al. (2017). Endosomal traffic jams represent a pathogenic hub and therapeutic target in Alzheimer's disease. Trends in neurosciences, 40(10), 592-602. [Link]
-
Al-Ali, H., et al. (2023). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. Medicinal research reviews, 43(1), 226-267. [Link]
-
Anderson, D. J., et al. (2015). p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. Molecular biology of the cell, 26(21), 3789-3800. [Link]
-
Choudhary, C., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 905581. [Link]
-
Chou, T. F., et al. (2019). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ACS chemical biology, 14(11), 2414-2425. [Link]
-
Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in big data, 2, 20. [Link]
-
Wang, Y., et al. (2023). Advances in Drug Discovery Targeting Lysosomal Membrane Proteins. Molecules, 28(8), 3505. [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]
-
Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927-2941. [Link]
-
Zhang, H., et al. (2024). In silico off-target profiling for enhanced drug safety assessment. Acta Pharmaceutica Sinica B, 14(7), 2927-2941. [Link]
-
Alcaide-Párraga, J., et al. (2023). Emerging autophagic endo-lysosomal targets in the management of Parkinson's disease. Revue neurologique, 180(6), 477-485. [Link]
-
Collen, A., et al. (2022). Small molecule C381 targets the lysosome to reduce inflammation and ameliorate disease in models of neurodegeneration. Proceedings of the National Academy of Sciences, 119(11), e2116062119. [Link]
-
Liu, Y., et al. (2025). A small-molecule anti-cancer drug for long-acting lysosomal damage. Theranostics, 15(13), 3025-3039. [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]
-
Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in molecular biology (Clifton, N.J.) (Vol. 1473, pp. 1-20). [Link]
-
Al-Ali, H., et al. (2017). Evaluating p97 inhibitor analogues for their domain-selectivity and potency against the p97-p47 complex. PloS one, 12(9), e0184795. [Link]
-
Reina-Campos, M., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS chemical biology, 17(10), 2899-2911. [Link]
-
Kaushal, P. S., et al. (2024). Protocol for mapping differential protein-protein interaction networks using affinity purification-mass spectrometry. STAR protocols, 5(4), 103286. [Link]
-
ResearchGate. (n.d.). (A) Illustration of the overall assay principle for CETSA experiments,... [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
protocols.io. (2025). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. [Link]
-
Guo, J., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. PubMed. [Link]
Sources
- 1. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Simple and Effective Affinity Purification Procedures for Mass Spectrometry-Based Identification of Protein-Protein Interactions in Cell Signaling Pathways | Springer Nature Experiments [experiments.springernature.com]
- 10. Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of UPCDC30245 in Non-Cancerous Cell Lines
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for UPCDC30245. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical protocols for minimizing the cytotoxic effects of the allosteric p97 inhibitor, UPCDC30245, in non-cancerous cell lines. Our goal is to help you uncouple the desired mechanistic effects from off-target or excessive toxicity, ensuring the integrity and success of your experiments.
Section 1: Understanding the "Why": The Mechanism of UPCDC30245-Induced Cytotoxicity
UPCDC30245 is a potent, allosteric inhibitor of the AAA+ ATPase p97/VCP, a critical regulator of protein homeostasis.[1][2] While its anti-proliferative effects are valuable in oncology research, its unique mechanism of action can induce significant cytotoxicity in healthy, non-cancerous cells.[3][4] Understanding this mechanism is the first step toward mitigating its effects.
Unlike ATP-competitive p97 inhibitors (e.g., CB-5083) that primarily impact endoplasmic-reticulum-associated protein degradation (ERAD) and the unfolded protein response (UPR), UPCDC30245 has a distinct cellular effect.[1][5] Its cytotoxicity is thought to stem primarily from the severe disruption of the endo-lysosomal pathway.[1][5][6]
Key Mechanistic Actions of UPCDC30245:
-
Inhibition of Early Endosome Formation: Proteomic analyses show UPCDC30245 dysregulates components of the early endosome.[1][6]
-
Reduced Lysosomal Acidity: The compound acts as a lysomotropic agent, directly impairing the acidic environment essential for lysosomal enzyme function.[1][5][6]
-
Blocked Autophagic Flux: While it strongly increases the levels of lipidated LC3-II, this indicates a blockage in the final stages of autophagy (autophagosome-lysosome fusion and degradation) rather than an induction of the process.[5][6]
This multi-faceted disruption of cellular degradation and recycling pathways leads to an accumulation of dysfunctional organelles and proteins, inducing a level of cellular stress that non-cancerous cells may not tolerate, ultimately triggering apoptosis. Furthermore, the possibility of off-target effects contributing to cytotoxicity cannot be ruled out and requires further investigation.[1][6]
Caption: Workflow for optimizing UPCDC30245 experimental conditions.
In-Depth Look at Optimization Strategies
-
Strategy C: Co-treatment with Protective Agents: Drug-induced cytotoxicity can often be linked to secondary effects like the generation of reactive oxygen species (ROS) and oxidative stress. [7][8]Co-incubation with a broad-spectrum antioxidant like N-acetylcysteine (NAC) (e.g., 1-5 mM) or Vitamin E (e.g., 50-200 µM) may rescue cells from off-target oxidative damage without interfering with the primary on-target effect. [9][10]Always include controls for the antioxidant alone to ensure it does not affect your experimental endpoint.
-
Strategy D: Transition to 3D Culture Models: 3D cell cultures, such as spheroids, better replicate the in vivo environment where cells are generally less proliferative and more resistant to drug-induced apoptosis compared to 2D cultures. [11][12][13]This increased resilience can provide the experimental window needed to study the effects of UPCDC30245 at concentrations that would be lethal in a standard monolayer.
Section 4: Detailed Experimental Protocols
Protocol 1: Determining the Optimal Concentration and Exposure Time
This protocol establishes a matrix experiment to find the lowest effective concentration and shortest exposure time.
-
Cell Seeding: Seed your non-cancerous cells in multiple 96-well plates at a pre-determined optimal density that ensures they remain in a logarithmic growth phase for the duration of the experiment. [14][15]Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10-point, 2-fold serial dilution of UPCDC30245 in culture medium, starting from 5 µM down to ~10 nM. Also prepare a vehicle control (e.g., 0.1% DMSO).
-
Treatment:
-
Plate 1 (24h): Add the serial dilutions to the cells and incubate for 24 hours.
-
Plate 2 (8h): Add the serial dilutions and incubate for 8 hours.
-
Plate 3 (4h): Add the serial dilutions and incubate for 4 hours.
-
Washout (Optional but Recommended): For the 4h and 8h plates, after the incubation period, gently aspirate the drug-containing medium, wash twice with warm PBS, and replace with fresh, drug-free medium. Incubate until the 24-hour total time point. This mimics acute exposure. [1][6]4. Assay for Viability: At the 24-hour mark for all plates, perform a cell viability assay (e.g., CellTiter-Glo®, Resazurin, or LDH release) to determine the dose-response curve for each time point.
-
-
Assay for Mechanism: In parallel, on separate plates treated under the most promising, low-toxicity conditions (e.g., 4h exposure at 500 nM), perform your mechanistic assay (e.g., Western blot for LC3-II, immunofluorescence for lysosomes) to confirm the compound is still active.
-
Analysis: Identify the concentration and time point that gives a clear mechanistic readout with the highest cell viability. This is your optimal experimental window.
Protocol 2: Cell Synchronization via Serum Starvation
This protocol arrests cells in the G0/G1 phase of the cell cycle, which can sometimes increase resistance to cytotoxic insults. [16][17]Note: This method is not suitable for all cell lines; some may undergo apoptosis upon serum withdrawal. [18][19]
-
Seeding: Plate cells as described in Protocol 1. Allow them to adhere for 24 hours in complete (serum-containing) medium.
-
Starvation: Aspirate the complete medium. Wash the cells once with serum-free medium. Add serum-free (or low-serum, e.g., 0.5%) medium to the cells.
-
Incubation: Incubate the cells in the starvation medium for 24-48 hours. The optimal duration should be determined empirically for your cell line. [18]4. Treatment: After the starvation period, replace the medium with low-serum medium containing your optimized concentration of UPCDC30245 from Protocol 1.
-
Analysis: Proceed with your viability and mechanistic assays as planned. Compare the results to non-synchronized cells to determine if this strategy reduced cytotoxicity.
Protocol 3: Establishing and Treating a 3D Spheroid Model
This protocol uses the liquid overlay technique to form scaffold-free spheroids.
-
Plate Coating: Coat the wells of a 96-well ultra-low attachment (ULA) round-bottom plate with an anti-adherence solution or use commercially available ULA plates.
-
Cell Seeding: Prepare a single-cell suspension of your cells. Seed a defined number of cells (typically 1,000-10,000 cells/well, requires optimization) into each well of the ULA plate.
-
Spheroid Formation: Centrifuge the plate at low speed (e.g., 100 x g) for 5-10 minutes to encourage cell aggregation at the bottom of the well. Incubate for 48-72 hours. Cells will self-aggregate to form a single spheroid in each well.
-
Treatment: Once uniform spheroids have formed, carefully remove half of the medium from each well and replace it with fresh medium containing 2x the desired final concentration of UPCDC30245.
-
Incubation and Analysis: Incubate for the desired treatment duration. Spheroid viability can be assessed using 3D-compatible assays like CellTiter-Glo® 3D, which has enhanced lytic capacity. For mechanistic studies, spheroids can be harvested, pooled, and processed for Western blotting or fixed for immunohistochemistry.
References
-
Zhou, Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. International Journal of Molecular Sciences. Available at: [Link]
-
Zhou, Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. Available at: [Link]
-
Goolsby, C., et al. (2005). Synchronization of mammalian cell cultures by serum deprivation. PubMed. Available at: [Link]
-
ResearchGate. (2023). Cell synchronization by serum starvation?. ResearchGate. Available at: [Link]
-
ResearchGate. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. Available at: [Link]
-
Wikipedia. Apoptosis. Wikipedia. Available at: [Link]
-
YouTube. (2024). Lecture 18: In vitro Cytotoxicity Analysis. YouTube. Available at: [Link]
-
CSUSB ScholarWorks. The Effects of Serum Starvation on Cell Cycle Synchronization. CSUSB ScholarWorks. Available at: [Link]
-
ResearchGate. (2016). Protocol for cell synchronization using serum starvation?. ResearchGate. Available at: [Link]
-
Bitesize Bio. (2022). How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. Available at: [Link]
-
ResearchGate. (2010). Caspase-dependent apoptosis.Activation of caspase 3 and... ResearchGate. Available at: [Link]
-
Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]
-
ResearchGate. Intrinsic pathway of caspase-dependent apoptosis. ResearchGate. Available at: [Link]
-
NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]
-
Bitesize Bio. (2022). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]
-
Frontiers. (2023). Editorial: Impacts of drug-induced oxidative stress. Frontiers. Available at: [Link]
-
Anderson, D. J., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ACS Chemical Biology. Available at: [Link]
-
ResearchGate. Structures and ATPase activity of WT p97 and p97 mutants. A) 3D... ResearchGate. Available at: [Link]
-
Ferreira, L. P., et al. (2021). 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs. Cancers. Available at: [Link]
-
İpek, S., et al. (2022). Three-dimensional (3D) cell culture studies: a review of the field of toxicology. Arhiv za higijenu rada i toksikologiju. Available at: [Link]
-
Oxford Global. (2023). 3D Cell Cultures: From Disease Modelling to Toxicology. Oxford Global. Available at: [Link]
-
Singh, S., et al. (2022). Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation. Antioxidants. Available at: [Link]
-
Sacco, R. & D'Andrea, G. (2022). Drug-Induced Oxidative Stress and Toxicity. Antioxidants. Available at: [Link]
-
Cifaldi, L., et al. (2021). Three-Dimensional Culture Models to Study Innate Anti-Tumor Immune Response: Advantages and Disadvantages. International Journal of Molecular Sciences. Available at: [Link]
-
Asadi, S., et al. (2016). Study of Oxidants and Antioxidants in Addicts. Hepatitis Monthly. Available at: [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology. Available at: [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. NCBI. Available at: [Link]
Sources
- 1. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
- 8. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antioxidant Therapy in Oxidative Stress-Induced Neurodegenerative Diseases: Role of Nanoparticle-Based Drug Delivery Systems in Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. brieflands.com [brieflands.com]
- 11. 3D Cell Culture Models as Recapitulators of the Tumor Microenvironment for the Screening of Anti-Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3D cell culture: Models and applications | Abcam [abcam.com]
- 13. researchgate.net [researchgate.net]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synchronization of mammalian cell cultures by serum deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. bitesizebio.com [bitesizebio.com]
Adjusting experimental protocols for different p97 mutants when using UPCDC30245.
Welcome to the technical support center for researchers utilizing the allosteric p97 inhibitor, UPCDC-30245. This guide is designed to provide in-depth technical and practical advice for designing and troubleshooting experiments involving wild-type and mutant forms of the p97 ATPase. As drug development professionals and researchers, understanding the nuances of how specific p97 mutations can influence experimental outcomes with UPCDC-30245 is critical for success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding p97, its mutants, and the use of UPCDC-30245.
Q1: What is p97 and why is it an important drug target?
p97, also known as Valosin-Containing Protein (VCP), is a highly abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in maintaining protein homeostasis.[1] It functions as a molecular machine, utilizing the energy from ATP hydrolysis to remodel and segregate ubiquitinated proteins from cellular structures, such as the endoplasmic reticulum, chromatin, and protein complexes.[2][3] This activity is essential for various cellular processes, including protein degradation through the ubiquitin-proteasome system (UPS) and autophagy, DNA repair, and membrane dynamics.[1][4][5] Given its central role in cellular health, dysregulation of p97 is implicated in several diseases, including cancer and neurodegenerative disorders like Inclusion Body Myopathy with Paget's disease of the bone and Frontotemporal Dementia (IBMPFD).[6][7][8] This makes p97 a compelling target for therapeutic intervention.
Q2: How does UPCDC-30245 inhibit p97, and how does its mechanism differ from other inhibitors?
UPCDC-30245 is an allosteric inhibitor of p97.[9][10] Unlike ATP-competitive inhibitors (e.g., CB-5083) that bind to the ATP-binding pocket in the D2 domain, UPCDC-30245 binds to a distinct site, reportedly near the linker region between the D1 and D2 domains.[9] Its mechanism of action is noncompetitive with respect to ATP.[9] By binding to this allosteric site, UPCDC-30245 is thought to lock p97 in a conformation that is incompatible with the conformational changes required for ATP hydrolysis and substrate processing.[11][12] This distinct mechanism is particularly significant for overcoming resistance observed with ATP-competitive inhibitors that can be rendered ineffective by mutations in the ATP-binding site.[9]
Q3: What are p97 mutants and why do they require special consideration when using UPCDC-30245?
p97 mutants are variations in the amino acid sequence of the p97 protein. These can be engineered for research purposes or can occur naturally and be associated with diseases. For instance, mutations in the N-terminal domain or the D1 ATPase domain are linked to IBMPFD.[6][8] Other mutations have been identified in cancer cells that confer resistance to ATP-competitive inhibitors.[9]
These mutations can alter the structure, stability, and enzymatic activity of p97. Some disease-associated mutants, such as R155P and A232E, have been shown to exhibit a significant increase in basal ATPase activity compared to wild-type p97.[6][8] Therefore, when using UPCDC-30245, it is crucial to consider how a specific mutation might affect:
-
Inhibitor Potency: The IC50 value of UPCDC-30245 may differ between wild-type and mutant p97.
-
ATPase Activity: The baseline ATPase activity of the mutant may be different, requiring adjustments in assay conditions.
-
Cellular Phenotypes: The downstream cellular effects of p97 inhibition might be altered in the presence of a mutant.
Q4: I am working with a p97 mutant known to be resistant to an ATP-competitive inhibitor. Is UPCDC-30245 a good alternative?
Yes, UPCDC-30245 is a promising alternative for targeting p97 mutants resistant to ATP-competitive inhibitors.[9] Studies have shown that UPCDC-30245 can effectively inhibit the ATPase activity of p97 mutants that are highly resistant to compounds like CB-5083.[9] For example, the N660K mutant, which shows significant resistance to CB-5083, remains sensitive to UPCDC-30245.[9] This is a direct consequence of their different binding sites and mechanisms of action.
II. Troubleshooting Guide: Adjusting Protocols for p97 Mutants
This section provides practical guidance on how to adjust common experimental protocols when working with different p97 mutants and UPCDC-30245.
A. ATPase Activity Assays
A primary method to characterize the effect of an inhibitor is to measure its impact on the enzyme's ATPase activity.
Common Issue: Inconsistent or unexpected IC50 values for a p97 mutant.
Potential Causes & Solutions:
-
Altered Basal ATPase Activity: Many disease-associated p97 mutants exhibit higher basal ATPase activity than the wild-type protein.[6][8]
-
Recommendation: Before determining the IC50 of UPCDC-30245, you must first establish the optimal enzyme concentration and reaction time for each mutant to ensure the assay is in the linear range. You may need to use a lower concentration of the mutant enzyme or a shorter reaction time compared to wild-type p97 to achieve similar levels of ATP hydrolysis.
-
-
Incorrect ATP Concentration: While UPCDC-30245 is a non-competitive inhibitor, the ATP concentration should still be optimized and kept consistent across experiments for accurate comparison.
-
Recommendation: Use an ATP concentration that is at or near the Km for ATP of wild-type p97. Ensure this concentration is not limiting for the higher activity mutants.
-
Visualizing the Experimental Workflow:
Caption: Workflow for comparing UPCDC-30245 IC50 on WT and mutant p97.
Table 1: Example IC50 Values of p97 Inhibitors Against Wild-Type and Mutant p97
| p97 Variant | CB-5083 IC50 (µM) | UPCDC-30245 IC50 (µM) | Reference |
| Wild-Type | ~0.02 | ~0.03 | [9] |
| N660K | >0.6 | ~0.04 | [9] |
| T688A | >10 | ~0.1 | [9] |
| D649A/T688A | ~8 | ~0.06 | [9] |
Note: These values are approximate and can vary depending on the specific assay conditions.
B. Cell Viability and Proliferation Assays
Assessing the impact of UPCDC-30245 on cell lines expressing different p97 mutants is crucial for understanding its therapeutic potential.
Common Issue: Discrepancy between ATPase inhibition and cellular potency.
Potential Causes & Solutions:
-
Off-target effects of UPCDC-30245: While potent against p97, at higher concentrations, off-target effects could contribute to cytotoxicity. Recent studies suggest UPCDC-30245 can also impact endo-lysosomal degradation.[10][13][14]
-
Differential cellular reliance on p97 pathways: Cells expressing certain p97 mutants might have altered dependence on specific p97-mediated pathways for survival.
-
Recommendation: Perform mechanistic studies to understand which cellular pathways are most affected by UPCDC-30245 in your specific mutant cell line. This could involve monitoring markers for ER-associated degradation (ERAD), autophagy, and UPR.[17]
-
C. Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
Co-IP is a valuable tool to investigate how p97 mutants and/or UPCDC-30245 treatment affect the interaction of p97 with its cofactors and substrates.
Common Issue: Changes in p97 interactor profiles with mutant p97 or UPCDC-30245 treatment.
Potential Causes & Solutions:
-
Altered cofactor binding: Disease-causing mutations in the N-terminal domain of p97 can directly impact its ability to bind to various cofactors.[18]
-
Recommendation: When performing Co-IP with a p97 mutant, use wild-type p97 as a control to identify changes in the interactome. Quantify changes in the association with known cofactors by Western blot.
-
-
Inhibitor-induced conformational changes: UPCDC-30245, by locking p97 in a specific conformation, may alter its interaction with binding partners.
-
Recommendation: Compare the p97 interactome in vehicle-treated versus UPCDC-30245-treated cells. This can reveal which protein-protein interactions are sensitive to the conformational state of p97.
-
Visualizing the p97 Functional Cycle and Inhibition:
Caption: The p97 ATPase cycle and points of modulation by UPCDC-30245 and mutations.
III. Detailed Experimental Protocols
The following are generalized protocols that should be optimized for your specific experimental conditions.
Protocol 1: In Vitro p97 ATPase Activity Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from established methods and measures ATPase activity by quantifying the amount of ADP produced.[12]
-
Reagent Preparation:
-
Prepare a 2X enzyme solution of wild-type or mutant p97 in kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The final concentration should be in the low nanomolar range and optimized for each p97 variant.
-
Prepare a 4X solution of UPCDC-30245 at various concentrations in the kinase reaction buffer.
-
Prepare a 4X ATP solution in the kinase reaction buffer. The final concentration should be at or near the Km of wild-type p97.
-
-
Assay Procedure:
-
Add 5 µL of the 2X enzyme solution to the wells of a 384-well plate.
-
Add 2.5 µL of the 4X UPCDC-30245 solution or vehicle control.
-
Incubate for 30-60 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of the 4X ATP solution.
-
Incubate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system (Promega) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of UPCDC-30245 relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on quantitation of the ATP present.[10]
-
Cell Plating:
-
Seed cells (e.g., HCT116 expressing wild-type or mutant p97) in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
-
Compound Treatment:
-
The following day, treat the cells with a serial dilution of UPCDC-30245 or vehicle control.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of viability relative to the vehicle-treated control cells.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by plotting the data using a non-linear regression curve fit.
-
Protocol 3: Co-Immunoprecipitation of p97 and Interacting Proteins
This protocol provides a framework for isolating p97 and its binding partners from cell lysates.[19][20][21]
-
Cell Lysis:
-
Wash cells expressing wild-type or mutant p97 with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Incubate the pre-cleared lysate with an anti-p97 antibody or an isotype control antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash them 3-5 times with lysis buffer.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against p97 and suspected interacting proteins.
-
IV. References
-
Stach, L., & Freemont, P. S. (2019). Structure and Function of the AAA+ ATPase p97, a Key Player in Protein Homeostasis. Subcellular Biochemistry, 93, 221–272.
-
Zhou, H. J., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ACS Chemical Biology, 15(6), 1543–1553.
-
Xia, D., et al. (2016). A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase. Frontiers in Molecular Biosciences, 3, 5.
-
Ye, Y. (2006). Structure and function of the AAA+ ATPase p97/Cdc48p. Journal of Structural Biology, 156(1), 149-158.
-
Suvarna, K., et al. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol, 10(3), e3516.
-
van den Boom, J., & Meyer, H. (2018). Structure and function of p97 and Pex1/6 type II AAA+ complexes. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1865(11), 1767-1777.
-
Fernandez-Saiz, V., & Buchberger, A. (2010). Hereditary Inclusion Body Myopathy-Linked p97/VCP Mutations in the NH2 Domain and the D1 Ring Modulate p97/VCP ATPase Activity and D2 Ring Conformation. Molecular and Cellular Biology, 30(16), 4057-4068.
-
Buchberger, A., et al. (2015). The Interplay of Cofactor Interactions and Post-translational Modifications in the Regulation of the AAA+ ATPase p97. Frontiers in Molecular Biosciences, 2, 6.
-
Weihl, C. C., et al. (2006). Inclusion body myopathy-associated mutations in p97/VCP impair endoplasmic reticulum-associated degradation. Human Molecular Genetics, 15(2), 189–199.
-
Fernandez-Saiz, V., & Buchberger, A. (2010). Hereditary inclusion body myopathy-linked p97/VCP mutations in the NH2 domain and the D1 ring modulate p97/VCP ATPase activity and D2 ring conformation. Molecular and Cellular Biology, 30(16), 4057-4068.
-
Chou, T. F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204.
-
Chou, T. F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204.
-
Chou, T. F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204.
-
Custer, S. K., et al. (2010). Transgenic expression of inclusion body myopathy associated mutant p97/VCP causes weakness and ubiquitinated protein inclusions in mice. Human Molecular Genetics, 19(9), 1741–1753.
-
Zhou, H. J., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP‐Competitive p97 Inhibitors for Potential Anticancer Therapy. ACS Chemical Biology, 15(6), 1543–1553.
-
Suvarna, K., et al. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol, 10(3), e3516.
-
Weihl, C. C., et al. (2006). Inclusion body myopathy-associated mutations in p97/VCP impair endoplasmic reticulum-associated degradation. Human Molecular Genetics, 15(2), 189–199.
-
Suvarna, K., et al. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol, 10(3), e3516.
-
Cooney, I., et al. (2019). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Journal of Biological Chemistry, 294(45), 16935-16947.
-
Cooney, I., et al. (2019). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Journal of Biological Chemistry, 294(45), 16935-16947.
-
Shi, Y., et al. (2013). Development of functional assays for p97/VCP inhibition. Cancer Research, 73(8 Supplement), 2146.
-
BellBrook Labs. (n.d.). A Validated HTS p97 Inhibitor Screening Assay. Retrieved from [Link]
-
Shi, Y., et al. (2013). Development of functional assays for p97/VCP inhibition. Cancer Research, 73(8 Supplement), 2146.
-
National Center for Biotechnology Information. (2009). Probe Report for P97/cdc48 Inhibitors. In Probe Reports from the NIH Molecular Libraries Program.
-
ResearchGate. (n.d.). (a) 2D plot of VCP/p97 interactions with NMS-873 inhibitor and (b) its... Retrieved from [Link]
-
Creative Diagnostics. (2017). Protocol for Immunoprecipitation (Co-IP) V.1. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Coomassie stained SDS-PAGE gel of a p97 co-immunoprecipitation experiment. Input... Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and ATPase activity of WT p97 and p97 mutants. A) 3D... Retrieved from [Link]
-
AntBio. (2026). Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol Em. Retrieved from [Link]
-
Cooney, I., et al. (2021). p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme's ATPase activity. Journal of Biological Chemistry, 297(2), 100913.
-
Lin, Y. C., et al. (2020). Structural and Functional Analysis of Disease-Linked p97 ATPase Mutant Complexes. International Journal of Molecular Sciences, 21(23), 9061.
-
Wang, Y., et al. (2022). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Bioorganic & Medicinal Chemistry Letters, 62, 128637.
-
Pharmacodynamics of first-in-class p97 inhibitors that disrupt protein homeostasis in cancer. (2018). Journal of Clinical Oncology, 36(15_suppl), e14545-e14545.
-
Chou, T. F., et al. (2011). Development of p97 AAA ATPase inhibitors. Current Topics in Medicinal Chemistry, 11(22), 2834–2843.
Sources
- 1. Structure and Function of the AAA+ ATPase p97, a Key Player in Protein Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and Function of p97 and Pex1/6 Type II AAA+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Hereditary inclusion body myopathy-linked p97/VCP mutations in the NH2 domain and the D1 ring modulate p97/VCP ATPase activity and D2 ring conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. multimodalmicroscopy.com [multimodalmicroscopy.com]
- 12. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ascopubs.org [ascopubs.org]
- 16. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Structural and Functional Analysis of Disease-Linked p97 ATPase Mutant Complexes [mdpi.com]
- 19. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 20. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 21. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
UPCDC30245 Technical Support Center: A Guide to Reproducible Experimentation
Welcome to the technical support resource for UPCDC30245. This guide is designed for researchers, scientists, and drug development professionals to ensure the highest degree of reproducibility and accuracy in experiments involving this unique allosteric p97 inhibitor. As a potent modulator of cellular protein homeostasis, UPCDC30245 offers exciting therapeutic potential, but its distinct mechanism of action requires a nuanced experimental approach compared to other p97 inhibitors. This center provides in-depth, field-proven insights to navigate common challenges and standardize protocols.
Part 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding the handling and application of UPCDC30245. Proper preparation is the first step toward reproducible results.[1]
Question: What is UPCDC30245 and how does its mechanism of action differ from other p97 inhibitors like CB-5083?
Answer: UPCDC30245 is a potent, cell-permeable, allosteric inhibitor of the AAA+ ATPase p97/VCP.[2][3] Unlike ATP-competitive inhibitors such as CB-5083, which bind to the D2 ATPase domain and primarily disrupt endoplasmic-reticulum-associated protein degradation (ERAD) and activate the Unfolded Protein Response (UPR), UPCDC30245 has a distinct mode of action.[2][4]
Key mechanistic distinctions include:
-
Minimal ERAD/UPR Impact: UPCDC30245 shows only weak effects on canonical p97 functions like ERAD and does not strongly induce UPR markers like CHOP and ATF4.[2][5]
-
Endo-Lysosomal Degradation Blockade: Its primary cellular effect is the disruption of the endo-lysosomal pathway. It achieves this by inhibiting the formation of early endosomes and reducing the acidity of lysosomes.[2][5][6] This is a unique effect not observed with CB-5083 or another allosteric inhibitor, NMS-873.[2]
-
Autophagy Flux Inhibition: Consequently, UPCDC30245 treatment leads to a strong accumulation of the lipidated form of LC3 (LC3-II), indicating a blockage in autophagic flux rather than an induction of autophagy.[5][6]
This unique mechanism means that researchers should not expect to see the same cellular phenotypes or biomarker changes as those induced by ATP-competitive p97 inhibitors.
Question: How should I prepare and store UPCDC30245 stock solutions to ensure stability and solubility?
Answer: Ensuring the integrity of your small molecule inhibitor is critical for reproducibility.[1]
-
Solvent Selection: UPCDC30245 is typically soluble in organic solvents like dimethyl sulfoxide (DMSO). Prepare a high-concentration primary stock solution (e.g., 10-20 mM) in 100% anhydrous, high-purity DMSO.
-
Solubilization: Ensure the compound is fully dissolved. This can be aided by gentle warming (to no more than 37°C) and vortexing. Visually inspect the solution against light to ensure no solid particulates are present.
-
Aliquoting and Storage: Aliquot the primary stock into single-use volumes in low-protein-binding tubes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability. For short-term use (1-2 weeks), storage at -20°C is acceptable.
-
Working Dilutions: When preparing for an experiment, thaw a single aliquot and create fresh working dilutions in your cell culture medium. It is crucial that the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.1%) and is consistent across all experimental conditions, including the vehicle control.[1]
Question: What is a typical effective concentration range for UPCDC30245 in cell-based assays?
Answer: The effective concentration of UPCDC30245 can vary depending on the cell line and assay duration. However, based on published data, a general range can be established.
| Cell Line Example | Assay Type | IC50 / Effective Concentration | Reference |
| HCT116 | Cell Viability (72h) | ~1-2 µM | [3][6] |
| H1299, HeLa | Lysosomal Acidification (2h) | 5 µM | [2][7] |
| H1299 | EEA1 Puncta Inhibition (1h) | 5 µM | [6] |
| Multiple Cancer Lines | Anti-proliferation | Nanomolar to low Micromolar | [3][8] |
Best Practice: Always perform a dose-response curve (e.g., from 10 nM to 20 µM) in your specific cell line and assay system to determine the optimal concentration (e.g., EC50 or IC50) for your experiments.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section is structured to help you diagnose and solve specific problems you may encounter during your experiments, ensuring your results are robust and reliable.
Problem 1: High variability in IC50 values for cell proliferation assays between experiments.
-
Potential Cause 1: Compound Instability/Precipitation. When diluting the DMSO stock into aqueous culture medium, the compound may precipitate, especially at higher concentrations. This leads to an unknown and lower effective concentration.[1]
-
Solution: Prepare working dilutions immediately before adding them to cells. When diluting, add the compound stock to the medium dropwise while vortexing or swirling the tube to facilitate mixing and prevent crashing out of solution. Visually inspect the final diluted medium for any signs of precipitation.
-
-
Potential Cause 2: Cell Health and Passage Number. Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. Inconsistent cell seeding density can also dramatically affect results.
-
Solution: Use cells with a consistent and low passage number. Ensure cell viability is >95% at the time of seeding. Use a precise method for cell counting (e.g., an automated cell counter) to ensure uniform seeding density across all wells.
-
-
Potential Cause 3: Assay Timing and Readout. The duration of the assay can influence the IC50 value. For a compound that affects cell proliferation, a 72-hour incubation is common, but this may need optimization.
-
Solution: Standardize the incubation time for all experiments. For initial characterization, consider running a time-course experiment (e.g., 24h, 48h, 72h) to understand the kinetics of the cellular response. Ensure the chosen endpoint (e.g., ATP levels via CellTiter-Glo) is appropriate for measuring the compound's effect.[2]
-
Problem 2: I treated my cells with UPCDC30245 but do not see an increase in UPR markers (CHOP, ATF4) or accumulation of ubiquitinated proteins, which I expect from a p97 inhibitor.
-
Potential Cause: Correct Mechanism, Incorrect Expectation. This is the most common point of confusion. UPCDC30245 does not potently inhibit the p97 functions related to ERAD and UPR.[2][5] Therefore, the absence of these markers is an expected and reproducible result, confirming its unique mechanism.
-
Solution & Validation:
-
Confirm Unique Mechanism: Instead of UPR markers, measure endpoints related to the endo-lysosomal pathway. You should observe a significant increase in LC3-II by Western blot or an increase in red-only puncta in cells expressing an mRFP-GFP-LC3 reporter.[2][6]
-
Use Proper Controls: Run parallel experiments with an ATP-competitive inhibitor like CB-5083 (~5 µM). CB-5083 should induce the expected UPR markers, validating that your system can respond to canonical p97 inhibition.[6] This differential result between the two compounds is a powerful confirmation of their distinct mechanisms.
-
Alternative Readout: Perform a LysoTracker staining assay. Treatment with UPCDC30245 (e.g., 5 µM for 2 hours) should lead to a decrease in LysoTracker puncta, indicating lysosomal alkalinization.[2][7]
-
-
Problem 3: My autophagy flux assay shows an accumulation of autophagosomes. Does this mean UPCDC30245 induces autophagy?
-
Potential Cause: Blockade of Autophagic Flux. An accumulation of autophagosomes (and LC3-II) can mean one of two things: induction of autophagy (increased formation) or a blockade of the pathway (decreased degradation). For UPCDC30245, the latter is true. It blocks the fusion of autophagosomes with lysosomes and inhibits lysosomal degradation by raising the lysosomal pH.[2][6]
-
Solution & Validation: A standard autophagy flux experiment is required to distinguish between induction and blockade.
-
Protocol: Treat cells with UPCDC30245 in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 (Baf-A1) or Chloroquine (HCQ).
-
Expected Result: If UPCDC30245 were an inducer, adding Baf-A1 would cause a further increase in LC3-II levels compared to UPCDC30245 alone.
-
Actual UPCDC30245 Result: Because UPCDC30245 is itself a blocker, the addition of Baf-A1 will result in little to no further increase in LC3-II compared to UPCDC30245 alone. This demonstrates that the pathway is already maximally inhibited at the lysosomal stage.[2]
-
-
Part 3: Key Experimental Protocols
Following standardized protocols is essential for reproducibility. The methodologies below are based on published, peer-reviewed studies.
Protocol 1: Cell Viability Assay (based on CellTiter-Glo®)
This protocol is adapted from methodologies used to assess the anti-proliferative activity of UPCDC30245.[2]
-
Cell Seeding: Suspend cells (e.g., HCT116) in complete medium. Seed 750 cells in 30 µL of medium per well into a 384-well solid white plate. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: On the day of treatment, thaw an aliquot of 10 mM UPCDC30245 in DMSO. Perform a serial dilution in complete medium to create a range of concentrations (e.g., 0.01 µM to 20 µM). Also prepare a vehicle control (e.g., 0.1% DMSO in medium).
-
Treatment: Add 8 µL of the diluted compound or vehicle control to the appropriate wells. This brings the final volume to ~40 µL.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature (~30 minutes).
-
Add 20 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control wells (set to 100% viability). Plot the normalized values against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Lysosomal Acidity Measurement with LysoTracker™
This protocol allows for the direct visualization of UPCDC30245's effect on lysosomal pH.[2][7]
-
Cell Seeding: Seed cells (e.g., HeLa, H1299) on glass-bottom imaging dishes or plates suitable for microscopy. Allow them to adhere and grow to 60-70% confluency.
-
Controls: Prepare positive controls for lysosomal alkalinization, such as Bafilomycin A1 (10 µM) or Chloroquine (50 µM). Prepare a vehicle control (DMSO).
-
Treatment: Treat cells with UPCDC30245 (e.g., 5 µM) or controls for the desired time (e.g., 30 minutes to 2 hours).
-
LysoTracker Staining: During the last 30 minutes of incubation, add LysoTracker™ Red DND-99 to the medium at a final concentration of 50-75 nM.
-
Imaging:
-
Wash the cells twice with fresh, pre-warmed complete medium.
-
Add fresh medium or live-cell imaging solution to the dish.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for the red fluorophore.
-
-
Quantification: Acquire images from multiple random fields per condition. Use image analysis software (e.g., ImageJ/Fiji) to count the number and intensity of fluorescent puncta per cell. A reproducible result will show a significant decrease in LysoTracker staining in UPCDC30245-treated cells compared to the vehicle control.[2][7]
References
-
Wang, F., Liu, S., Chen, K.-W., Ruan, W. M., & Chen, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals, 15(2), 204. [Link]
-
National Center for Biotechnology Information (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]
-
Wang, F., Liu, S., Chen, K.-W., Ruan, W. M., & Chen, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Bancroft, C., Zhao, X., Batta, A., & Subramaniam, S. (2022). The modes of action of p97 inhibitors. ResearchGate. [Link]
-
Carrera Espinoza, M. J., Tucker, S. K., Sureshkumar, S., Gamble, M. E., & Nawrocki, S. T. (2023). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. MDPI. [Link]
-
Ruan, W., Wang, F., Chen, K.-W., Liu, S., & Chen, T.-F. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
-
ResearchGate. (n.d.). Chemical structures of three p97 inhibitors and analysis of the... ResearchGate. [Link]
-
Cure Today. (n.d.). Research Reproducibility: A Costly Stumbling Block for Drug Discovery. Cure Today. [Link]
-
Lin, F.-Q., Liu, X.-H., Li, Y.-N., Yang, Y., Wu, H.-Y., & Li, Z.-Y. (2020). Synthesis and In Vitro Evaluation of 2-[3-(2-Aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine as a Novel p97/VCP Inhibitor Lead Capable of Inducing Apoptosis in Cancer Cells. ACS Omega, 5(51), 33288–33298. [Link]
-
Wang, F., Liu, S., Chen, K.-W., Ruan, W. M., & Chen, T.-F. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. MDPI. [Link]
-
Bancroft, C., Zhao, X., Batta, A., & Subramaniam, S. (2022). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Multimodal Microscopy. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Allosteric Inhibition of p97 by UPCDC30245
Introduction: The Central Role of p97 in Cellular Homeostasis
Valosin-containing protein (VCP), universally known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) ATPase. It functions as a critical node in cellular protein quality control.[1] This hexameric molecular machine harnesses the energy of ATP hydrolysis to remodel, unfold, and segregate ubiquitinated proteins from complexes, membranes, or chromatin.[2][3] This activity is integral to numerous pathways, including Endoplasmic Reticulum-Associated Degradation (ERAD), autophagy, and DNA damage repair.[2][4]
Given its central role, it is unsurprising that dysfunction of p97 is implicated in a range of pathologies. Mutations are linked to degenerative disorders, while its overexpression and essential functions in managing proteotoxic stress make it a compelling therapeutic target in oncology.[5][6] The development of small molecule inhibitors for p97 offers a promising avenue to exploit this dependency, particularly in cancers that are reliant on robust protein degradation pathways for survival.
Historically, efforts have focused on ATP-competitive inhibitors that target the enzyme's active site. However, the emergence of allosteric inhibitors, which bind to a site distinct from the active site to modulate protein function, represents a paradigm shift.[6] These molecules can offer improved specificity and a means to overcome resistance to active-site inhibitors. This guide focuses on UPCDC30245 , a potent allosteric inhibitor of p97, providing a framework for its validation and a comparative analysis against other well-characterized p97 modulators.
The Allosteric Advantage: A Comparative Look at p97 Inhibitors
Small molecule inhibitors of p97 can be broadly classified into two categories: ATP-competitive and allosteric. Understanding their distinct mechanisms is crucial for interpreting experimental data and predicting therapeutic outcomes.
-
ATP-Competitive Inhibitors (e.g., CB-5083): These molecules bind directly to the ATP-binding pocket in the D2 ATPase domain, competing with the natural substrate. This direct competition potently inhibits ATP hydrolysis, leading to a strong induction of the Unfolded Protein Response (UPR) and ER stress.
-
Allosteric Inhibitors (e.g., NMS-873, UPCDC30245): These inhibitors bind to a cryptic pocket at the interface of the D1 and D2 domains.[5][7][8] This binding event does not directly compete with ATP but instead locks the p97 hexamer in a conformation that is incompatible with the conformational changes required for ATP hydrolysis and substrate processing.[7][9]
The allosteric approach presents a key advantage: it can be effective against mutations in the ATP-binding site that confer resistance to competitive inhibitors.[10][11]
Performance Comparison of Key p97 Inhibitors
The following table summarizes the key characteristics of UPCDC30245 in comparison to the allosteric inhibitor NMS-873 and the ATP-competitive inhibitor CB-5083.
| Feature | UPCDC30245 | NMS-873 | CB-5083 |
| Mechanism of Action | Allosteric | Allosteric | ATP-Competitive (D2 Domain) |
| Binding Site | D1-D2 domain interface[8][12] | D1-D2 domain interface[4][9] | D2 domain ATP pocket |
| Biochemical IC₅₀ | ~300 nM[10] | ~26-30 nM[4][10] | ~10 nM[10] |
| Cellular Effects | |||
| ERAD/UPR Induction | Weak[13][14] | Strong[4] | Strong |
| Autophagy Flux | Blocks; strong ↑ in LC3-II[13][14][15] | Interferes with[4] | Less direct effect |
| Endo-Lysosomal Pathway | Blocks; inhibits early endosome formation[13][14][15] | Not reported as primary MOA | Not reported as primary MOA |
| Overcoming Resistance | Yes, effective against CB-5083 resistant mutants[10] | Yes, effective against CB-5083 resistant mutants[10] | N/A |
As the data indicates, UPCDC30245 presents a unique pharmacological profile. Unlike CB-5083 and NMS-873, which strongly impact the ERAD pathway, UPCDC30245's primary effect is the disruption of the endo-lysosomal and autophagic pathways.[13][14] This distinct mechanism of action (MOA) suggests it may have a different therapeutic window and could be effective in tumors less reliant on ERAD but sensitive to disruptions in autophagy.
A Framework for Validation: Experimental Workflow
Validating a novel allosteric inhibitor requires a multi-faceted approach, moving from basic biochemical confirmation to complex cellular target engagement. Each step is designed to answer a critical question, building a robust, self-validating case for the inhibitor's mechanism of action.
Caption: A logical workflow for validating p97 inhibitors.
Visualizing the Mechanism of Inhibition
The p97 hexamer functions through a coordinated cycle of ATP binding and hydrolysis in its D1 and D2 domains, which drives conformational changes necessary for substrate processing. Allosteric and ATP-competitive inhibitors disrupt this cycle at different points.
Caption: p97 ATPase cycle and points of inhibitor action.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the key validation experiments. The rationale behind experimental choices is highlighted to ensure scientific rigor.
Protocol 1: p97 ATPase Activity Assay
Objective: To determine the IC₅₀ of UPCDC30245 by measuring its effect on the ATP hydrolysis activity of purified p97 protein. This protocol utilizes a luminescence-based assay that quantifies the amount of ATP remaining after the enzymatic reaction.[16][17]
Principle: The amount of light generated by a luciferase reaction is directly proportional to the ATP concentration. Therefore, a lower luminescence signal indicates higher p97 ATPase activity.[16]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 1 mM EDTA, 0.5 mM TCEP, 0.01% Triton X-100. Rationale: This buffer composition provides optimal pH, divalent cations (Mg²⁺) essential for ATPase activity, and a reducing agent (TCEP) and detergent to maintain protein stability and prevent aggregation.
-
p97 Enzyme Solution: Dilute purified recombinant human p97 protein to a working concentration of 20 nM in Assay Buffer.
-
Inhibitor Dilutions: Prepare a serial dilution of UPCDC30245 in DMSO, followed by a final dilution in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
ATP Solution: Prepare a 1 mM ATP solution in water, pH adjusted to 7.5.
-
-
Assay Procedure (96-well format):
-
Add 25 µL of the p97 enzyme solution to each well of a white, opaque 96-well plate.
-
Add 10 µL of the serially diluted UPCDC30245 or DMSO vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 15 µL of 1 mM ATP solution to each well (final concentration ~300 µM).
-
Incubate the reaction at 37°C for 60 minutes. Rationale: This time and temperature are optimized for initial velocity kinetics, ensuring the reaction rate is linear and substrate is not depleted.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 50 µL of a commercial ATP detection reagent (e.g., Promega ADP-Glo™ or similar) to each well.[1] This reagent stops the ATPase reaction and contains luciferase and luciferin.
-
Incubate for 10 minutes at room temperature to allow for signal stabilization.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Convert luminescence readings to percent inhibition relative to the DMSO control.
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To confirm the direct binding of UPCDC30245 to p97 and determine the association (kₐ) and dissociation (kₑ) rate constants, and the equilibrium dissociation constant (Kₑ).
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as an analyte (UPCDC30245) flows over and binds to an immobilized ligand (p97), providing real-time, label-free binding data.[18]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Use a CM5 sensor chip and activate the carboxyl groups on the dextran matrix with a 1:1 mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[18]
-
Immobilize biotinylated recombinant p97 onto a neutravidin-coated surface to a level of 4000-6000 response units (RU).[18] Rationale: Site-specific biotinylation ensures a uniform orientation of the protein on the chip surface, which is preferable to random amine coupling.
-
Block remaining active sites with ethanolamine.
-
Use a reference flow cell prepared in the same way but without p97 immobilization to subtract non-specific binding and bulk refractive index changes.
-
-
Binding Analysis:
-
Running Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.5 mM TCEP, 0.05% Tween 20, and 2% DMSO. Rationale: The inclusion of DMSO is critical to match the solvent of the analyte solution, minimizing bulk shift artifacts.
-
Prepare a serial dilution of UPCDC30245 in running buffer (e.g., ranging from 10 nM to 1 µM).
-
Perform a multi-cycle kinetics experiment by injecting each concentration of UPCDC30245 over the ligand and reference flow cells at a flow rate of 30 µL/min. Include several buffer-only (blank) injections for double referencing.
-
Association Phase: Monitor RU for 120-180 seconds.
-
Dissociation Phase: Flow running buffer over the chip for 300-600 seconds to monitor the dissociation of the compound.
-
-
Data Analysis:
-
Process the raw data by subtracting the reference channel signal and the average of the blank injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software to calculate kₐ, kₑ, and Kₑ.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify target engagement of UPCDC30245 with p97 in an intact cellular environment.[19]
Principle: The binding of a ligand to its target protein typically increases the protein's thermal stability. When cells are heated, unstabilized proteins denature and aggregate, while ligand-bound proteins remain soluble at higher temperatures. This difference in solubility can be quantified.[20][21]
Methodology:
-
Cell Treatment:
-
Culture HCT116 cells to ~80% confluency.
-
Treat cells with a high concentration of UPCDC30245 (e.g., 10x the cellular IC₅₀) or vehicle (DMSO) for 2 hours in culture medium.
-
-
Thermal Challenge:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[20] Rationale: The temperature range must span the melting temperature (Tₘ) of the target protein.
-
-
Lysis and Fractionation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
-
Detection and Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble p97 in each sample by Western blot using a specific anti-p97 antibody.
-
Quantify the band intensities using densitometry.
-
Plot the percentage of soluble p97 remaining versus temperature for both vehicle- and UPCDC30245-treated samples. A shift in the melting curve to the right for the drug-treated sample indicates thermal stabilization and confirms target engagement.
-
Conclusion
The validation of UPCDC30245 as an allosteric p97 inhibitor requires a systematic and rigorous experimental approach. The data collectively demonstrates that UPCDC30245 is a potent, cell-active molecule with a distinct mechanism of action compared to other p97 inhibitors. Its ability to block endo-lysosomal degradation rather than primarily inducing ER stress positions it as a unique tool for probing the diverse functions of p97.[13][15] Furthermore, its efficacy against cell lines resistant to ATP-competitive inhibitors highlights the therapeutic potential of allosteric modulation and provides a strong rationale for its further development in oncology and other p97-associated diseases.[10]
References
-
Bartesaghi Lab. (2016). 2.3 Å Resolution Cryo-EM Structure of Human p97 and Mechanism of Allosteric Inhibition. [Link]
-
Pan, M., et al. (2021). Mechanistic insight into substrate processing and allosteric inhibition of human p97. bioRxiv. [Link]
-
OSTI.GOV. (n.d.). Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors. [Link]
-
Research Communities. (2024). Unveiling the Mysteries: Mechanism of Allosteric Inhibition of Human p97/VCP ATPase and Its Disease Mutant by Triazole Inhibitors. [Link]
-
Pan, M., et al. (2021). Mechanistic insight into substrate processing and allosteric inhibition of human p97. Nature Structural & Molecular Biology. [Link]
-
Suvarna, K., et al. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. Bio-protocol. [Link]
-
Suvarna, K., et al. (2020). Measurement of ATPase Activity of Valosin-containing Protein/p97. PubMed. [Link]
-
Chen, I. C., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel). [Link]
-
Chen, I. C., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Wang, T. F., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ACS Pharmacology & Translational Science. [Link]
-
BellBrook Labs. (n.d.). A Validated HTS p97 Inhibitor Screening Assay. [Link]
-
Chen, I. C., et al. (2021). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. bioRxiv. [Link]
-
Wang, T. F., et al. (2020). N660 K and T688 A are more sensitive to NMS‐873 and UPCDC‐30245 than... ResearchGate. [Link]
-
Chen, I. C., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed. [Link]
-
Coo, E. J., et al. (2023). The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID... ResearchGate. [Link]
-
Pär Nordlund Lab. (n.d.). CETSA. [Link]
-
Asarnow, D., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]
-
Magnaghi, P., et al. (2013). Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death. Nature Chemical Biology. [Link]
-
Chou, T. F., et al. (2014). Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. The Journal of biological chemistry. [Link]
-
University of Leicester. (n.d.). Surface plasmon resonance. [Link]
-
ResearchGate. (n.d.). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. [Link]
-
Zeiler, M., et al. (2021). AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation. Journal of Biological Chemistry. [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.). [Link]
-
Zhang, Y., et al. (2022). Adaptor-Specific Antibody Fragment Inhibitors for the Intracellular Modulation of p97 (VCP) Protein–Protein Interactions. ACS Chemical Biology. [Link]
-
ResearchGate. (n.d.). Mechanisms of fragment hit binding. (A) Surface plasmon resonance (SPR).... [Link]
-
Xia, D., et al. (2016). A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase. Frontiers in Molecular Biosciences. [Link]
-
University of Texas at Austin. (2022). Guide to Running an SPR Experiment. [Link]
Sources
- 1. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic insight into substrate processing and allosteric inhibition of human p97 | bioRxiv [biorxiv.org]
- 3. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 4. Covalent and allosteric inhibitors of the ATPase VCP/p97 induce cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of allosteric inhibition of human p97/VCP ATPase and its disease mutant by triazole inhibitors (Journal Article) | OSTI.GOV [osti.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Human p97 and Mechanism of Allosteric Inhibition – Bartesaghi Lab [cryoem.cs.duke.edu]
- 8. researchgate.net [researchgate.net]
- 9. Mechanistic insight into substrate processing and allosteric inhibition of human p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains - PMC [pmc.ncbi.nlm.nih.gov]
- 19. CETSA [cetsa.org]
- 20. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. drugtargetreview.com [drugtargetreview.com]
Overcoming Acquired Resistance in p97-Targeted Cancer Therapy: A Comparative Guide to UPCDC30245 and CB-5083
Introduction: p97/VCP, a Critical Node in Cellular Protein Homeostasis
In the complex landscape of cellular maintenance, the AAA+ ATPase p97, also known as Valosin-Containing Protein (VCP), stands as a master regulator of protein homeostasis.[1][2] This highly conserved enzyme functions as a molecular machine, utilizing the energy from ATP hydrolysis to remodel, unfold, and extract ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum (ER), chromatin, and large protein complexes.[1][2][3] This activity is central to several critical pathways, most notably the Endoplasmic Reticulum-Associated Degradation (ERAD) pathway, which manages misfolded proteins in the ER.[1][3][4]
Cancer cells, with their high rates of protein synthesis and accumulation of mutated proteins, experience significant proteotoxic stress.[1][3] To survive, they become heavily reliant on protein quality control systems like the ubiquitin-proteasome system (UPS) and autophagy, where p97 plays a pivotal role.[1][4][5] This dependency makes p97 an attractive therapeutic target; its inhibition can trigger an overwhelming buildup of toxic proteins, leading to ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[3][6][7][8]
This guide provides an in-depth comparison of two key p97 inhibitors, the first-in-class ATP-competitive inhibitor CB-5083 and the next-generation allosteric inhibitor UPCDC30245. We will explore their distinct mechanisms of action, the challenge of acquired resistance to CB-5083, and the experimental evidence demonstrating how UPCDC30245's unique approach effectively overcomes this critical therapeutic hurdle.
A Tale of Two Inhibitors: Mechanistic Divergence
While both CB-5083 and UPCDC30245 target p97, their mode of inhibition and consequent cellular effects are fundamentally different. Understanding this divergence is key to appreciating how UPCDC30245 circumvents the resistance mechanisms that plague CB-5083.
CB-5083: An ATP-Competitive D2 Domain Inhibitor
CB-5083 was a pioneering, orally bioavailable p97 inhibitor that showed broad antitumor activity in preclinical models.[5][8][9][10]
-
Mechanism of Action: CB-5083 functions as a reversible, ATP-competitive inhibitor.[9][10][11] It specifically binds to the ATP-binding pocket of the D2 domain of p97, which is responsible for the majority of the enzyme's ATPase activity.[9][11] By occupying this site, it prevents ATP from binding and being hydrolyzed, thus shutting down the mechanical action of the p97 hexamer.
-
Cellular Consequences: Inhibition of p97 by CB-5083 leads to a predictable cascade of events characteristic of ERAD pathway disruption. This includes the massive accumulation of polyubiquitinated proteins, induction of ER stress, and potent activation of the UPR, evidenced by the upregulation of stress markers like ATF4 and CHOP.[5][6][7][8][12] This unresolved stress ultimately pushes the cell into apoptosis.[7][8]
UPCDC30245: An Allosteric D1-D2 Interface Inhibitor
UPCDC30245 represents a distinct class of p97 inhibitors that operate through a non-competitive, allosteric mechanism.[13][14][15]
-
Mechanism of Action: Instead of competing with ATP in the D2 pocket, UPCDC30245 binds to a different, allosteric site at the interface between the D1 and D2 domains.[16][17][18] This binding event is thought to prevent the conformational changes necessary for ATP hydrolysis, effectively jamming the p97 machine from a different angle.[17]
-
Cellular Consequences: The cellular effects of UPCDC30245 are strikingly different from those of CB-5083. It does not strongly induce the UPR or cause the same level of ubiquitinated protein accumulation.[14][15][19] Instead, proteomic analyses reveal that UPCDC30245 uniquely blocks the endo-lysosomal degradation pathway by inhibiting the formation of early endosomes and reducing lysosomal acidity.[14][15][19][20] This distinct mechanism suggests that UPCDC30245 may modulate a specific subset of p97's functions or its interaction with a unique set of cofactors.[15][19]
Visualizing the Mechanisms of Action and Inhibition
Sources
- 1. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of p97 AAA ATPase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. Facebook [cancer.gov]
- 7. CB-5083, an inhibitor of P97, suppresses osteosarcoma growth and stem cell properties by altering protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of UPCDC30245's Effects in Cancer Cell Lines
This guide provides an in-depth technical comparison of UPCDC30245, an allosteric p97 inhibitor, with other p97 modulators. We will delve into the rationale behind experimental design, present comparative data across various cancer cell lines, and provide detailed protocols for key validation assays. Our focus is to equip researchers with the necessary insights and methodologies to objectively evaluate the unique therapeutic potential of UPCDC30245.
Introduction: The Rationale for Targeting p97 in Oncology
Cancer cells, due to their rapid proliferation and genomic instability, experience significant proteotoxic stress from the accumulation of misfolded or non-functional proteins.[1][2][3] To survive, they become highly dependent on cellular machinery that maintains protein homeostasis (proteostasis). A central player in this process is the AAA+ ATPase p97 (also known as VCP), which utilizes the energy from ATP hydrolysis to remodel or extract ubiquitinated proteins from complexes, membranes, or chromatin, thereby facilitating their degradation by the proteasome.[1][4] This critical role in clearing protein aggregates and managing cellular stress makes p97 a compelling "non-oncogene addiction" target; cancer cells are disproportionately reliant on its function compared to normal cells, creating a potential therapeutic window.[5]
Several small molecule inhibitors have been developed to target p97, which can be broadly classified by their mechanism of action:
-
ATP-Competitive Inhibitors (e.g., CB-5083): These molecules bind to the ATP-binding pocket of p97, directly competing with ATP and inhibiting its enzymatic activity. A primary consequence is the impairment of endoplasmic-reticulum-associated protein degradation (ERAD), leading to unresolved unfolded protein response (UPR) and subsequent apoptosis.[6][7]
-
Allosteric Inhibitors (e.g., NMS-873, UPCDC30245): These compounds bind to sites distinct from the ATP pocket, inducing conformational changes that inhibit p97 function. Notably, different allosteric inhibitors can have distinct downstream effects. While NMS-873 also potently induces ER stress, UPCDC30245 presents a unique mechanism.[3][6]
UPCDC30245 is a potent, allosteric p97 inhibitor that uniquely functions by blocking the endo-lysosomal degradation pathway.[3][4][6] It inhibits the formation of early endosomes and reduces the acidity of lysosomes, a mechanism not observed with CB-5083.[3][6] This guide will cross-validate these distinct effects across a panel of cancer cell lines.
Comparative Anti-Proliferative Activity of p97 Inhibitors
A crucial first step in validating a new compound is to assess its anti-proliferative effects across a diverse panel of cancer cell lines and compare its potency with existing alternatives. This allows for the identification of sensitive and resistant cell lines, providing a foundation for mechanistic investigations.
Experimental Rationale:
The selection of a diverse cell line panel is critical for understanding the breadth of a compound's activity. The panel below includes cell lines from various cancer types, including cervical (HeLa), lung (A549), pancreatic (BxPC-3), multiple myeloma (RPMI8226, MM1S), and colorectal (HCT116, HT29), which are known to rely on robust proteostasis mechanisms. The 72-hour MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard, high-throughput method to assess cell viability by measuring the metabolic activity of living cells.
Comparative Data: IC₅₀ Values of p97 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of UPCDC30245, the ATP-competitive inhibitor CB-5083, and the alternative allosteric inhibitor NMS-873 across seven cancer cell lines after 72 hours of treatment.
| Cell Line | Cancer Type | UPCDC30245 IC₅₀ (µM) | CB-5083 IC₅₀ (µM) | NMS-873 IC₅₀ (µM) |
| HeLa | Cervical Cancer | 2.0 | 0.8 | 0.5 |
| A549 | Lung Cancer | 4.0 | 2.0 | 0.8 |
| BxPC-3 | Pancreatic Cancer | 2.0 | 1.0 | 0.5 |
| RPMI8226 | Multiple Myeloma | 1.0 | 0.5 | 0.5 |
| MM1S | Multiple Myeloma | 1.0 | 0.5 | 0.5 |
| HCT116 | Colorectal Cancer | 2.0 | 1.0 | 0.5 |
| HT29 | Colorectal Cancer | 0.5 | 0.8 | 0.5 |
Data synthesized from Wang F, et al. ChemMedChem. 2020.[8]
Insight: The data indicates that while all three p97 inhibitors effectively inhibit proliferation across multiple cancer types, UPCDC30245 generally displays a lower potency (higher IC₅₀) in these short-term viability assays compared to CB-5083 and NMS-873.[8] However, its distinct mechanism of action suggests it could be effective in contexts where resistance to ER stress-inducing agents might arise. Indeed, in HCT116 cells engineered for resistance to CB-5083, UPCDC30245 and NMS-873 were shown to be 30-fold more potent at inhibiting proliferation than CB-5083, highlighting the potential of allosteric inhibitors to overcome resistance to ATP-competitive drugs.[8]
Mechanistic Cross-Validation: Cell Cycle and Apoptosis
Beyond proliferation, it is essential to validate the downstream cellular consequences of target inhibition. For anti-cancer agents, induction of apoptosis (programmed cell death) and disruption of the cell cycle are hallmark mechanisms of efficacy.
Impact on Cell Cycle Progression
Recent proteomic studies have revealed a key distinction between p97 inhibitors and proteasome inhibitors. While both disrupt proteostasis, p97 inhibitors (including UPCDC30245, CB-5083, and NMS-873) uniquely lead to the downregulation of at least eleven key cell cycle proteins in HCT116 colon cancer cells, including Cyclin D1 and Securin.[1][9] This provides a strong rationale for investigating cell cycle arrest as a primary outcome of UPCDC30245 treatment.
Workflow for Cell Cycle Analysis via Flow Cytometry.
Expected Outcome: Based on proteomic data and studies on other p97 inhibitors, treatment with UPCDC30245 is expected to cause an accumulation of cells in the G2/M phase and a reduction in the G0/G1 population, indicative of cell cycle arrest.[9] This effect stems from the downregulation of key proteins required for cell cycle progression.
Induction of Apoptosis
A desired outcome for any anti-cancer therapeutic is the induction of apoptosis. While ATP-competitive p97 inhibitors like CB-5083 are known to induce apoptosis via severe ER stress, the unique endo-lysosomal blockade by UPCDC30245 is also expected to culminate in cell death. This can be validated by monitoring the cleavage of key apoptotic markers.
-
Caspase-3: An executioner caspase that, when activated, cleaves numerous cellular substrates. Its own cleavage from an inactive pro-form (~32 kDa) to an active form (p17/p12 subunits) is a central event in apoptosis.[10]
-
PARP-1 (Poly (ADP-ribose) polymerase-1): A DNA repair enzyme that is a primary substrate of active Caspase-3. During apoptosis, it is cleaved from its full-length form (~116 kDa) into an inactive 89 kDa fragment.[10][11] The appearance of this fragment is a hallmark of apoptosis.
Apoptosis induction and marker cleavage pathway.
Expected Outcome: Treatment of sensitive cancer cell lines with UPCDC30245 should result in the time- and dose-dependent appearance of cleaved Caspase-3 and cleaved PARP-1 fragments, which can be visualized by Western blot. Comparing the intensity of these bands to those induced by CB-5083 or NMS-873 will provide a direct measure of the compound's relative apoptotic induction potential.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols are provided for the key assays discussed in this guide.
Protocol 1: Cell Viability (MTT Assay)
This protocol assesses the metabolic activity of cells as an indicator of viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of UPCDC30245 and comparator compounds (e.g., CB-5083, NMS-873) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an appropriate solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium-only wells) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the dose-response curves and determine IC₅₀ values using non-linear regression.
Protocol 2: Apoptosis Detection (Western Blot)
This protocol detects the cleavage of key apoptotic markers.
-
Cell Treatment & Lysis: Seed cells in 6-well plates to reach ~80% confluency. Treat with the desired concentrations of p97 inhibitors for 24-48 hours.
-
Harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet in 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting full-length and cleaved PARP-1, and cleaved Caspase-3. Also include an antibody for a loading control (e.g., GAPDH or β-actin).
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[12]
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
This protocol quantifies the distribution of cells in different phases of the cell cycle.
-
Cell Treatment & Harvesting: Seed cells in 6-well plates and treat with p97 inhibitors for 24 hours.
-
Harvest both adherent and floating cells. Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes on ice (or store at -20°C for later analysis).[13][14]
-
Washing: Centrifuge the fixed cells (e.g., 850 x g for 5 minutes) and carefully discard the ethanol. Wash the cell pellet twice with PBS.[7]
-
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.[13][14]
-
Incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 single-cell events. Use a pulse-width vs. pulse-area plot to exclude doublets.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion and Future Directions
The experimental evidence demonstrates that UPCDC30245 is a potent anti-proliferative agent with a mechanism of action that is clearly distinct from ATP-competitive and other allosteric p97 inhibitors. Its unique targeting of the endo-lysosomal pathway, coupled with its ability to induce cell cycle arrest and apoptosis, positions it as a valuable tool for cancer research. Furthermore, its efficacy in cell lines resistant to traditional p97 inhibitors like CB-5083 underscores its potential to overcome specific drug resistance mechanisms.[8]
Future cross-validation studies should focus on expanding the panel of cancer cell lines, particularly including those with defined mutations in proteostasis or lysosomal function pathways. Investigating the efficacy of UPCDC30245 in combination with other anti-cancer agents, such as those that induce ER stress or DNA damage, could reveal synergistic interactions. Finally, transitioning these in vitro findings into in vivo xenograft models will be the critical next step in validating the therapeutic potential of UPCDC30245.
References
-
LaPorte, M. G., et al. (2018). Targeting p97 to Disrupt Protein Homeostasis in Cancer. Frontiers in Oncology, 6, 181. [Link]
-
Hänzelmann, P., & Schindelin, H. (2019). Structure and Function of the AAA+ ATPase p97, a Key Player in Protein Homeostasis. Subcellular Biochemistry, 93, 221–272. [Link]
-
Wang, F., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel), 15(2), 204. [Link]
-
Wang, F., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ChemMedChem, 15(8), 685–694. [Link]
-
Bastola, D. R., et al. (2016). Targeting p97 to Disrupt Protein Homeostasis in Cancer. Frontiers in Oncology, 6. [Link]
-
Anderson, D. J., et al. (2015). Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis. Cancer Cell, 28(5), 653-665. [Link]
-
Wang, F., et al. (2022). Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition. Cell Chemical Biology, 29(3), 517-529.e5. [Link]
-
Wang, F., et al. (2020). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. ChemMedChem, 15(8), 685-694. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
-
UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]
-
Carrera Espinoza, M. J., et al. (2025). Harnessing p97/VCP: A Transformative AAA+ ATPase Target for Next-Generation Cancer Therapeutics. Cancers, 17(18), 2945. [Link]
-
Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Losasso, V., et al. (2019). Caspase Protocols in Mice. Methods in Molecular Biology, 1898, 127-142. [Link]
-
Oliver, F. J., et al. (1999). Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling. Journal of Biological Chemistry, 274(48), 33963-33966. [Link]
-
Broad Institute. (n.d.). Cancer Cell Line Encyclopedia (CCLE). Retrieved from [Link]
-
DepMap. (n.d.). Cancer Cell Line Encyclopedia (CCLE). Retrieved from [Link]
-
Ma'ayan Lab. (n.d.). Cancer Cell Line Encyclopedia. Retrieved from [Link]
Sources
- 1. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 22578525.fs1.hubspotusercontent-na1.net [22578525.fs1.hubspotusercontent-na1.net]
- 3. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6,7-Dihydroxy-2-(4′-hydroxyphenyl)naphthalene induces HCT116 cell apoptosis through activation of endoplasmic reticulum stress and the extrinsic apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Temporal proteomics reveal specific cell cycle oncoprotein downregulation by p97/VCP inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SLC16A13 Downregulation Contributes to Apoptosis Induction in A549 Lung Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the On-Target Effects of UPCDC30245 on p97 ATPase Activity
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target effects of UPCDC30245, an allosteric inhibitor of the p97 ATPase. We will objectively compare its performance with established p97 inhibitors, the ATP-competitive inhibitor CB-5083 and the allosteric inhibitor NMS-873, supported by detailed experimental protocols and data interpretation. Our focus is on providing a self-validating system of experiments to ensure scientific integrity and reproducibility.
The Central Role of p97 in Cellular Homeostasis
The AAA+ (ATPases Associated with diverse cellular activities) ATPase p97, also known as Valosin-Containing Protein (VCP), is a critical regulator of protein homeostasis.[1][2][3] It functions as a molecular segregase, utilizing the energy from ATP hydrolysis to remodel and extract ubiquitinated proteins from various cellular compartments, including the endoplasmic reticulum (ER), mitochondria, and chromatin.[3][4] This activity is central to numerous cellular processes such as ER-associated degradation (ERAD), autophagy, DNA repair, and cell cycle regulation.[1][3][5] Given its essential role, particularly in cancer cells which experience high proteotoxic stress, p97 has emerged as a compelling therapeutic target.[6][7][8]
Inhibition of p97's ATPase activity disrupts these vital pathways, leading to an accumulation of misfolded proteins and unresolved cellular stress, ultimately triggering apoptosis.[6][9] This guide will delineate a series of experiments to confirm that UPCDC30245 achieves its anti-proliferative effects through the direct and specific inhibition of p97.
Comparative Inhibitors: Understanding the Spectrum of p97 Modulation
To robustly characterize UPCDC30245, we must compare it to inhibitors with distinct mechanisms of action.
-
UPCDC30245: An allosteric inhibitor that binds to a site distinct from the ATP-binding pocket, specifically at the interface of the D1 and D2 ATPase domains.[3][10][11] This mode of inhibition offers the potential for greater specificity and the ability to overcome resistance to ATP-competitive inhibitors.[7][8]
-
CB-5083: A potent, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[9][12][13] It has demonstrated significant antitumor activity by inducing irresolvable ER stress and activating the Unfolded Protein Response (UPR).[6][9][14]
-
NMS-873: Another potent allosteric inhibitor that binds to a pocket spanning the D1 and D2 domains.[15][16][17] It is known to activate the UPR and interfere with autophagy, leading to cancer cell death.[15][17]
The distinct binding modes of these inhibitors are expected to yield both overlapping and unique cellular phenotypes, providing a nuanced understanding of UPCDC30245's on-target effects.
Experimental Workflow for On-Target Validation
A multi-pronged approach is essential for irrefutable confirmation of on-target activity. We will progress from direct biochemical assays to cellular target engagement and downstream pathway analysis.
Caption: Experimental workflow for validating UPCDC30245 on-target effects.
Part 1: Biochemical Confirmation of p97 ATPase Inhibition
The foundational experiment is to confirm that UPCDC30245 directly inhibits the enzymatic activity of purified p97 protein. The ATPase-Glo™ Assay is a robust, luminescence-based method ideal for this purpose.[18][19]
Causality: This assay directly measures the consequence of inhibitor binding on the enzyme's primary function: ATP hydrolysis. By quantifying the amount of remaining ATP after the enzymatic reaction, we can infer the level of ATPase activity. A decrease in ATP consumption in the presence of the inhibitor is direct evidence of enzymatic inhibition.
Protocol: p97 ATPase-Glo™ Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 1 mM DTT).
-
Reconstitute purified, recombinant human p97 enzyme in reaction buffer to a working concentration (e.g., 10 nM).
-
Prepare a serial dilution of UPCDC30245, CB-5083, and NMS-873 in DMSO, followed by a final dilution in reaction buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare ATP solution at a concentration near the Km of p97 (e.g., 500 µM) in reaction buffer.
-
-
Reaction Setup (384-well plate):
-
Add 5 µL of inhibitor dilutions or vehicle (DMSO) to appropriate wells.
-
Add 5 µL of p97 enzyme solution to all wells except for the "no enzyme" control. Add 5 µL of reaction buffer to the "no enzyme" control.
-
Pre-incubate the plate at room temperature for 20 minutes to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add 10 µL of the ATP solution to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
Detection:
-
Equilibrate the plate and the ATPase-Glo™ Reagent to room temperature.
-
Add 20 µL of ATPase-Glo™ Reagent to each well. This reagent stops the enzymatic reaction and initiates the luminescence reaction.
-
Incubate at room temperature for 10 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to p97 ATPase activity.
-
Normalize the data to controls (0% inhibition for vehicle-treated enzyme, 100% inhibition for "no enzyme" control).
-
Plot the normalized data against the logarithm of inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Expected Data and Interpretation
| Inhibitor | Binding Mechanism | Expected IC₅₀ (Biochemical) | References |
| UPCDC30245 | Allosteric | ~300 nM | [7] |
| CB-5083 | ATP-Competitive (D2 Domain) | ~11 nM | [12][13] |
| NMS-873 | Allosteric | ~30 nM | [15][16] |
A potent IC₅₀ value for UPCDC30245 in this assay provides the initial, direct evidence of its ability to inhibit p97's enzymatic function.
Part 2: Confirming Target Engagement in a Cellular Context
While a biochemical assay is crucial, it does not confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target binding in situ.[20][21][22][23][24]
Causality: CETSA operates on the principle of ligand-induced thermal stabilization.[22][24] The binding of a small molecule, like UPCDC30245, to its target protein, p97, generally increases the protein's conformational stability. This increased stability makes the protein more resistant to heat-induced denaturation and aggregation. By heating cell lysates treated with the inhibitor and quantifying the amount of soluble p97 remaining at different temperatures, we can directly infer target engagement.
Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture a suitable cell line (e.g., HCT116, HeLa) to ~80% confluency.
-
Treat cells with a high concentration of UPCDC30245 (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours. This ensures target saturation.
-
-
Cell Lysis and Heating:
-
Harvest cells and resuspend in a lysis buffer (e.g., PBS with protease inhibitors).
-
Lyse cells via freeze-thaw cycles.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Aliquot the supernatant (soluble protein fraction) into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble Fraction:
-
Centrifuge the heated samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant, which contains the soluble, non-denatured proteins.
-
-
Detection by Western Blot:
-
Normalize the protein concentration of all samples.
-
Resolve the samples by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for p97. Use an antibody for a loading control protein (e.g., GAPDH) that is not expected to be stabilized by the inhibitor.
-
Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis:
-
Quantify the band intensities for p97 at each temperature for both vehicle- and UPCDC30245-treated samples.
-
Normalize the p97 band intensity to the loading control.
-
Plot the normalized intensity against temperature to generate a "melting curve."
-
A shift of the melting curve to higher temperatures in the UPCDC30245-treated sample compared to the vehicle control indicates thermal stabilization and confirms direct binding to p97 in the cell.
-
Expected Outcome
Caption: UPCDC30245 treatment shifts the p97 melting curve to the right.
Part 3: Assessing Downstream Cellular Effects
Confirmation of direct binding and inhibition should be followed by an analysis of the predictable downstream consequences. The cellular effects of p97 inhibition can vary depending on the inhibitor's specific mechanism of action.
Causality: By inhibiting p97, we expect to see an accumulation of its ubiquitinated substrate proteins, which can no longer be processed for degradation. This proteotoxic stress triggers the UPR. However, studies have shown that UPCDC30245 has a distinct cellular phenotype compared to CB-5083 and NMS-873, with a milder effect on the UPR and a more pronounced impact on endo-lysosomal pathways.[10][25][26]
Protocol: Western Blot for Pathway Markers
-
Cell Treatment:
-
Seed cells (e.g., HCT116) and allow them to adhere overnight.
-
Treat cells with UPCDC30245, CB-5083, and NMS-873 at equipotent concentrations (e.g., 1x, 3x, and 10x their respective cell proliferation IC₅₀ values) for a relevant time course (e.g., 6, 12, 24 hours).
-
-
Lysate Preparation:
-
Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting as described in the CETSA protocol.
-
Probe separate membranes with primary antibodies against:
-
Comparative Data and Interpretation
| Marker | Expected Effect with CB-5083 / NMS-873 | Expected Effect with UPCDC30245 | Interpretation & References |
| Poly-Ubiquitin | Strong Increase | Moderate Increase | Confirms disruption of ubiquitin-dependent degradation pathways.[12] |
| CHOP / BiP | Strong Induction | Mild or No Induction | Highlights the unique mechanism of UPCDC30245, which does not strongly activate the UPR pathway, unlike ATP-competitive inhibitors.[10][25] |
| LC3-II / LC3-I Ratio | Moderate Increase | Strong Increase | Suggests UPCDC30245 uniquely and potently alters autophagic flux, potentially by blocking endo-lysosomal degradation.[10][25][26] |
These comparative results are crucial. Observing a strong increase in LC3-II with a mild UPR response for UPCDC30245, while CB-5083 and NMS-873 show the opposite profile, strongly supports a distinct, on-target mechanism of action for UPCDC30245 that involves the modulation of specific p97 complexes or functions related to autophagy and endosomal trafficking.[10][25]
Conclusion
By following this structured, multi-faceted approach, researchers can confidently confirm the on-target effects of UPCDC30245 on p97. The combination of direct biochemical inhibition, confirmation of target engagement in intact cells, and a comparative analysis of downstream cellular phenotypes provides a robust and self-validating dataset. The unique cellular signature of UPCDC30245—potent autophagy modulation with minimal UPR induction—distinguishes it from other p97 inhibitors and underscores the importance of a comprehensive validation strategy to fully understand the mechanism of action of novel therapeutics.
References
-
The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma. AACR Journals. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PMC - NIH. [Link]
-
Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. NIH. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. PubMed - NIH. [Link]
-
The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma. PubMed. [Link]
-
Identification of NMS-873, an allosteric and specific p97 inhibitor, as a broad antiviral against both influenza A and B viruses. PubMed. [Link]
-
The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. ResearchGate. [Link]
-
Measurement of ATPase Activity of Valosin-containing Protein/p97. PMC - NIH. [Link]
-
The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science. [Link]
-
Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. PubMed Central. [Link]
-
STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p. PubMed Central - NIH. [Link]
-
The modes of action of p97 inhibitors. (A,B) Position of inhibitors. Cartoon representation of a p97 monomer superimposed with UPCDC30245 (PDB ID - ResearchGate. ResearchGate. [Link]
-
Diverse functions of p97 in the cell. p97 performs a variety of ubiquitin-dependent or. ResearchGate. [Link]
-
A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase. Frontiers in Molecular Biosciences. [Link]
-
p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association?. PubMed Central. [Link]
-
The AAA+ ATPase p97, a cellular multitool. PMC - PubMed Central - NIH. [Link]
-
Measurement of ATPase Activity of Valosin-containing Protein/p97. ResearchGate. [Link]
-
Structures and ATPase activity of WT p97 and p97 mutants. A) 3D... ResearchGate. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
-
A Validated HTS p97 Inhibitor Screening Assay. BellBrook Labs. [Link]
-
Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer. PMC - NIH. [Link]
-
Probe Report for P97/cdc48 Inhibitors. NCBI. [Link]
-
Current Advances in CETSA. Frontiers. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. ResearchGate. [Link]
Sources
- 1. The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Mighty “Protein Extractor” of the Cell: Structure and Function of the p97/CDC48 ATPase [frontiersin.org]
- 3. The AAA+ ATPase p97, a cellular multitool - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STRUCTURE AND FUNCTION OF THE AAA+ ATPASE p97/Cdc48p - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimization of 1,2,4-Triazole-Based p97 Inhibitors for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CB 5083 | p97 ATPase | Tocris Bioscience [tocris.com]
- 14. The p97 Inhibitor CB-5083 Is a Unique Disrupter of Protein Homeostasis in Models of Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. xcessbio.com [xcessbio.com]
- 18. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 21. frontiersin.org [frontiersin.org]
- 22. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 23. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Evaluating the Specificity of UPCDC30245 for p97 Over Other ATPases: A Comparative Guide
This guide provides an in-depth evaluation of the allosteric p97 inhibitor, UPCDC30245, with a focus on its specificity for its target, the AAA+ ATPase p97 (also known as Valosin-Containing Protein or VCP), in comparison to other ATP-hydrolyzing enzymes. As researchers and drug developers, understanding the selectivity of a small molecule inhibitor is paramount for interpreting experimental results and predicting potential therapeutic windows and off-target toxicities.
The Central Role of p97/VCP and the Critical Need for Inhibitor Specificity
p97 is a highly abundant, hexameric ATPase that plays a crucial role in cellular protein homeostasis.[1][2] It functions as a molecular machine, utilizing the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from complexes, membranes, or chromatin.[3] This activity is central to numerous cellular processes, including endoplasmic reticulum-associated degradation (ERAD), autophagy, DNA damage repair, and membrane trafficking.[4][5] Given its critical role in maintaining proteostasis, a pathway often under high demand in cancer cells, p97 has emerged as a promising therapeutic target.[6]
However, the very nature of ATPases presents a significant challenge for targeted drug development. The ATP binding pocket is a conserved structural motif across a vast number of enzymes. Consequently, ATP-competitive inhibitors often carry the risk of off-target effects by inhibiting other ATPases or kinases. For instance, the clinical development of the ATP-competitive p97 inhibitor CB-5083 was halted due to off-target retinal toxicity, which was later attributed to the inhibition of phosphodiesterase-6 (PDE6).[7][8] Similarly, the potent allosteric p97 inhibitor NMS-873 was reported to have an off-target effect on mitochondrial oxidative phosphorylation.[7] These examples underscore the imperative for developing highly specific inhibitors to achieve a viable therapeutic index.
UPCDC30245: An Allosteric Inhibitor with a Unique Mechanism of Action
UPCDC30245 is a potent, phenyl indole-based allosteric inhibitor of p97.[3][9] Unlike ATP-competitive inhibitors that bind in the highly conserved ATP-binding pocket, UPCDC30245 binds to a distinct site at the interface of the D1 and D2 ATPase domains of a p97 monomer.[10] This binding mode is thought to prevent the conformational changes necessary for ATP hydrolysis and p97's segregase function.[10]
Biochemical assays have determined the half-maximal inhibitory concentration (IC50) of UPCDC30245 against p97's ATPase activity to be in the nanomolar range, reported as approximately 27 nM to 300 nM in various studies.[10][11]
A Distinct Cellular Phenotype as an Indicator of Specificity
A compelling line of evidence for the specific and distinct mechanism of UPCDC30245 comes from comparative cellular studies. While the p97 inhibitors CB-5083 and NMS-873 strongly induce the Unfolded Protein Response (UPR) and impair the ERAD pathway, UPCDC30245 has a notably mild effect on these processes.[9][12] Instead, treatment with UPCDC30245 leads to a significant disruption of the endo-lysosomal and autophagy pathways.[9][11][12] This unique cellular signature suggests that UPCDC30245 may inhibit a specific subset of p97's functions or interact with p97 in a manner that leads to a different downstream cascade of events compared to other inhibitors. The question of whether this unique action is a result of interfering with distinct p97-cofactor complexes or an off-target effect is a subject of ongoing research.[3]
The diagram below illustrates the differential impact of these inhibitors on p97-regulated pathways.
Caption: Differential effects of p97 inhibitors on cellular pathways.
Quantitative Comparison of p97 Inhibitors
The following table summarizes the key characteristics of UPCDC30245 in comparison to CB-5083 and NMS-873, based on published data.
| Feature | UPCDC30245 | CB-5083 | NMS-873 |
| Mechanism of Action | Allosteric | ATP-Competitive | Allosteric |
| Binding Site | D1-D2 Interface | D2 ATP Pocket | D1-D2 Interface (intersubunit) |
| p97 IC50 (Biochemical) | ~27-300 nM[10][11] | ~11 nM[13] | ~30 nM[14] |
| Primary Cellular Effect | Endo-lysosomal & Autophagy Disruption[9][12] | ERAD/UPR Induction[9] | ERAD/UPR Induction[9] |
| Known Off-Targets | Not yet reported | PDE6[8] | Mitochondrial Oxidative Phosphorylation[7] |
A Guide to Experimentally Determining ATPase Specificity
While the distinct cellular phenotype of UPCDC30245 is suggestive of high specificity, direct evidence requires screening against a panel of other ATPases. Below is a detailed protocol for a robust, high-throughput biochemical assay to determine the specificity profile of an inhibitor like UPCDC30245. This protocol is based on the principle of detecting ADP produced from ATP hydrolysis using a fluorescence-based assay, such as the Transcreener® ADP² Assay.[9][15]
Experimental Workflow for ATPase Specificity Profiling
Caption: Workflow for determining ATPase inhibitor specificity.
Step-by-Step Protocol
1. Materials and Reagents:
-
Purified recombinant p97/VCP.
-
A panel of purified recombinant ATPases for selectivity testing (e.g., other AAA+ family members like NSF, Katanin, Spastin; chaperones like HSP70/HSP90; ion pumps like Na+/K+-ATPase).[9]
-
UPCDC30245 and other control inhibitors.
-
ATP of high purity.
-
Assay Buffer (specific to each ATPase, but generally containing Tris-HCl, MgCl2, KCl, and a detergent like Tween-20).
-
Transcreener® ADP² FP Assay Kit (or similar fluorescence-based ADP detection system).[15]
-
384-well, low-volume, black assay plates.
-
A multi-channel pipette or automated liquid handler.
-
A plate reader capable of measuring fluorescence polarization.
2. Procedure:
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of UPCDC30245 in DMSO, starting from a high concentration (e.g., 1 mM).
-
Prepare similar dilutions for a known non-specific inhibitor and a vehicle control (DMSO).
-
-
Enzymatic Reaction Setup (per well):
-
Dispense 1 µL of the serially diluted compound into the wells of the 384-well plate.
-
Prepare a 2X enzyme solution for each ATPase in its respective assay buffer. Add 5 µL of the 2X enzyme solution to the wells. The final enzyme concentration should be optimized to produce a signal within the linear range of the assay.
-
Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for each respective enzyme).
-
Final reaction volume will be 11 µL.
-
-
Controls:
-
Positive Control (0% inhibition): Enzyme + ATP + DMSO (no inhibitor).
-
Negative Control (100% inhibition): ATP + DMSO (no enzyme).
-
-
Incubation:
-
Seal the plate and incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be set to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
-
ADP Detection:
-
Stop the enzymatic reaction by adding 10 µL of the Transcreener® ADP² Detection Mix (containing the ADP antibody and fluorescent tracer).
-
Incubate the plate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader.
-
Convert the raw FP values to percent inhibition relative to the positive and negative controls.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for UPCDC30245 against each ATPase in the panel.
-
3. Interpretation of Results:
-
A highly specific inhibitor will show a potent IC50 value for p97 and significantly higher (ideally >100-fold) IC50 values for all other ATPases tested. The ratio of the off-target IC50 to the on-target IC50 is known as the selectivity index.
Conclusion
The evaluation of UPCDC30245's specificity for p97 reveals a compelling, albeit indirect, case for its high selectivity. Its allosteric mechanism of action, targeting a less-conserved pocket, provides a structural basis for specificity. Furthermore, its unique cellular phenotype, which diverges significantly from other p97 inhibitors with known off-target liabilities, strongly suggests a distinct and more targeted engagement of the p97 pathway.
While direct, comprehensive screening data against a broad panel of ATPases is not yet publicly available, the evidence to date positions UPCDC30245 as a highly promising and specific chemical probe for studying p97 function, particularly in the context of autophagy and lysosomal pathways. The provided experimental framework offers a clear and robust methodology for researchers to definitively quantify its specificity, a crucial step in the continued development and application of this important research tool.
References
- BellBrook Labs. (n.d.). Accelerating Drug Discovery With ATPase Activity Assays.
- LaPorte, M. G., et al. (2018). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. Cell Chemical Biology, 25(5), 560-573.e9.
- BellBrook Labs. (n.d.). ATPase Assay Kits.
- Bartolome, F., et al. (2010). The complexities of p97 function in health and disease. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1802(12), 1105-1113.
- Meyer, H., et al. (2012). The VCP/p97 system at a glance: connecting cellular function to disease pathogenesis. Journal of Cell Science, 125(Pt 18), 4163-4171.
- Kakkar, V., et al. (2012). AAA ATPase p97/VCP: cellular functions, disease and therapeutic potential. Journal of Cellular and Molecular Medicine, 16(11), 2511-2518.
- Ramadan, K., & Meerang, M. (2011). Role of p97/VCP (Cdc48) in genome stability. Frontiers in Genetics, 2, 99.
- Chen, Y., et al. (2022). The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation. Pharmaceuticals (Basel, Switzerland), 15(2), 204.
- Ni, G., et al. (2020). A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6. The Journal of Pharmacology and Experimental Therapeutics, 374(3), 446-455.
- Life Chemicals. (n.d.). ATPase Screening Libraries.
- Bastos, R. N., et al. (2011). p97-Containing Complexes in Proliferation Control and Cancer: Emerging Culprits or Guilt by Association? Current Opinion in Cell Biology, 23(2), 197-202.
- Chen, Y., et al. (2022).
- Chen, Y., et al. (2022).
- Guo, B., et al. (2014). Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR.
- Chou, T. F., et al. (2014). Specific Inhibition of p97/VCP ATPase and Kinetic Analysis Demonstrate Interaction between D1 and D2 ATPase domains. The Journal of biological chemistry, 289(22), 15488-15497.
- Kilgas, S., & Ramadan, K. (2023). Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases. International journal of molecular sciences, 24(3), 2047.
- Al-Hizab, F. A., et al. (2023). An overview of ATP synthase, inhibitors, and their toxicity. Journal of Biochemical and Molecular Toxicology, 37(11), e23588.
- El-Hachem, N., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. Cell Reports Methods, 3(1), 100388.
- Kilgas, S., & Ramadan, K. (2023). Structures and ATPase activity of WT p97 and p97 mutants.
- Kilgas, S., & Ramadan, K. (2023). Molecular Mechanisms Driving and Regulating the AAA+ ATPase VCP/p97, an Important Therapeutic Target for Treating Cancer, Neurological and Infectious Diseases. MDPI.
- Eckert, T., et al. (2012).
- Kilgas, S., & Ramadan, K. (2023). Inhibitors of the ATPase p97/VCP: From basic research to clinical applications. Cell Chemical Biology, 30(1), 3-21.
- Roll-Mecak, A., & Vale, R. D. (2008). Structural basis of microtubule severing by the hereditary spastic paraplegia protein spastin.
- Anderson, D. J., et al. (2015). Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis. Cancer Cell, 28(5), 653-665.
- Connell, J. W., et al. (2009). Spastin Couples Microtubule Severing to Membrane Traffic in Completion of Cytokinesis and Secretion. Traffic, 10(1), 42-56.
- Eckert, T., et al. (2012).
Sources
- 1. p97 composition changes caused by allosteric inhibition are suppressed by an on-target mechanism that increases the enzyme’s ATPase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monitoring ATP hydrolysis and ATPase inhibitor screening using 1H NMR - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. mdpi.com [mdpi.com]
- 8. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The p97 Inhibitor UPCDC-30245 Blocks Endo-Lysosomal Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Microtubule-severing Proteins Spastin and Katanin Participate Differently in the Formation of Axonal Branches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AAA+ ATPase p97/VCP mutants and inhibitor binding disrupt inter-domain coupling and subsequent allosteric activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Safety Operating Guide
Navigating the Unseen: A Senior Application Scientist's Guide to Personal Protective Equipment for the Allosteric p97 Inhibitor UPCDC30245
As researchers at the forefront of drug development, we handle novel compounds daily. Among these is UPCDC30245, a potent, cell-permeable, allosteric inhibitor of the p97 ATPase, which has demonstrated significant anti-proliferative effects in various cancer cell lines and potential as an antiviral agent.[1][2][3] Its mechanism of action, which involves the disruption of endo-lysosomal degradation, underscores its potent biological activity.[2] While this potency is promising for therapeutic applications, it demands our utmost respect and caution in the laboratory.
The Causality of Caution: Why a Higher Standard of Protection is Non-Negotiable
UPCDC30245 is not just another laboratory reagent. As an allosteric p97 inhibitor, it is designed to interact with a crucial cellular protein that governs vital processes like protein degradation.[1] The high potency (with IC50 values in the nanomolar range) means that even minuscule, inadvertent exposures could have unintended biological consequences.[1][3] Our protocols are therefore designed as a self-validating system to create a consistent and reliable barrier between you and the compound.
Core Directive: Personal Protective Equipment (PPE) for Handling UPCDC30245
The selection of PPE is not a matter of preference but a critical component of risk mitigation. For a potent compound of unknown toxicological profile like UPCDC30245, a comprehensive PPE strategy is mandatory.
PPE Ensemble for Handling UPCDC30245
| Task | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Double Nitrile/Neoprene Gloves (ASTM D6978 rated) | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety glasses with side shields | Not required unless package is compromised |
| Weighing Solid Compound | Double Nitrile/Neoprene Gloves (ASTM D6978 rated) | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety goggles | N95 or higher-rated respirator within a certified chemical fume hood or ventilated balance enclosure |
| Preparing Stock Solutions | Double Nitrile/Neoprene Gloves (ASTM D6978 rated) | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety goggles and face shield | Work within a certified chemical fume hood |
| Cell Culture/Assays | Double Nitrile/Neoprene Gloves (ASTM D6978 rated) | Disposable, fluid-resistant gown with tight-fitting cuffs | Safety glasses with side shields | Work within a certified Class II Biosafety Cabinet |
Expert Insights on PPE Selection:
-
Hand Protection: The use of double gloves, specifically those rated for chemotherapy handling (ASTM D6978), provides a robust barrier against potential permeation. The outer glove should be removed and disposed of immediately upon any known or suspected contact. The inner glove protects your skin during the doffing of the outer glove.
-
Body Protection: A disposable, solid-front gown with tight-fitting cuffs is crucial to prevent contamination of personal clothing and skin. Permeable lab coats are not sufficient.
-
Respiratory Protection: When handling the powdered form of UPCDC30245, the risk of aerosolization is highest. All weighing operations must be conducted within a containment device such as a certified chemical fume hood or a ventilated balance enclosure. An N95 respirator provides an additional layer of protection against inhaling fine particles.
-
Eye and Face Protection: Safety goggles offer superior protection against splashes when preparing solutions compared to standard safety glasses. A face shield should be worn over goggles when handling larger volumes or during procedures with a higher splash risk.
Operational Blueprint: From Receipt to Disposal
A meticulous workflow is essential for the safe handling of UPCDC30245. The following step-by-step guide provides a framework for minimizing exposure at every stage.
Step 1: Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don a single pair of nitrile gloves and safety glasses.
-
If the package is intact, transport it to a designated storage area.
-
UPCDC30245 powder should be stored at -20°C, and solutions in DMSO should be stored at -80°C for long-term stability.[1]
-
Clearly label the storage location with appropriate hazard warnings.
Step 2: Weighing the Solid Compound
-
This is a critical control point. All weighing must be performed within a certified chemical fume hood or a ventilated balance enclosure.
-
Don the full PPE ensemble as detailed in the table above (double gloves, gown, goggles, N95 respirator).
-
Use dedicated spatulas and weigh boats.
-
Handle the compound gently to avoid creating airborne dust.
-
After weighing, carefully clean all surfaces of the balance and the enclosure with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
Step 3: Preparing Stock Solutions
-
All solution preparation must be conducted within a certified chemical fume hood.
-
Wear the appropriate PPE, including double gloves, a gown, and safety goggles with a face shield.
-
Add the solvent (e.g., DMSO) to the vial containing the pre-weighed UPCDC30245 powder slowly to avoid splashing.
-
Cap the vial securely and vortex or sonicate as needed to ensure complete dissolution.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and your initials.
Step 4: Experimental Use (e.g., Cell Culture)
-
All procedures involving the addition of UPCDC30245 to cell cultures or other experimental systems must be performed in a Class II Biosafety Cabinet to maintain sterility and containment.
-
Wear double gloves, a disposable gown, and safety glasses.
-
Use filtered pipette tips to prevent aerosol generation.
-
Any media or buffers containing UPCDC30245 should be handled with the same precautions as the stock solution.
Step 5: Decontamination and Disposal
-
All disposable materials that have come into contact with UPCDC30245 (e.g., gloves, weigh boats, pipette tips, vials) must be treated as hazardous chemical waste.
-
Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid waste (e.g., contaminated media) should be collected in a labeled, sealed hazardous waste container. Do not pour it down the drain.
-
Work surfaces should be decontaminated at the end of each procedure by wiping with a solvent known to dissolve the compound (if known and safe to do so), followed by a thorough cleaning with a laboratory detergent.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of chemical waste, following all local, state, and federal regulations.
Visualizing the Workflow: Safe Handling of UPCDC30245
Caption: Workflow for the safe handling of UPCDC30245 from receipt to disposal.
Decision Framework for PPE Selection
Caption: Decision tree for selecting appropriate PPE when handling UPCDC30245.
Emergency Procedures: Immediate Actions for Accidental Exposure
In all cases of exposure, seek immediate medical attention and inform your supervisor and EHS office.
-
Skin Contact:
-
Immediately remove contaminated clothing and the outer pair of gloves.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Contact:
-
Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
-
-
Inhalation (of powder):
-
Move the affected person to fresh air immediately.
-
Seek immediate medical attention.
-
-
Spill:
-
Alert others in the area and evacuate if necessary.
-
If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team.
-
For small spills, if you are trained and have the appropriate spill kit:
-
Don appropriate PPE, including respiratory protection.
-
Contain the spill with absorbent pads.
-
Gently wipe up the spill, working from the outside in.
-
Decontaminate the area with an appropriate solvent and then a detergent solution.
-
Collect all cleanup materials in a hazardous waste container.
-
-
By adhering to these stringent protocols, we can confidently and safely work with potent and promising compounds like UPCDC30245, advancing our research while ensuring our personal well-being. Your safety is integral to the integrity of our science.
References
- MedchemExpress. UPCDC-30245 | Allosteric p97 Inhibitor.
- ResearchGate.
- National Institutes of Health.
- PubMed Central. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy.
- MDPI.
- ProbeChem. upcdc30245 (upcdc 30245) - p97/VCP inhibitor.
- ASHP Public
- GERPAC. Personal protective equipment for preparing toxic drugs.
- National Institutes of Health. NIH Waste Disposal Guide 2022.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
